molecular formula C28H46N7O19P3S B15548000 2-ethylpentanedioyl-CoA

2-ethylpentanedioyl-CoA

Cat. No.: B15548000
M. Wt: 909.7 g/mol
InChI Key: PXPREOOVNYQTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethylpentanedioyl-CoA is a useful research compound. Its molecular formula is C28H46N7O19P3S and its molecular weight is 909.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H46N7O19P3S

Molecular Weight

909.7 g/mol

IUPAC Name

4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]hexanoic acid

InChI

InChI=1S/C28H46N7O19P3S/c1-4-15(5-6-18(37)38)27(42)58-10-9-30-17(36)7-8-31-25(41)22(40)28(2,3)12-51-57(48,49)54-56(46,47)50-11-16-21(53-55(43,44)45)20(39)26(52-16)35-14-34-19-23(29)32-13-33-24(19)35/h13-16,20-22,26,39-40H,4-12H2,1-3H3,(H,30,36)(H,31,41)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)

InChI Key

PXPREOOVNYQTPI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of 2-ethylpentanedioyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 2-ethylpentanedioyl-CoA. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles relevant information from analogous compounds and related metabolic pathways to serve as a valuable resource for research and development.

Chemical Structure and Properties

This compound is an acyl-CoA derivative of 2-ethylpentanedioic acid, also known as 2-ethylglutaric acid[1]. The molecule consists of the 2-ethylpentanedioyl group linked to Coenzyme A via a high-energy thioester bond.

The precise point of attachment of the Coenzyme A to the dicarboxylic acid is not explicitly defined in the common nomenclature. For the purposes of this guide, it is assumed that the thioester linkage is at the C1 carboxyl group, a common convention for dicarboxylic acids in metabolic pathways, such as with succinyl-CoA.

The constituent parts of this compound are:

  • 2-Ethylpentanedioic Acid: A seven-carbon dicarboxylic acid with an ethyl group at the second carbon position[1].

  • Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thiol (-SH) group of the β-mercaptoethylamine moiety is responsible for forming the thioester bond with acyl groups[2].

The resulting structure is a critical intermediate in certain metabolic contexts, carrying an activated form of 2-ethylpentanedioic acid.

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data

Quantitative data for this compound is not directly available in databases. The following table summarizes the calculated properties based on the presumed structure, derived from the molecular formulas of 2-ethylpentanedioic acid (C7H12O4) and Coenzyme A (C21H36N7O16P3S).

PropertyValueSource
Molecular Formula C28H46N7O19P3SCalculated
Molecular Weight 913.69 g/mol Calculated
SMILES (Canonical) CCC(CCC(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@@Hn1cnc2c(N)ncnc12)OInferred
InChI Key (Not available)-
CAS Number (Not available)-

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of this compound are not readily found in the scientific literature. However, general methodologies for the synthesis and characterization of other acyl-CoA thioesters can be adapted.

Synthesis

The synthesis of acyl-CoA compounds typically involves the activation of a carboxylic acid and its subsequent reaction with Coenzyme A. A common method is the mixed anhydride (B1165640) procedure:

  • Activation of 2-ethylpentanedioic acid: The C1-carboxylic acid of 2-ethylpentanedioic acid can be activated by reacting it with ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous organic solvent (e.g., tetrahydrofuran) at low temperatures. This forms a mixed anhydride.

  • Thioester formation: A solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer is then added to the mixed anhydride. The reaction mixture is stirred, allowing the thiol group of Coenzyme A to attack the activated carbonyl carbon, forming the thioester bond and displacing the ethyl carbonate leaving group.

  • Purification: The resulting this compound can be purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC), typically with a reversed-phase column.

Analysis and Characterization

The characterization of the synthesized this compound would involve a combination of spectroscopic and spectrometric techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the analysis of acyl-CoAs. Reversed-phase HPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used to confirm the molecular weight of the target compound and to analyze its purity. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the loss of the adenosine 3',5'-bisphosphate moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, confirming the presence of the 2-ethylpentanedioyl group and its linkage to the Coenzyme A molecule.

Metabolic Context and Signaling Pathways

Direct evidence for the involvement of this compound in specific metabolic or signaling pathways is scarce. However, its structural similarity to other C5-dicarboxylic acid CoA esters suggests a potential role in fatty acid and amino acid metabolism.

A relevant illustrative pathway is the Ethylmalonyl-CoA Pathway , which is utilized by some bacteria for the assimilation of C2 compounds (like acetate) in the absence of the glyoxylate (B1226380) cycle[3]. This pathway involves several dicarboxylic acid CoA esters. While this compound is not a direct intermediate in the canonical ethylmalonyl-CoA pathway, understanding this pathway provides a framework for how similar molecules are metabolized.

Illustrative Metabolic Pathway: The Ethylmalonyl-CoA Pathway

The following diagram illustrates the core reactions of the ethylmalonyl-CoA pathway.

Ethylmalonyl_CoA_Pathway AcetylCoA 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crotonase EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase MethylsuccinylCoA (2R)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA epimerase/mutase MesaconylCoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA dehydrogenase MethylmalylCoA (2S,3S)-β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Mesaconyl-CoA hydratase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate β-Methylmalyl-CoA lyase PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA β-Methylmalyl-CoA lyase MalylCoA Malyl-CoA Glyoxylate->MalylCoA Malate synthase PropionylCoA->MalylCoA Propionyl-CoA carboxylase & Malate synthase

Caption: The Ethylmalonyl-CoA Pathway for C2-compound assimilation.

Conclusion

This compound is a complex biomolecule for which direct experimental data is limited. However, by leveraging our understanding of acyl-CoA chemistry and related metabolic pathways, we can infer its structure, properties, and potential biological significance. This technical guide provides a foundational understanding of this compound, which can inform future research and development efforts in areas such as metabolomics, drug discovery, and synthetic biology. Further investigation is required to fully elucidate the synthesis, analysis, and biological role of this intriguing molecule.

References

Predicted Biochemical Properties of 2-Ethylpentanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that is not extensively characterized in scientific literature. Based on the metabolism of structurally related dicarboxylic acids and branched-chain fatty acids, this document outlines its predicted biochemical properties, a plausible metabolic pathway, and detailed experimental protocols for its analysis. The catabolism of this compound is anticipated to occur via peroxisomal and mitochondrial β-oxidation, yielding key metabolic intermediates. This guide provides a foundational resource for researchers investigating the roles of novel dicarboxylic acyl-CoAs in metabolic pathways and disease.

Predicted Physicochemical and Biochemical Properties

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C28H46N7O19P3SBased on the addition of an ethyl group to pentanedioyl-CoA.
Molecular Weight ~925.7 g/mol Calculated from the molecular formula.
Solubility Water-solubleCharacteristic of CoA derivatives.
Cellular Localization Mitochondria, PeroxisomesPrimary sites of fatty acid and dicarboxylic acid oxidation.[1][2]
Metabolic Precursors 2-Ethylpentanedioic acid, Branched-chain fatty acids (via ω-oxidation)Dicarboxylic acids are typically formed from ω-oxidation of fatty acids.[3][4]
Key Metabolic Enzymes Acyl-CoA Synthetase, Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseStandard enzymes of β-oxidation pathways. MCAD has shown activity with dicarboxylyl-CoAs.[1]
Primary Catabolic Products Propionyl-CoA, Acetyl-CoA, Succinyl-CoAPredicted end-products of the β-oxidation of a C7 dicarboxylic acyl-CoA with an ethyl branch. The breakdown of dicarboxylic acids can yield acetyl-CoA and succinyl-CoA.[1]

Predicted Metabolic Pathway

The metabolic pathway of this compound is hypothesized to begin with its formation from 2-ethylpentanedioic acid, which could be a product of ω-oxidation of a branched-chain monocarboxylic acid. The subsequent catabolism would likely proceed through a modified β-oxidation pathway within the peroxisomes and mitochondria.

Metabolic Pathway of this compound cluster_formation Formation cluster_catabolism β-Oxidation Catabolism cluster_products Final Products Branched-Chain Fatty Acid Branched-Chain Fatty Acid 2-Ethylpentanedioic Acid 2-Ethylpentanedioic Acid Branched-Chain Fatty Acid->2-Ethylpentanedioic Acid ω-Oxidation This compound This compound 2-Ethylpentanedioic Acid->this compound Acyl-CoA Synthetase Intermediate_1 Intermediate_1 This compound->Intermediate_1 Acyl-CoA Dehydrogenase (MCAD) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Enoyl-CoA Hydratase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA Intermediate_3->Propionyl-CoA Thiolase Glutaryl-CoA Glutaryl-CoA Intermediate_3->Glutaryl-CoA Thiolase Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA Decarboxylation & Oxidation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

The following protocols are generalized for the analysis of dicarboxylic acyl-CoAs from biological samples and can be adapted for this compound.

Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from methods described for the extraction of various acyl-CoA species.

Materials:

  • Frozen tissue sample

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Acetonitrile

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a glass homogenizer.

  • Add 2 mL of 100 mM KH2PO4 buffer containing a known amount of internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2.0 mL of isopropanol and homogenize again.

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to pellet the protein precipitate.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dilute the supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) for subsequent solid-phase extraction or direct injection for LC-MS/MS analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoA species.[5][6][7][8][9][10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For acyl-CoAs, a common neutral loss of 507 m/z can be monitored.[12]

  • Collision Energy and other MS parameters: Optimize for the specific analyte.

Data Analysis:

  • Quantify the peak area of the MRM transition for this compound.

  • Normalize the peak area using the peak area of the internal standard.

  • Determine the concentration using a standard curve prepared with a synthesized this compound standard.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis Sample_Collection Biological Sample Collection (e.g., Liver, Kidney) Homogenization Tissue Homogenization with Internal Standard Sample_Collection->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation to Remove Precipitate Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Biochemical Interpretation Data_Processing->Results

References

An In-depth Technical Guide to the Ethylmalonyl-CoA Pathway and the Role of Acyl-CoA Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The ethylmalonyl-CoA pathway is a critical metabolic route in many microorganisms for the assimilation of acetyl-CoA, serving as an alternative to the glyoxylate (B1226380) cycle. This pathway involves a unique series of carboxylating, isomerizing, and cleaving reactions to convert two molecules of acetyl-CoA and two molecules of bicarbonate into glyoxylate and succinyl-CoA. This guide provides a comprehensive overview of the core reactions, enzymatic players, and quantitative aspects of the ethylmalonyl-CoA pathway. It clarifies that 2-ethylpentanedioyl-CoA is not a recognized intermediate in this canonical pathway. Detailed experimental protocols for key analytical techniques and visualizations of the pathway and experimental workflows are provided for researchers and drug development professionals.

Introduction to the Ethylmalonyl-CoA Pathway

Many organisms that can grow on substrates yielding acetyl-CoA as the primary carbon source, such as fatty acids and acetate, utilize the glyoxylate cycle for anaplerosis. However, a significant number of bacteria, including the photosynthetic bacterium Rhodobacter sphaeroides and the methylotroph Methylobacterium extorquens, lack the key enzyme of the glyoxylate cycle, isocitrate lyase.[1] These organisms instead employ the ethylmalonyl-CoA pathway for the net conversion of acetyl-CoA to C4-dicarboxylic acids.[2][3]

The overall stoichiometry of the ethylmalonyl-CoA pathway is the conversion of two acetyl-CoA molecules and two bicarbonate molecules to one molecule of glyoxylate and one molecule of succinyl-CoA.[2] The glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, replenishing the cell's pool of C4-dicarboxylic acids.

Core Reactions and Enzymology of the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a sequence of enzymatic reactions involving several unique CoA-ester intermediates. The central steps of the pathway are detailed below.

Carboxylation of Crotonyl-CoA

The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (S)-3-hydroxybutyryl-CoA and subsequently dehydrated to crotonyl-CoA. The key committing step is the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, catalyzed by the flavoenzyme crotonyl-CoA carboxylase/reductase (Ccr).[1] This reaction is unique in biochemistry as it involves the reductive carboxylation of an enoyl-thioester.[1]

Isomerization and Rearrangement

(2S)-Ethylmalonyl-CoA is then epimerized to (2R)-ethylmalonyl-CoA. Subsequently, the carbon skeleton is rearranged by the vitamin B12-dependent ethylmalonyl-CoA mutase to form (2S)-methylsuccinyl-CoA.[4]

Oxidation and Hydration

(2S)-Methylsuccinyl-CoA is oxidized to mesaconyl-CoA by methylsuccinyl-CoA dehydrogenase.[5] Mesaconyl-CoA is then hydrated to form β-methylmalyl-CoA.

Cleavage to Glyoxylate and Propionyl-CoA

The final step in this sequence is the cleavage of β-methylmalyl-CoA by β-methylmalyl-CoA lyase to yield glyoxylate and propionyl-CoA. The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a TCA cycle intermediate.

The Non-Involvement of this compound

A thorough review of the literature on the ethylmalonyl-CoA pathway indicates that this compound is not an intermediate in the canonical pathway. The core C5-dicarboxylic acid CoA esters in this pathway are ethylmalonyl-CoA and methylsuccinyl-CoA. The nomenclature of the intermediates is precise, and this compound does not feature in the established reaction sequence. It is possible that this name is a misnomer for one of the true intermediates or refers to a compound in a related but distinct metabolic context.

Quantitative Data

Quantitative understanding of metabolic pathways is crucial for metabolic engineering and drug development. Below are tables summarizing available kinetic data for key enzymes in the ethylmalonyl-CoA pathway.

Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)

SubstrateApparent KmSpecific Activity (Vmax)OrganismReference
Crotonyl-CoA0.4 mM40 units/mgRhodobacter sphaeroides[2]
NADPH0.7 mM-Rhodobacter sphaeroides[2]
HCO3-14 mM-Rhodobacter sphaeroides[2]
Crotonyl-CoA-100% (relative)Rhodobacter sphaeroides[5]
Acryloyl-CoA0.5 mM40% (relative)Rhodobacter sphaeroides[2][5]

Table 2: Kinetic Parameters of Methylsuccinyl-CoA Dehydrogenase (MCD)

Substratekcat (s-1)Km (µM)kcat/Km (s-1M-1)OrganismReference
(2S)-Methylsuccinyl-CoA15.1 ± 0.311.5 ± 0.91.3 x 106Rhodobacter sphaeroides[6]
Succinyl-CoA0.08 ± 0.0116.0 ± 4.05.0 x 103Rhodobacter sphaeroides[6]

Table 3: Kinetic Parameters of Ethylmalonyl-CoA Mutase

Substratekinact (min-1)NoteOrganismReference
Ethylmalonyl-CoA~0.40 ± 0.03Inactivation of Y243A mutantPropionibacterium shermanii[7]

Note: Comprehensive kinetic data for ethylmalonyl-CoA mutase is limited, with some studies focusing on its inactivation or inhibition.

Signaling Pathways and Experimental Workflows

The Ethylmalonyl-CoA Pathway

The following diagram illustrates the core reactions of the ethylmalonyl-CoA pathway.

Ethylmalonyl_CoA_Pathway cluster_inputs cluster_outputs AcetylCoA1 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Ccr REthylmalonylCoA (2R)-Ethylmalonyl-CoA EthylmalonylCoA->REthylmalonylCoA Epimerase MethylsuccinylCoA (2S)-Methylsuccinyl-CoA REthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA Mutase (B12) MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA Dehydrogenase MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Mesaconyl-CoA Hydratase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate β-Methylmalyl-CoA Lyase PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA β-Methylmalyl-CoA Lyase MethylmalonylCoA_isomer Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA_isomer Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA_isomer->SuccinylCoA Methylmalonyl-CoA Mutase (B12) TCA TCA Cycle SuccinylCoA->TCA Bicarbonate1 HCO3- Bicarbonate2 HCO3- NADPH NADPH NADP NADP+

Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.

Experimental Workflow for Acyl-CoA Analysis by LC-MS/MS

The quantification of acyl-CoA thioesters is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow is depicted below.

LC_MS_Workflow Sample Cell Culture/ Tissue Sample Quenching Metabolism Quenching (e.g., cold solvent) Sample->Quenching Extraction Acyl-CoA Extraction (e.g., acid/organic solvent) Quenching->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General Workflow for Acyl-CoA Analysis using LC-MS/MS.

Experimental Protocols

Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity

This protocol is adapted from methodologies described for the characterization of Ccr.[5][8] The assay measures the carboxylation of crotonyl-CoA by monitoring the oxidation of NADPH spectrophotometrically.

Materials:

  • 1 M K2HPO4 buffer, pH 8.0

  • 100 mM Crotonyl-CoA in water

  • 10 mM NADPH in 10 mM Tris-HCl, pH 7.5

  • 5 M NaHCO3

  • Carbonic anhydrase (≥2,000 U/mg)

  • Purified Ccr enzyme

  • UV/Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette with a final volume of 1 mL containing:

    • 100 mM K2HPO4, pH 8.0

    • 1.5 mM Crotonyl-CoA

    • 1 mM NADPH

    • 50 mM NaHCO3

    • 0.7 µM Carbonic anhydrase

  • Equilibrate the mixture to 30°C in the spectrophotometer.

  • Initiate the reaction by adding a known amount of purified Ccr enzyme (e.g., 0.2 µM).

  • Immediately monitor the decrease in absorbance at 340 nm or 365 nm, corresponding to the oxidation of NADPH.

  • Calculate the specific activity using the molar extinction coefficient of NADPH (ε340 = 6,220 M-1cm-1 or ε365 = 3,330 M-1cm-1).[9]

Analysis of Acyl-CoA Thioesters by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of short-chain acyl-CoAs from biological samples, based on established methods.[10][11]

Materials:

  • Cell culture or tissue sample

  • Ice-cold quenching solution (e.g., 60% methanol)

  • Extraction buffer (e.g., 2.5% sulfosalicylic acid)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid or an ion-pairing agent

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Quenching and Extraction:

    • Rapidly quench metabolism by adding ice-cold quenching solution to the cell pellet or homogenized tissue.

    • Add extraction buffer, vortex thoroughly, and incubate on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample onto the C18 column.

    • Separate the acyl-CoAs using a gradient of mobile phase A and B.

    • Detect the analytes using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). For each acyl-CoA, monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., the fragment corresponding to the loss of the acyl group).

  • Quantification:

    • Generate a standard curve using authentic acyl-CoA standards.

    • Quantify the acyl-CoAs in the samples by comparing their peak areas to the standard curve.

Conclusion

The ethylmalonyl-CoA pathway represents an elegant metabolic solution for acetyl-CoA assimilation in a variety of microorganisms. Its unique enzymatic reactions and intermediates offer potential targets for drug development and provide a versatile platform for metabolic engineering. A clear understanding of the pathway's core components, as detailed in this guide, is essential for researchers in these fields. The provided quantitative data and experimental protocols serve as a valuable resource for further investigation into this fascinating metabolic route.

References

The Ethylmalonyl-CoA Pathway: A Central Hub in Microbial Acetyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial metabolism, the assimilation of two-carbon compounds is a fundamental process for growth and biosynthesis. While the glyoxylate (B1226380) cycle has long been considered the canonical pathway for this purpose, a significant number of bacteria utilize an alternative route: the ethylmalonyl-CoA (EMC) pathway. This pathway is a central metabolic hub in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1] Its primary function is the conversion of acetyl-CoA, a key intermediate in carbon metabolism, into various precursor metabolites essential for cell carbon biosynthesis.[1] Unlike the glyoxylate cycle, the EMC pathway involves a unique set of CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-(C1)-CoA, which are interconverted by a series of novel enzymes.[1] This guide provides a comprehensive technical overview of the EMC pathway, detailing its core reactions, key enzymes, quantitative aspects, and the experimental protocols required for its investigation.

The Core Pathway: From Acetyl-CoA to Glyoxylate and Succinyl-CoA

The ethylmalonyl-CoA pathway orchestrates the net conversion of two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. This process involves a series of enzymatic reactions, each catalyzed by a specific enzyme.

The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. A key step is the reductive carboxylation of crotonyl-CoA, derived from the dehydration of (R)-3-hydroxybutyryl-CoA, to yield (2S)-ethylmalonyl-CoA, a reaction catalyzed by the novel enzyme crotonyl-CoA carboxylase/reductase (CCR).[2] (2S)-Ethylmalonyl-CoA is then isomerized to (2R)-ethylmalonyl-CoA, which is subsequently rearranged to (2S)-methylsuccinyl-CoA by the vitamin B12-dependent ethylmalonyl-CoA mutase. Following dehydrogenation to mesaconyl-CoA and hydration to (2R, 3S)-β-methylmalyl-CoA, the pathway culminates in the cleavage of β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA. Finally, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa_s (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa_s Crotonyl-CoA carboxylase/reductase (CCR) ethylmalonyl_coa_r (2R)-Ethylmalonyl-CoA ethylmalonyl_coa_s->ethylmalonyl_coa_r Ethylmalonyl-CoA epimerase nadp NADP⁺ ethylmalonyl_coa_s->nadp methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa_r->methylsuccinyl_coa Ethylmalonyl-CoA mutase (ECM) mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa Methylsuccinyl-CoA dehydrogenase methylmalyl_coa (2R, 3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA carboxylase (PCC) succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase adp_pi_pcc ADP + Pi methylmalonyl_coa->adp_pi_pcc co2_1 CO₂ co2_1->ethylmalonyl_coa_s co2_2 CO₂ co2_2->methylmalonyl_coa nadph NADPH nadph->ethylmalonyl_coa_s h2o_in H₂O h2o_in->methylmalyl_coa atp_pcc ATP atp_pcc->methylmalonyl_coa

Figure 1: The Ethylmalonyl-CoA Pathway.

Quantitative Analysis of Pathway Enzymes and Intermediates

The efficiency and flux through the ethylmalonyl-CoA pathway are governed by the kinetic properties of its constituent enzymes and the intracellular concentrations of its intermediates. A summary of available quantitative data is presented below.

EnzymeOrganismSubstrate(s)K_m (mM)V_max (μmol/min/mg)k_cat (s⁻¹)Notes
Crotonyl-CoA carboxylase/reductase (CCR)Rhodobacter sphaeroides(2E)-butenoyl-CoA0.4130104Reductive carboxylation.[3]
NADPH0.7[3]
CO₂0.2[3]
Ethylmalonyl-CoA0.212Oxidative decarboxylation.[3]
Acryloyl-CoA0.5[3]
Propionyl-CoA carboxylase (PCC)MammalianPropionyl-CoA0.29Greatest affinity for propionyl-CoA.[4]
Bicarbonate3.0[4]
ATP>3.0[4]
Malyl-CoA/β-methylmalyl-CoA lyaseChloroflexus aurantiacus(S)-malyl-CoA0.01[5]
(2R,3S)-β-methylmalyl-CoA0.089[5]
Acetyl-CoA0.36[5]
Propionyl-CoA1.2[5]
Glyoxylate2.0[5]
Malyl-CoA lyaseRhodobacter capsulatusL-malyl-CoA0.015Cleavage reaction.[6]
Acetyl-CoA0.1437Formation reaction.[6]
Glyoxylate1.2[6]
Mesaconyl-CoA hydrataseHaloarcula hispanicaMesaconyl-C1-CoA69.2 ± 2.617.8
β-methylmalyl-CoA
Methylsuccinyl-CoA dehydrogenase (MCD)Rhodobacter sphaeroides(2S)-methylsuccinyl-CoA
Succinyl-CoAShows only about 0.5% activity with succinyl-CoA.[7]

Intracellular Metabolite Concentrations in Methylobacterium extorquens AM1

The concentrations of key intermediates of the ethylmalonyl-CoA pathway provide insights into the metabolic state of the cell. The following table summarizes the intracellular concentrations of target metabolites in M. extorquens AM1 during the transition from succinate (B1194679) to methanol (B129727) growth.

MetaboliteConcentration (mM) at 0h (Succinate)Concentration (mM) at 3h (Methanol)
Ethylmalonate0.6 ± 0.13.1 ± 0.4
Methylsuccinate0.6 ± 0.04.3 ± 0.8
Propionyl-CoA0.1 ± 0.10.3 ± 0.1
Methylmalonate0.3 ± 0.00.3 ± 0.1
Acetyl-CoA0.3 ± 0.10.3 ± 0.1
Malonyl-CoA0.1 ± 0.10.2 ± 0.1
3-Hydroxybutyryl-CoA0.1 ± 0.10.3 ± 0.1
Data adapted from[8].

Experimental Protocols

A critical aspect of studying the ethylmalonyl-CoA pathway is the ability to accurately measure the activity of its key enzymes and the concentrations of its intermediates. This section provides detailed methodologies for essential experiments.

Crotonyl-CoA Carboxylase/Reductase (CCR) Assay

This spectrophotometric assay measures the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 20 mM MgCl₂, 5 mM DTT.

  • Crotonyl-CoA solution: 10 mM in water.

  • NADPH solution: 10 mM in water.

  • Sodium bicarbonate (NaHCO₃) solution: 1 M in water.

  • Purified CCR enzyme or cell-free extract.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL 1 M NaHCO₃

    • 50 µL 10 mM Crotonyl-CoA

    • 25 µL 10 mM NADPH

  • Incubate the mixture at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 25 µL of the enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Propionyl-CoA Carboxylase (PCC) Assay

This radiometric assay measures the incorporation of [¹⁴C]bicarbonate into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 8 mM MgCl₂, 0.5 mM DTT, 20 mM KCl.

  • Propionyl-CoA solution: 10 mM in water.

  • ATP solution: 50 mM in water.

  • [¹⁴C]NaHCO₃ solution (specific activity ~50-60 mCi/mmol).

  • Purified PCC enzyme or cell-free extract.

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Scintillation cocktail.

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 µL Assay Buffer

    • 10 µL 10 mM Propionyl-CoA

    • 10 µL 50 mM ATP

    • 10 µL [¹⁴C]NaHCO₃ (e.g., 1 µCi)

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Start the reaction by adding 20 µL of the enzyme solution.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of [¹⁴C] incorporated into the acid-stable product (methylmalonyl-CoA).[9][10]

Malyl-CoA Lyase Assay

This assay measures the cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate. The formation of acetyl-CoA can be coupled to the reaction of citrate (B86180) synthase, and the release of CoASH is monitored spectrophotometrically using DTNB.[6]

Materials:

  • Assay Buffer: 200 mM MOPS/KOH (pH 7.5), 5 mM MgCl₂.

  • L-malyl-CoA solution: 10 mM in water.

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution: 10 mM in ethanol.

  • Citrate synthase (from porcine heart).

  • Purified malyl-CoA lyase or cell-free extract.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 50 µL 10 mM L-malyl-CoA

    • 50 µL 10 mM DTNB

    • 10 units of citrate synthase

  • Incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Monitor the increase in absorbance at 412 nm due to the formation of the CoA-DTNB adduct (ε = 13.6 mM⁻¹cm⁻¹).[6]

Quantification of Acyl-CoA Esters by LC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species.

Sample Preparation (from bacterial cells):

  • Rapidly quench metabolic activity by mixing the cell culture with a cold extraction solution (e.g., 60% methanol at -20°C).

  • Centrifuge the cells at low temperature to obtain a cell pellet.

  • Resuspend the pellet in a cold extraction buffer (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[11]

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Filter the supernatant through a 0.22 µm filter before analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent like tributylamine (B1682462) or a volatile buffer like ammonium (B1175870) acetate, to separate the different acyl-CoA species.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoA esters. The fragmentation of the precursor ion [M+H]⁺ often yields a characteristic product ion corresponding to the acyl group, allowing for specific detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation bacterial_culture Bacterial Culture quenching Metabolic Quenching bacterial_culture->quenching cell_pelleting Cell Pelleting quenching->cell_pelleting extraction Metabolite Extraction cell_pelleting->extraction clarification Clarification extraction->clarification lc_ms LC-MS/MS Analysis clarification->lc_ms enzyme_assays Enzyme Assays clarification->enzyme_assays quantification Quantification of Metabolites & Activities lc_ms->quantification enzyme_assays->quantification flux_analysis Metabolic Flux Analysis quantification->flux_analysis pathway_modeling Pathway Modeling flux_analysis->pathway_modeling

Figure 2: General experimental workflow for studying the Ethylmalonyl-CoA pathway.

Regulation of the Ethylmalonyl-CoA Pathway

The flux through the ethylmalonyl-CoA pathway is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the transcriptional and potentially at the metabolic level.

In Methylobacterium extorquens AM1, the expression of the ccr gene, encoding the key enzyme crotonyl-CoA carboxylase/reductase, is activated by the TetR-family transcriptional regulator CcrR.[7][12][13][14] A null mutant of ccrR shows impaired growth on C₁ and C₂ compounds, which correlates with reduced CCR activity.[7][13] CcrR directly binds to a palindromic sequence upstream of the promoter for the operon containing ccr.[7]

In Rhodobacter sphaeroides, the transcriptional regulator PhaR, which is involved in polyhydroxybutyrate (B1163853) (PHB) metabolism, has been shown to negatively regulate the expression of several genes in the ethylmalonyl-CoA pathway, including ccr, ecm (ethylmalonyl-CoA mutase), and mcd (methylsuccinyl-CoA dehydrogenase).[15] Deletion of phaR leads to the upregulation of these genes, suggesting a link between storage compound metabolism and the central carbon assimilation pathway.[15]

Regulatory_Network CcrR CcrR ccr_gene ccr gene (Crotonyl-CoA carboxylase/reductase) CcrR->ccr_gene activates PhaR PhaR PhaR->ccr_gene represses emc_genes ecm, mcd genes (Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenase) PhaR->emc_genes represses

References

Unveiling 2-Ethylpentanedioyl-CoA: A Hypothetical Novel Intermediate in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) esters are central to cellular metabolism, participating in numerous anabolic and catabolic pathways. While a vast array of CoA esters have been characterized, the existence and potential role of 2-ethylpentanedioyl-CoA have not been previously reported in scientific literature. This technical guide explores the hypothesis that this compound is a novel CoA ester, likely derived from the dicarboxylic acid, 2-ethylpentanedioic acid (also known as 2-ethylglutaric acid). Drawing parallels with known metabolic pathways of structurally similar molecules, we delineate a putative metabolic route for its formation and degradation. Furthermore, this document provides comprehensive experimental protocols for the extraction, identification, and quantification of this novel CoA ester, alongside a discussion of its potential physiological and pathological significance, particularly in the context of metabolic disorders such as glutaric acidemia.

Introduction: The Case for a Novel CoA Ester

The absence of "this compound" in existing metabolic databases and scientific publications strongly suggests its novelty. Its potential precursor, 2-ethylpentanedioic acid (2-ethylglutaric acid), is a known dicarboxylic acid. Dicarboxylic acids are typically activated to their corresponding CoA esters to facilitate their entry into metabolic pathways, primarily for catabolism through β-oxidation.[1][2] Therefore, it is highly probable that this compound exists as a transient metabolic intermediate.

This guide will provide a theoretical framework and practical methodologies for the investigation of this putative novel molecule.

Hypothetical Metabolic Pathway of this compound

Based on the established metabolism of other dicarboxylic acids, a plausible metabolic pathway for this compound can be proposed. The initial step would involve the activation of 2-ethylpentanedioic acid to this compound.

Anabolic Route: Synthesis of this compound

The formation of this compound from 2-ethylpentanedioic acid is likely catalyzed by an acyl-CoA synthetase. Specifically, a dicarboxylyl-CoA synthetase, which has been shown to activate various dicarboxylic acids, could be responsible for this conversion.[2][3] The reaction requires ATP and Coenzyme A.

2-Ethylpentanedioic Acid 2-Ethylpentanedioic Acid This compound This compound 2-Ethylpentanedioic Acid->this compound  ATP, CoA-SH -> AMP, PPi Enzyme Dicarboxylyl-CoA Synthetase Enzyme->this compound

Diagram 1: Proposed synthesis of this compound.
Catabolic Route: Degradation of this compound

Once formed, this compound would likely undergo β-oxidation. This process is known to occur for other dicarboxylyl-CoA esters, primarily within peroxisomes.[1][4] The β-oxidation spiral would involve a series of enzymatic reactions catalyzed by acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, leading to the sequential removal of two-carbon units in the form of acetyl-CoA.

cluster_peroxisome Peroxisomal β-Oxidation A This compound B 2-Ethyl-2,3-dehydropentanedioyl-CoA A->B Acyl-CoA Oxidase (FAD -> FADH2) C 2-Ethyl-3-hydroxypentanedioyl-CoA B->C Enoyl-CoA Hydratase (+H2O) D 2-Ethyl-3-oxopentanedioyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) E Propionyl-CoA D->E Thiolase (+CoA-SH) F Glutaryl-CoA D->F

Diagram 2: Hypothetical peroxisomal β-oxidation of this compound.

Potential Clinical Relevance: Glutaric Acidemia

Defects in the metabolism of glutaric acid and related compounds lead to a group of inherited metabolic disorders known as glutaric acidemias.[5][6] Glutaric acidemia type II (GA-II), also called multiple acyl-CoA dehydrogenase deficiency (MADD), is caused by defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO).[7][8] This leads to the accumulation of various acyl-CoA esters, including glutaryl-CoA. Given the structural similarity, it is plausible that individuals with GA-II may also accumulate this compound if it is indeed a metabolic intermediate.

Table 1: Acyl-CoA Species Elevated in Glutaric Acidemia Type II

Acyl-CoA SpeciesTypical Fold Increase in GA-IIReference
Glutaryl-CoA>100[9]
Isovaleryl-CoA>50[9]
Butyryl-CoA>20[7]
Propionyl-CoA>10[7]
This compound Hypothetical -

Experimental Protocols

The investigation of this compound requires robust analytical methods for its extraction and quantification from biological samples.

Extraction of Acyl-CoA Esters from Biological Samples

This protocol is adapted from established methods for the extraction of short- and medium-chain acyl-CoAs.[10][11]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 5 M potassium carbonate (K2CO3)

  • Internal standard (e.g., [¹³C₃]-propionyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% TCA.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 5 M K2CO3 to a pH of 6.5-7.0.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).[10]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA esters.[12][13][14]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]⁺ of the molecule, and a characteristic product ion is often the pantetheine (B1680023) fragment.

  • Collision Energy and other parameters: Optimize for the specific instrument and analyte.

cluster_workflow Analytical Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (TCA precipitation, SPE) Sample->Extraction LC LC Separation (C18 column) Extraction->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Diagram 3: Experimental workflow for this compound analysis.

Chemo-enzymatic Synthesis of this compound Standard

To confirm the identity and enable accurate quantification, a chemical or enzymatic synthesis of a this compound standard is necessary. Chemo-enzymatic methods offer a versatile approach.[15]

Proposed Synthesis Strategy:

  • Activation of 2-Ethylpentanedioic Acid: Convert 2-ethylpentanedioic acid to its corresponding anhydride (B1165640) or acyl chloride.

  • Thioesterification: React the activated dicarboxylic acid with Coenzyme A (CoASH) in a suitable buffer to form the desired this compound.

Conclusion and Future Directions

The existence of this compound as a novel CoA ester is a compelling hypothesis grounded in our understanding of dicarboxylic acid metabolism. Its identification and characterization could provide new insights into cellular metabolism and the pathophysiology of metabolic disorders. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate this putative molecule. Future studies should focus on the definitive identification of this compound in biological systems, the elucidation of the specific enzymes involved in its metabolism, and the exploration of its potential role as a biomarker for diseases such as glutaric acidemia.

References

Elucidation of the Ethylmalonyl-CoA Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethylmalonyl-CoA (EMC) pathway represents a key metabolic route for the assimilation of C2 compounds in a variety of microorganisms, serving as an alternative to the glyoxylate (B1226380) cycle. This pathway is pivotal for the production of essential building blocks for cellular growth and is of significant interest for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the elucidation of the EMC pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the pathway and associated workflows. The information is tailored for researchers and professionals seeking a comprehensive understanding of this vital metabolic cascade.

Introduction

Many microorganisms, when grown on C2 compounds such as acetate (B1210297) or ethanol, utilize the glyoxylate cycle to replenish the tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis. However, a significant number of bacteria, including the model organisms Rhodobacter sphaeroides and the facultative methylotroph Methylobacterium extorquens, lack the key enzymes of the glyoxylate cycle. In these organisms, the ethylmalonyl-CoA (EMC) pathway fulfills this anaplerotic function.[1][2] The EMC pathway converts acetyl-CoA into key intermediates like glyoxylate and succinyl-CoA, which can then enter central metabolism. This pathway is not only crucial for C2 assimilation but is also linked to C1 metabolism in methylotrophs and the biosynthesis of valuable secondary metabolites, such as polyketides.[3] A thorough understanding of the EMC pathway, its regulation, and the kinetics of its constituent enzymes is therefore essential for efforts in metabolic engineering and the development of novel antimicrobial agents targeting these metabolic routes.

The Ethylmalonyl-CoA Pathway: Core Reactions and Energetics

The ethylmalonyl-CoA pathway is a complex and elegant metabolic sequence that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. The pathway involves a series of unique enzymatic reactions and CoA-thioester intermediates. The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4]

The overall stoichiometry of the EMC pathway is as follows:

2 Acetyl-CoA + 2 CO₂ + 2 ATP + 2 NADPH + 2 H₂O → Glyoxylate + Succinyl-CoA + 2 ADP + 2 Pᵢ + 2 NADP⁺ + 2 CoA

The pathway can be dissected into the following key enzymatic steps:

  • Acetyl-CoA carboxylase: Carboxylation of acetyl-CoA to malonyl-CoA.

  • Malonyl-CoA reductase: Reduction of malonyl-CoA to malonic semialdehyde.

  • 3-Hydroxypropionate (B73278) dehydrogenase: Reduction of malonic semialdehyde to 3-hydroxypropionate.

  • Propionyl-CoA synthase: Activation of 3-hydroxypropionate to propionyl-CoA.

  • Propionyl-CoA carboxylase: Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.

  • Methylmalonyl-CoA epimerase: Epimerization of (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.

  • Methylmalonyl-CoA mutase: Isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.

  • Succinyl-CoA:acetyl-CoA CoA-transferase: Transfer of CoA from succinyl-CoA to acetate, forming acetyl-CoA and succinate (B1194679).

  • Succinate dehydrogenase: Oxidation of succinate to fumarate (B1241708).

  • Fumarase: Hydration of fumarate to malate (B86768).

  • Malate dehydrogenase: Oxidation of malate to oxaloacetate.

  • Malyl-CoA lyase: Cleavage of L-malyl-CoA to glyoxylate and acetyl-CoA.

A visual representation of the ethylmalonyl-CoA pathway is provided below.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA β-ketothiolase HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crotonase EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase (Ccr) MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ethylmalonyl-CoA mutase NADP NADP+ EthylmalonylCoA->NADP MesaconylCoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylCoA Methylsuccinyl-CoA dehydrogenase MethylmalylCoA (2R,3S)-β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Mesaconyl-CoA hydratase Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate β-Methylmalyl-CoA lyase PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA β-Methylmalyl-CoA lyase AcetylCoA2 Acetyl-CoA MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase CO2_1 CO2 CO2_1->EthylmalonylCoA NADPH NADPH NADPH->EthylmalonylCoA H2O H2O H2O->MethylmalylCoA

Diagram 1: The Ethylmalonyl-CoA Pathway.

Quantitative Data

The elucidation of the EMC pathway has been supported by quantitative measurements of enzyme activities and metabolite concentrations under various growth conditions. This data is crucial for understanding the flux through the pathway and identifying potential regulatory points.

Enzyme Kinetics

The kinetic parameters of key enzymes in the EMC pathway have been characterized, particularly the cornerstone enzyme, crotonyl-CoA carboxylase/reductase (Ccr).

Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase from Rhodobacter sphaeroides

SubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference
(2E)-butenoyl-CoA0.4130104[5]
NADPH0.7--[5]
CO₂0.2--[5]
(2S)-ethylmalonyl-CoA0.212-[5]
Acryloyl-CoA0.5--[5]
Specific Activities of EMC Pathway Enzymes

The specific activities of EMC pathway enzymes have been measured in cell extracts of Methylobacterium extorquens AM1 grown on different carbon sources, highlighting the regulation of the pathway in response to metabolic needs.

Table 2: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes in Methylobacterium extorquens AM1

EnzymeGeneSpecific Activity (nmol min⁻¹ mg⁻¹ protein)
Methanol-grown
β-KetothiolasephaA35 ± 5
Acetoacetyl-CoA reductasephaB150 ± 20
CrotonasecroR>1000
Crotonyl-CoA carboxylase/reductaseccr80 ± 10
Ethylmalonyl-CoA/methylmalonyl-CoA epimeraseepi>500
Ethylmalonyl-CoA mutaseecm5 ± 1
Methylsuccinyl-CoA dehydrogenasemsd20 ± 3
Mesaconyl-CoA hydratasemch40 ± 5
Malyl-CoA/β-methylmalyl-CoA lyasemcl115 ± 2

Data adapted from published studies.

Intracellular Metabolite Concentrations

The concentrations of CoA thioesters, including intermediates of the EMC pathway, have been quantified in microorganisms, providing insights into the metabolic state of the cell.

Table 3: Intracellular Concentrations of Selected CoA Thioesters in Corynebacterium glutamicum

CoA ThioesterConcentration (nmol g⁻¹)
Acetyl-CoA5
Malonyl-CoA30
Methylmalonyl-CoA750
Succinyl-CoA110
Butyryl/isobutyryl-CoA3
Free Coenzyme A820
ngcontent-ng-c4139270029="" class="ng-star-inserted">

Data from a study on Corynebacterium glutamicum, providing a reference for typical intracellular CoA thioester concentrations.

Experimental Protocols

The elucidation of the EMC pathway has relied on a combination of enzymatic assays, isotopic labeling studies, and advanced analytical techniques. This section provides detailed methodologies for key experiments.

Spectrophotometric Assay of Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of Ccr by monitoring the oxidation of NADPH.

Materials:

  • Purified Ccr enzyme

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.8

  • Crotonyl-CoA solution (10 mM)

  • NADPH solution (10 mM)

  • Sodium bicarbonate (NaHCO₃) solution (1 M)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of Reaction Buffer

    • 50 µL of 1 M NaHCO₃

    • 50 µL of 10 mM Crotonyl-CoA

    • Sufficient amount of purified Ccr enzyme

  • Incubate the mixture for 2 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of 10 mM NADPH.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹ cm⁻¹).[6]

  • Record the absorbance change over time for at least 5 minutes.

  • Calculate the specific activity as µmol of NADPH oxidized per minute per milligram of enzyme.

13C-Metabolic Flux Analysis (13C-MFA) for Pathway Elucidation

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. This protocol outlines the general workflow for applying 13C-MFA to study the EMC pathway in bacteria.[7][8]

MFA_Workflow Culture 1. Bacterial Culture with 13C-labeled Substrate Quenching 2. Rapid Quenching of Metabolism Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. Isotopic Labeling Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Modeling 5. Computational Modeling and Flux Calculation Analysis->Modeling Results 6. Flux Map of the Ethylmalonyl-CoA Pathway Modeling->Results

Diagram 2: General Workflow for 13C-Metabolic Flux Analysis.

Procedure:

  • Bacterial Culture:

    • Grow the bacterial strain of interest (e.g., Methylobacterium extorquens) in a defined minimal medium with a ¹³C-labeled carbon source (e.g., [1-¹³C]acetate or [¹³C]methanol) until a metabolic steady state is reached.

  • Rapid Quenching:

    • Rapidly quench the metabolic activity of the cells by transferring a known volume of the culture to a cold quenching solution (e.g., -20°C methanol). This step is critical to prevent further enzymatic reactions.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).

  • Isotopic Labeling Analysis:

    • Analyze the isotopic labeling patterns of the extracted metabolites, particularly the CoA thioesters and amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Computational Modeling and Flux Calculation:

    • Use specialized software (e.g., INCA, Metran) to fit the experimentally determined labeling patterns to a metabolic model of the central carbon metabolism, including the EMC pathway.

    • The software will then calculate the metabolic fluxes that best explain the observed labeling data.

Quantification of Intracellular CoA Thioesters by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of short-chain CoA thioesters.[2][9]

Materials:

  • Bacterial cell pellets

  • Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.

  • Internal Standard: A commercially available or synthesized ¹³C-labeled CoA thioester (e.g., [¹³C₃]-propionyl-CoA).

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Resuspend the frozen cell pellet in a defined volume of cold Extraction Solvent containing the internal standard.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted CoA thioesters.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a C18 reversed-phase LC column.

    • Separate the CoA thioesters using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the CoA thioesters using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of authentic CoA thioester standards.

    • Calculate the intracellular concentrations of the target CoA thioesters by normalizing their peak areas to the peak area of the internal standard and comparing them to the calibration curve.

Conclusion

The elucidation of the ethylmalonyl-CoA pathway has significantly advanced our understanding of microbial carbon metabolism, particularly in organisms lacking the glyoxylate cycle. The combination of enzymatic studies, advanced analytical techniques like 13C-MFA and LC-MS/MS, and molecular biology has been instrumental in dissecting this intricate pathway. The quantitative data and detailed experimental protocols presented in this technical guide provide a valuable resource for researchers and professionals in the fields of microbiology, metabolic engineering, and drug discovery. Further research into the regulation and engineering of the EMC pathway holds great promise for the development of novel biotechnological applications and therapeutic strategies.

References

The Elusive Metabolite: A Technical Guide to the Hypothesized Natural Occurrence of 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 2-ethylpentanedioyl-CoA, a C7-dicarboxylic acyl-coenzyme A derivative. Despite extensive investigation, the natural occurrence of this compound in organisms has not been definitively documented in peer-reviewed literature. This paper, therefore, presents a hypothetical metabolic pathway for its formation, primarily linked to aberrant isoleucine catabolism. We provide a comprehensive overview of the analytical methodologies required for the detection and quantification of acyl-CoA species, which would be essential for any future investigation into this elusive metabolite. Furthermore, this guide includes detailed experimental protocols and visual workflows to aid researchers in the potential identification and characterization of this compound.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism.[1] Their diverse roles extend to the regulation of cellular processes through mechanisms such as protein acylation.[1] The specific acyl-CoA species present in a cell and their concentrations can provide a detailed snapshot of the metabolic state of an organism and are often altered in disease.[2]

This guide focuses on a specific, yet currently hypothetical, acyl-CoA: this compound. While its existence in nature has not been confirmed, its chemical structure suggests a potential origin from the metabolism of the branched-chain amino acid isoleucine. Errors in isoleucine catabolism are known to cause the accumulation of various organic acids and their CoA esters, leading to serious metabolic disorders.[3][4] Therefore, it is plausible that this compound could arise as a minor or abnormal metabolite under specific pathophysiological conditions.

The purpose of this document is to provide a foundational resource for researchers interested in exploring the potential existence and role of this compound. We will outline a plausible biosynthetic pathway, detail the necessary experimental protocols for its investigation, and provide the necessary visual tools to understand these complex processes.

Hypothesized Metabolic Pathway of this compound

The catabolism of the essential amino acid L-isoleucine is the most probable origin of a C7 branched-chain dicarboxylic acyl-CoA. The canonical pathway for isoleucine degradation proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA.[4][5][6] However, enzymatic defects or metabolic overload could lead to the shunting of intermediates into alternative pathways.

We propose that this compound may be formed from an intermediate in the isoleucine degradation pathway, potentially 2-methylbutyryl-CoA or a downstream metabolite. A defect in one of the acyl-CoA dehydrogenases or subsequent enzymes could lead to the accumulation of an upstream acyl-CoA. This intermediate could then be a substrate for omega-oxidation, a process that hydroxylates the terminal methyl group of a fatty acid (or in this case, an acyl-CoA), which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[7][8]

Below is a DOT language script for a Graphviz diagram illustrating this hypothetical pathway.

Hypothesized metabolic pathway for the formation of this compound.

Quantitative Data

As of the date of this publication, there is no quantitative data available in the scientific literature regarding the natural occurrence or concentration of this compound in any organism, tissue, or cell type. The table below is provided as a template for future studies that may successfully identify and quantify this metabolite.

Organism/Tissue/Cell LineConditionConcentration (pmol/mg protein or nmol/g tissue)Method of QuantificationReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The analysis of acyl-CoAs from biological matrices is challenging due to their low abundance, instability, and structural diversity.[9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of these molecules.[10][11][12]

Protocol for Acyl-CoA Extraction from Tissues or Cells

This protocol is a generalized procedure based on common methods reported in the literature.[9][11]

  • Sample Collection and Quenching:

    • For tissues, rapidly excise and freeze-clamp the sample in liquid nitrogen to halt metabolic activity.

    • For adherent cells, aspirate the culture medium and immediately add ice-cold quenching/extraction solution.

    • For suspension cells, rapidly centrifuge and resuspend the pellet in ice-cold quenching/extraction solution.

  • Homogenization and Extraction:

    • Add 1 mL of ice-cold extraction solution (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water or 10% trichloroacetic acid) to the frozen tissue powder or cell pellet.

    • Homogenize the sample using a bead beater or sonicator on ice.

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample) in the extraction solution for accurate quantification.

  • Protein Precipitation and Clarification:

    • Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 10 mM ammonium (B1175870) acetate).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Utilize a reverse-phase C18 or C8 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • The gradient should be optimized to resolve acyl-CoAs of different chain lengths and polarities.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for acyl-CoAs typically involves the precursor ion ([M+H]+) and a common product ion corresponding to the phosphopantetheine moiety (e.g., m/z 408.1 or a neutral loss of 507.1 Da).[10]

    • For the hypothetical this compound (C30H48N7O18P3S), the monoisotopic mass would be calculated, and a specific MRM transition would need to be determined using a synthesized standard.

Below is a DOT language script for a Graphviz diagram illustrating a general experimental workflow for acyl-CoA analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Tissue or Cells) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Extraction Homogenization & Extraction with Internal Standard Quenching->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS System Reconstitution->LC_MS Injection Separation Reverse-Phase Chromatography LC_MS->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

General experimental workflow for acyl-CoA analysis.

Conclusion and Future Directions

The natural occurrence of this compound in biological systems remains an open question. This guide provides a theoretical framework for its potential origin from isoleucine metabolism, particularly in the context of metabolic disorders. The lack of direct evidence underscores the need for further research in this area.

Future investigations should focus on:

  • Targeted Metabolomics: Utilizing the sensitive LC-MS/MS methods described herein to screen for this compound in patient samples with known or suspected inborn errors of isoleucine metabolism, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.

  • In Vitro Enzyme Assays: Investigating the potential for enzymes involved in omega-oxidation to act on accumulated intermediates of isoleucine catabolism.

  • Stable Isotope Tracing: Using 13C-labeled isoleucine in cell culture models of metabolic disease to trace the flow of carbon and potentially identify novel metabolites.

The identification of this compound would not only expand our understanding of intermediary metabolism but could also serve as a novel biomarker for specific metabolic diseases, paving the way for improved diagnostics and therapeutic strategies. This technical guide serves as a starting point for the scientific community to embark on the exciting challenge of discovering this potentially important, yet currently elusive, metabolite.

References

Homologs of Enzymes Acting on 2-Ethylpentanedioyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enzymatic activity on 2-ethylpentanedioyl-CoA, a branched-chain dicarboxylic acid CoA ester, is not extensively characterized in scientific literature under this specific substrate name. However, based on structural similarity, it is hypothesized that enzymes with known activity towards short/branched-chain acyl-CoAs and dicarboxylic acyl-CoAs are potential candidates for its metabolism. This guide explores the primary homologous enzymes likely to act on this compound, focusing on the mitochondrial enzyme Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB) and the enzymes of the peroxisomal β-oxidation pathway. We provide a comprehensive overview of their known substrate specificities, available kinetic data, detailed experimental protocols for their characterization, and the metabolic pathways in which they function.

Introduction

The metabolism of branched-chain fatty acids and dicarboxylic acids is crucial for cellular energy homeostasis. While the metabolism of common fatty acids and amino acids is well-documented, the enzymatic processing of atypical metabolites such as this compound remains less understood. This molecule, a derivative of a seven-carbon dicarboxylic acid with an ethyl branch at the second carbon, presents a unique structural challenge for metabolic enzymes. This guide focuses on two primary enzymatic systems that are the most probable candidates for the metabolism of this compound: the mitochondrial branched-chain amino acid catabolism pathway, specifically the enzyme ACADSB, and the peroxisomal β-oxidation pathway for dicarboxylic acids.

Potential Enzyme Homologs and Their Characteristics

Based on substrate specificity profiles, two major enzyme families are considered as potential catalysts for the metabolism of this compound.

Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB)

ACADSB is a mitochondrial enzyme that plays a key role in the catabolism of the branched-chain amino acid L-isoleucine.[1] Its primary substrate is (S)-2-methylbutyryl-CoA.[2] Given its specificity for short, branched-chain acyl-CoA esters, it stands as a prime candidate for recognizing and metabolizing this compound.

Peroxisomal Acyl-CoA Oxidases (ACOX)

Peroxisomes are cellular organelles responsible for the β-oxidation of specific classes of lipids, including very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[3][4] The first and rate-limiting step in this pathway is catalyzed by acyl-CoA oxidases (ACOX). In humans, ACOX1 exhibits broad substrate specificity, including activity towards dicarboxylic acyl-CoAs.[5] ACOX2 is primarily involved in the metabolism of branched-chain fatty acids.[6] Therefore, the enzymes of the peroxisomal β-oxidation pathway are strong candidates for the metabolism of this compound.

Data Presentation: Quantitative Enzyme Kinetics

While no direct kinetic data for this compound is available, the following tables summarize the known kinetic parameters for ACADSB and peroxisomal ACOX1 with their preferred or relevant substrates. This data provides a baseline for estimating potential activity with the target molecule.

Table 1: Kinetic Parameters of Human Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB)

SubstrateKm (µM)kcat (s-1)Source(s)
(2S)-2-Methylbutanoyl-CoA129700[2]
Hexanoyl-CoA-7600[2]

Table 2: Substrate Specificity of Rat Peroxisomal Acyl-CoA Oxidase (ACOX1)

Substrate (mono-CoA ester)Km (µM)Relative Vmax (%)Source(s)
Dodecanedioyl-CoA (DC12-CoA)3.6100[7]
Sebacyl-CoA (DC10-CoA)5.2100[7]
Suberyl-CoA (DC8-CoA)12.5100[7]
Adipyl-CoA (DC6-CoA)25.0100[7]
Lauroyl-CoA (MC12-CoA)4.0100[7]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity measurement of the candidate enzymes.

Expression and Purification of Recombinant Human ACADSB in E. coli

Objective: To produce and purify recombinant human ACADSB for in vitro characterization.

Materials:

  • Human ACADSB cDNA clone

  • pET expression vector (e.g., pET-28a)

  • E. coli expression host (e.g., BL21(DE3))

  • LB broth and agar (B569324) plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Vector Construction: Subclone the human ACADSB cDNA into the pET expression vector, ensuring the coding sequence is in-frame with an N-terminal His-tag.

  • Transformation: Transform the expression vector into the E. coli host strain and select for positive colonies on antibiotic-containing agar plates.

  • Expression: a. Inoculate a starter culture of a single colony in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Purification: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at high speed. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column extensively with wash buffer to remove unbound proteins. f. Elute the His-tagged ACADSB protein with elution buffer. g. Dialyze the eluted protein against dialysis buffer to remove imidazole. h. Assess purity by SDS-PAGE.

ACADSB Activity Assay: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay[8][9]

Objective: To measure the enzymatic activity of ACADSB by monitoring the reduction of ETF.

Materials:

  • Purified recombinant human ACADSB

  • Purified recombinant porcine or human electron transfer flavoprotein (ETF)[8]

  • Anaerobic cuvette or microplate setup

  • Assay buffer (e.g., 100 mM HEPES pH 7.6, 0.5 mM EDTA)

  • Acyl-CoA substrate (e.g., (S)-2-methylbutyryl-CoA)

  • Fluorometer with excitation at ~380 nm and emission at ~525 nm

Procedure:

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by purging the assay solution with nitrogen or by using an enzymatic oxygen-scavenging system.[8]

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing assay buffer and a known concentration of ETF (typically 1-5 µM).

  • Baseline Measurement: Record the baseline fluorescence of the ETF solution.

  • Enzyme Addition: Add a known amount of purified ACADSB to the cuvette.

  • Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate.

  • Fluorescence Monitoring: Monitor the decrease in ETF fluorescence over time as it is reduced by the active ACADSB. The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculation: Calculate the specific activity of the enzyme based on the rate of ETF reduction and the amount of ACADSB added.

Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay[3][10]

Objective: To measure the activity of ACOX in tissue or cell lysates.

Materials:

  • Tissue homogenate or cell lysate

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Dicarboxylic acyl-CoA substrate (e.g., dodecanedioyl-CoA)

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (or another suitable HRP substrate like leuco-dichlorofluorescein)[9]

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer to release peroxisomal enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, HRP, and 4-hydroxyphenylacetic acid.

  • Sample Addition: Add a known amount of tissue homogenate or cell lysate to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the dicarboxylic acyl-CoA substrate.

  • Signal Detection: The H2O2 produced by the ACOX reaction is used by HRP to oxidize 4-hydroxyphenylacetic acid, resulting in a fluorescent product. Monitor the increase in fluorescence (or absorbance for other substrates) over time.

  • Standard Curve: Generate a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.

  • Calculation: Calculate the specific activity of ACOX based on the rate of H2O2 production and the amount of protein in the sample.

Signaling Pathways and Experimental Workflows

Mitochondrial Isoleucine Catabolism Pathway

ACADSB is a key enzyme in the catabolic pathway of the branched-chain amino acid isoleucine. A defect in this enzyme leads to the accumulation of 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155) in blood and urine.[10]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT S_2_methylbutyryl_CoA (S)-2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->S_2_methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_2_methylbutyryl_CoA->Tiglyl_CoA ACADSB Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Isoleucine catabolism pathway.
Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids are typically formed by ω-oxidation of fatty acids in the endoplasmic reticulum and are subsequently chain-shortened via β-oxidation in peroxisomes.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acid_CoA Dicarboxylic Acyl-CoA (e.g., this compound) Enoyl_CoA 2-enoyl-CoA Dicarboxylic_Acid_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA L/D-Bifunctional Protein Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L/D-Bifunctional Protein Shortened_Dicarboxyl_CoA Chain-shortened Dicarboxylic Acyl-CoA Ketoacyl_CoA->Shortened_Dicarboxyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase ER Endoplasmic Reticulum (ω-oxidation) Fatty_Acid Fatty Acid Fatty_Acid->Dicarboxylic_Acid_CoA Activation

Peroxisomal β-oxidation of dicarboxylic acids.
Experimental Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for identifying and characterizing enzymes acting on a novel substrate like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Analysis Substrate_Synthesis Synthesize this compound Activity_Screening Screen for Activity with This compound Substrate_Synthesis->Activity_Screening Candidate_Enzyme_Selection Select Candidate Enzymes (ACADSB, ACOX) Recombinant_Expression Recombinant Protein Expression and Purification Candidate_Enzyme_Selection->Recombinant_Expression Recombinant_Expression->Activity_Screening Kinetic_Analysis Determine Kinetic Parameters (Km, kcat) Activity_Screening->Kinetic_Analysis Product_Identification Identify Reaction Products (e.g., by Mass Spectrometry) Kinetic_Analysis->Product_Identification Pathway_Elucidation Elucidate Metabolic Fate Product_Identification->Pathway_Elucidation

Workflow for enzyme characterization.

Conclusion

While direct evidence for enzymatic activity on this compound is currently lacking, a logical starting point for investigation is the family of enzymes known to metabolize structurally similar molecules. Acyl-CoA Dehydrogenase Short/Branched Chain (ACADSB) and the peroxisomal β-oxidation pathway enzymes, particularly Acyl-CoA Oxidase 1 (ACOX1), represent the most promising candidates. The experimental protocols and metabolic pathway diagrams provided in this guide offer a robust framework for researchers to explore the metabolism of this and other novel branched-chain dicarboxylic acids. Further research, employing the outlined methodologies, is necessary to definitively identify the enzymes responsible for this compound metabolism and to elucidate its precise metabolic fate. This knowledge will be invaluable for understanding the broader landscape of fatty acid and amino acid metabolism and may have implications for the development of therapeutics for related metabolic disorders.

References

Thermodynamic Properties of 2-Ethylpentanedioyl-CoA Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the hydrolysis of 2-ethylpentanedioyl-CoA, a C7 dicarboxylic acid thioester. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related dicarboxylic acid CoA esters to estimate its thermodynamic parameters. Detailed experimental protocols for determining these properties, including isothermal titration calorimetry and nuclear magnetic resonance spectroscopy, are presented. Furthermore, the putative metabolic context of this compound within peroxisomal β-oxidation is discussed and visualized. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and metabolic engineering.

Introduction

Thioester bonds, particularly those involving coenzyme A (CoA), are central to cellular metabolism, serving as high-energy intermediates in a vast array of biochemical transformations. The hydrolysis of these bonds is a thermodynamically favorable process, providing the driving force for numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation. This compound, a substituted C7 dicarboxylic acid CoA ester, is an intriguing molecule whose metabolic role and energetic profile are not extensively characterized. Understanding the thermodynamics of its hydrolysis is crucial for elucidating its potential biological functions and for the rational design of therapeutic agents that may interact with its metabolic pathways. This guide aims to provide an in-depth analysis of the thermodynamic landscape of this compound hydrolysis, drawing upon data from analogous compounds and outlining robust experimental approaches for its direct characterization.

Quantitative Thermodynamic Data

This compound + H₂O ⇌ 2-Ethylpentanedioate + CoA-SH

The Gibbs free energy of hydrolysis (ΔG°') for glutaryl-CoA (C5) and adipyl-CoA (C6) has been reported.[1] Based on these values, we can extrapolate an estimated value for this compound (C7).

Table 1: Standard Gibbs Free Energy of Hydrolysis for Dicarboxylic Acid CoA Esters

Dicarboxylic Acid CoA EsterCarbon Chain LengthΔG°' (kJ/mol)Data Source
Glutaryl-CoAC5~ -35.5[1]
Adipyl-CoAC6~ -36.0[1]
This compound C7 (branched) ~ -36.5 (Estimated) Extrapolation

Note: The values for Glutaryl-CoA and Adipyl-CoA are approximated from graphical data. The value for this compound is an estimation based on the trend observed for linear dicarboxylic acid CoA esters.

The hydrolysis of thioesters is generally characterized by a significant negative change in Gibbs free energy, indicating a spontaneous reaction under standard conditions. The energy released is comparable to that of ATP hydrolysis to ADP and inorganic phosphate. The large negative ΔG°' is attributed to the resonance stabilization of the resulting carboxylate anion and the free coenzyme A thiol, which is greater than the resonance stabilization of the thioester.

Experimental Protocols

To empirically determine the thermodynamic properties of this compound hydrolysis, the following experimental methodologies are recommended.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with a chemical reaction, allowing for the determination of the enthalpy change (ΔH) and, in some experimental setups, the equilibrium constant (K'eq) and stoichiometry (n). From these values, the Gibbs free energy (ΔG°') and entropy change (ΔS°') can be calculated (ΔG°' = -RTlnK'eq = ΔH°' - TΔS°').

Protocol for Determining the Enthalpy of Hydrolysis:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1-5 mM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare a solution of a specific thioesterase known to act on dicarboxylic acid CoA esters in the same buffer. The enzyme concentration should be sufficient to ensure a measurable heat rate.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature to a physiologically relevant value (e.g., 25°C or 37°C).

    • Initiate the titration by injecting small aliquots of the substrate into the enzyme solution.

    • The instrument will measure the heat evolved or absorbed during the enzymatic hydrolysis.

  • Data Analysis:

    • The raw data will be a series of heat-rate peaks corresponding to each injection.

    • Integrate the peaks to determine the total heat change (Q) for the reaction of a known amount of substrate.

    • The enthalpy of hydrolysis (ΔH°') can be calculated using the equation: ΔH°' = Q / (V * [S]), where V is the injection volume and [S] is the substrate concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be utilized to determine the equilibrium constant (K'eq) of the hydrolysis reaction by quantifying the concentrations of the reactant and products at equilibrium.

Protocol for Determining the Equilibrium Constant:

  • Sample Preparation:

    • Prepare a reaction mixture containing a known initial concentration of this compound in a deuterated buffer (e.g., D₂O with 50 mM potassium phosphate, pD 7.4).

    • Include a suitable internal standard with a known concentration for accurate quantification.

    • Initiate the hydrolysis by adding a catalytic amount of a specific thioesterase.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra over time until the reaction reaches equilibrium (i.e., the relative concentrations of reactants and products no longer change).

    • Distinct and well-resolved peaks corresponding to this compound, 2-ethylpentanedioate, and CoA-SH should be identified.

  • Data Analysis:

    • Integrate the signals corresponding to the reactant and products in the final equilibrium spectrum.

    • Calculate the concentrations of each species relative to the internal standard.

    • The equilibrium constant (K'eq) can be calculated using the equation: K'eq = ([2-Ethylpentanedioate] * [CoA-SH]) / [this compound].

Metabolic and Signaling Context

Dicarboxylic acids are typically metabolized in the peroxisomes via a modified β-oxidation pathway. It is hypothesized that this compound, following its formation from the corresponding dicarboxylic acid, would enter this pathway. The presence of the ethyl group at the 2-position would likely necessitate the action of specific enzymes to handle this branched-chain substrate.

The diagram below illustrates the putative entry of this compound into a modified peroxisomal β-oxidation pathway.

Metabolic_Pathway_of_2_Ethylpentanedioyl_CoA cluster_cytosol Cytosol cluster_peroxisome Peroxisome 2_Ethylpentanedioate 2_Ethylpentanedioate Acyl_CoA_Synthetase Acyl_CoA_Synthetase 2_Ethylpentanedioate->Acyl_CoA_Synthetase 2_Ethylpentanedioyl_CoA_Cytosol This compound Acyl_CoA_Synthetase->2_Ethylpentanedioyl_CoA_Cytosol 2_Ethylpentanedioyl_CoA_Peroxisome This compound 2_Ethylpentanedioyl_CoA_Cytosol->2_Ethylpentanedioyl_CoA_Peroxisome Transport Acyl_CoA_Oxidase Acyl_CoA_Oxidase 2_Ethylpentanedioyl_CoA_Peroxisome->Acyl_CoA_Oxidase Enoyl_CoA_Intermediate Enoyl_CoA_Intermediate Acyl_CoA_Oxidase->Enoyl_CoA_Intermediate Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Intermediate Hydroxyacyl_CoA_Intermediate Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Intermediate Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA_Intermediate Ketoacyl_CoA_Intermediate Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA_Intermediate Thiolase Thiolase Propionyl_CoA Propionyl_CoA Thiolase->Propionyl_CoA Glutaryl_CoA Glutaryl_CoA Thiolase->Glutaryl_CoA Enoyl_CoA_Intermediate->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Intermediate->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA_Intermediate->Thiolase

Caption: Putative metabolic fate of this compound via peroxisomal β-oxidation.

The hydrolysis of this compound to 2-ethylpentanedioate and CoA, catalyzed by acyl-CoA thioesterases, represents a key regulatory point. This irreversible step would effectively pull the metabolite out of the CoA-activated pool, preventing its further degradation and potentially facilitating its excretion or utilization in other pathways. The high energetic barrier for the reverse reaction (thioester formation) ensures that once hydrolyzed, the dicarboxylate is committed to its subsequent metabolic fate.

Conclusion

While direct thermodynamic data for this compound hydrolysis remains to be experimentally determined, estimations based on homologous dicarboxylic acid CoA esters suggest a highly exergonic reaction. This thermodynamic favorability underscores the importance of thioester hydrolysis as a driving force in metabolism. The presented experimental protocols provide a clear roadmap for the precise determination of the thermodynamic parameters for this and other related molecules. A deeper understanding of the energetic landscape of this compound and its metabolic context will be invaluable for researchers in the fields of metabolic disorders and drug development, potentially uncovering new therapeutic targets and diagnostic markers.

References

A Technical Guide to the Predicted NMR Spectrum and Analysis of 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2-ethylpentanedioyl-CoA, a complex thioester of interest in metabolic research. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted spectrum based on computational models and data from structurally analogous compounds. It includes comprehensive tables of predicted ¹H and ¹³C chemical shifts, detailed experimental protocols for the practical acquisition of NMR data for acyl-CoA thioesters, and a visualization of the relevant ethylmalonyl-CoA metabolic pathway. This guide is intended to serve as a practical resource for researchers in metabolomics, biochemistry, and drug development who are engaged in the identification and characterization of novel metabolites.

Introduction

This compound is an acyl-coenzyme A derivative. As with many metabolites, its isolation and characterization are critical for understanding biochemical pathways and their dysregulation in disease states. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for elucidating the structure of organic molecules, making it an indispensable tool in metabolomics.[1] It provides quantitative information and detailed structural insights into metabolites within complex biological mixtures.[2] This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound to aid researchers in its identification and further study.

Predicted NMR Spectral Data

The predicted chemical shifts for this compound are summarized below. These predictions are derived from established chemical shift values for coenzyme A, glutaric acid derivatives, and ethyl-substituted acyl chains. The numbering scheme for the 2-ethylpentanedioyl moiety is as follows:

CoA-S-C(=O)¹-C²H(CH₂CH₃)-C³H₂-C⁴H₂-C⁵(=O)OH

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts are presented in Table 1. The spectrum is expected to show characteristic signals for the ethyl group, the pentanedioyl backbone, and the coenzyme A moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl Group
-CH₃0.95Triplet7.5
-CH₂-1.65Multiplet-
Pentanedioyl Backbone
H-22.75Multiplet-
H-3 (a/b)1.90 / 2.05Multiplet-
H-42.40Triplet7.4
Coenzyme A Moiety
Pantothenate H-4' (CH₂)3.55Triplet6.5
Pantothenate H-2' (CH₂)4.15Triplet6.5
Ribose H-1''6.15Doublet5.5
Adenine H-2'''8.30Singlet-
Adenine H-8'''8.55Singlet-

Note: Shifts for the CoA moiety are based on known values for similar thioesters and may vary slightly.

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are detailed in Table 2. The thioester carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AssignmentPredicted Chemical Shift (ppm)
Ethyl Group
-CH₃12.5
-CH₂-26.0
Pentanedioyl Backbone
C-1 (Thioester C=O)205.0
C-255.0
C-330.0
C-435.0
C-5 (Carboxyl C=O)180.0
Coenzyme A Moiety
Pantothenate C-1' (C=O)175.0
Ribose C-1''88.0
Adenine C-2'''153.0
Adenine C-4'''149.5
Adenine C-5'''120.0
Adenine C-6'''156.5
Adenine C-8'''142.0

Note: Predictions for carbon shifts can be refined using computational tools and comparison with empirical data from related structures.[3][4]

Metabolic Context: The Ethylmalonyl-CoA Pathway

This compound is structurally related to key intermediates in acetyl-CoA assimilation pathways, such as the ethylmalonyl-CoA pathway. This pathway is crucial for organisms that lack the isocitrate lyase enzyme of the glyoxylate (B1226380) cycle.[5] It involves the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA, which is then rearranged to ultimately produce glyoxylate and malate (B86768) for biosynthesis.[5][6] Understanding this pathway provides a biological context for the function of related acyl-CoA molecules.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO₂ methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malyl_coa (3S)-Malyl-CoA glyoxylate->malyl_coa + Acetyl-CoA succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa + CO₂ tca_cycle TCA Cycle malyl_coa->tca_cycle succinyl_coa->tca_cycle

Caption: The Ethylmalonyl-CoA pathway for acetyl-CoA assimilation.[7][8]

Experimental Protocols for NMR Analysis of Acyl-CoA Thioesters

The following section provides a generalized protocol for the acquisition of high-quality NMR data for acyl-CoA compounds like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[9][10]

  • Compound Purity: Ensure the acyl-CoA sample is of high purity and free from contaminants like free coenzyme A, which can complicate spectral interpretation.[11]

  • Solvent Selection: Dissolve 5-25 mg of the lyophilized compound in 0.6-0.7 mL of a deuterated solvent.[10] Deuterium oxide (D₂O) is a common choice for highly polar metabolites like CoA derivatives. Adjust the pH to a physiological range (e.g., pH 7.0-7.4) using dilute NaOD or DCl in D₂O, as chemical shifts of ionizable groups are pH-dependent.

  • Internal Standard: Add a known concentration of an internal reference standard for chemical shift referencing (δ=0 ppm) and potential quantification. For aqueous samples, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is commonly used.[12]

  • Filtration: To remove any particulate matter, which can degrade spectral quality, filter the final solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

NMR Data Acquisition

These parameters are suggested for a high-field NMR spectrometer (e.g., 500 or 600 MHz).

  • ¹H 1D NMR Spectrum:

    • Spectrometer Frequency: ≥ 500 MHz

    • Pulse Sequence: A presaturation sequence (e.g., zgesgp) should be used to suppress the residual HDO water signal.

    • Temperature: 298 K (25 °C)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 64-256, depending on sample concentration.

    • Spectral Width: 12-16 ppm

  • ¹³C 1D NMR Spectrum:

    • Spectrometer Frequency: ≥ 125 MHz

    • Pulse Sequence: A proton-decoupled pulse program with nuclear Overhauser effect (NOE) (e.g., zgpg30).

    • Temperature: 298 K (25 °C)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 2048-8192, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[9]

    • Spectral Width: 220-250 ppm

  • 2D NMR Experiments (for Structural Confirmation):

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks and confirm connectivities within the ethyl and pentanedioyl moieties.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, which is essential for unambiguous assignment of both ¹H and ¹³C signals.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Apply a baseline correction.

  • Calibrate the spectrum by setting the chemical shift of the internal standard (DSS/TSP) to 0.0 ppm.

  • Integrate the signals in the ¹H spectrum for quantitative analysis.

Conclusion

This guide provides a foundational resource for the NMR-based investigation of this compound. The tabulated predicted ¹H and ¹³C chemical shifts offer a starting point for the identification of this metabolite in complex mixtures. The detailed experimental protocols supply a robust methodology for acquiring high-quality NMR data, while the contextual metabolic pathway diagram illustrates its biochemical relevance. By combining these predictive data with rigorous experimental techniques, researchers can confidently identify and characterize this and other novel acyl-CoA thioesters, advancing our understanding of cellular metabolism.

References

In Silico Modeling of 2-Ethylpentanedioyl-CoA Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the enzymatic reactions involving 2-ethylpentanedioyl-CoA, a dicarboxylic acid derivative for which specific metabolic pathways are not extensively documented. Recognizing the increasing importance of computational methods in elucidating novel biochemical pathways, this document outlines a systematic approach for researchers, scientists, and drug development professionals. It details a proposed metabolic pathway for this compound based on analogous dicarboxylic acid metabolism. Furthermore, it provides in-depth methodologies for computational modeling, including homology modeling, molecular docking, quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations. Crucially, this guide also presents detailed experimental protocols for the validation of in silico predictions, bridging the gap between computational and experimental research. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, amino acid catabolism, and the biosynthesis of complex lipids.[1][2] The metabolism of dicarboxylic acids, which are often products of ω-oxidation of monocarboxylic fatty acids, proceeds through their CoA esters and is crucial for cellular energy homeostasis.[3][4] While the metabolism of many common dicarboxylic acids is well-characterized, the enzymatic processing of substituted derivatives such as this compound remains largely unexplored.

In silico modeling has emerged as a powerful tool to predict and analyze enzymatic reactions, especially for novel or hypothetical pathways.[5][6] By leveraging computational techniques, researchers can generate hypotheses about enzyme-substrate interactions, reaction mechanisms, and kinetics, which can then be tested and validated experimentally.[7][8] This guide provides a roadmap for applying such a multidisciplinary approach to the study of this compound metabolism.

Proposed Metabolic Pathway for this compound

Based on the known metabolism of dicarboxylic acids and other acyl-CoA derivatives, a plausible metabolic pathway for this compound is proposed. This pathway involves a series of enzymatic reactions analogous to those in fatty acid β-oxidation.[3][4] The key enzymes likely involved are acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and acyl-CoA thioesterases.[9][10][11]

The proposed pathway begins with the activation of 2-ethylpentanedioic acid to its CoA ester, followed by a series of dehydrogenation, hydration, and oxidation steps, potentially leading to the generation of smaller acyl-CoA molecules that can enter central metabolism.

G Proposed Metabolic Pathway for this compound cluster_activation Activation cluster_dehydrogenation1 Dehydrogenation cluster_hydration Hydration cluster_dehydrogenation2 Dehydrogenation cluster_thiolysis Thiolysis / Hydrolysis 2-Ethylpentanedioic_acid 2-Ethylpentanedioic_acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 2-Ethylpentanedioic_acid->Acyl-CoA_Synthetase ATP, CoA-SH This compound This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase This compound->Acyl-CoA_Dehydrogenase FAD Acyl-CoA_Synthetase->this compound AMP, PPi 2-Ethylpentenoyl-CoA 2-Ethylpentenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 2-Ethylpentenoyl-CoA->Enoyl-CoA_Hydratase H2O Acyl-CoA_Dehydrogenase->2-Ethylpentenoyl-CoA FADH2 3-Hydroxy-2-ethylpentanedioyl-CoA 3-Hydroxy-2-ethylpentanedioyl-CoA Hydroxyacyl-CoA_Dehydrogenase Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxy-2-ethylpentanedioyl-CoA->Hydroxyacyl-CoA_Dehydrogenase NAD+ Enoyl-CoA_Hydratase->3-Hydroxy-2-ethylpentanedioyl-CoA 3-Keto-2-ethylpentanedioyl-CoA 3-Keto-2-ethylpentanedioyl-CoA Acyl-CoA_Thioesterase Acyl-CoA_Thioesterase 3-Keto-2-ethylpentanedioyl-CoA->Acyl-CoA_Thioesterase CoA-SH or H2O Hydroxyacyl-CoA_Dehydrogenase->3-Keto-2-ethylpentanedioyl-CoA NADH + H+ Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Acyl-CoA_Thioesterase->Propionyl-CoA Acyl-CoA_Thioesterase->Succinyl-CoA

Proposed metabolic pathway for this compound.

In Silico Modeling Methodologies

A multi-step computational approach is recommended to model the enzymatic reactions of this compound. This workflow integrates several powerful techniques to build a comprehensive understanding of the enzyme-substrate interactions and reaction mechanisms.

G In Silico Modeling Workflow Sequence_Identification Identify Candidate Enzyme Sequence Homology_Modeling Homology Modeling Sequence_Identification->Homology_Modeling Model_Validation Validate 3D Model Homology_Modeling->Model_Validation Substrate_Docking Molecular Docking of this compound Model_Validation->Substrate_Docking QM_MM_Simulations QM/MM Simulations Substrate_Docking->QM_MM_Simulations MD_Simulations Molecular Dynamics Simulations Substrate_Docking->MD_Simulations Data_Analysis Analyze Binding Affinity and Reaction Energetics QM_MM_Simulations->Data_Analysis MD_Simulations->Data_Analysis

General workflow for in silico modeling of enzymatic reactions.
Homology Modeling

In the absence of an experimentally determined structure for a candidate enzyme, homology modeling can be employed to generate a 3D model.[12][13]

Protocol:

  • Template Identification: The amino acid sequence of the target enzyme is used as a query to search protein structure databases (e.g., PDB) using BLAST to identify suitable templates with high sequence identity.

  • Sequence Alignment: The target sequence is aligned with the template sequence(s) using tools like ClustalW or T-Coffee.[14]

  • Model Building: A 3D model of the target protein is generated using software such as MODELLER or SWISS-MODEL, based on the alignment with the template structure.[14]

  • Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (Ramachandran plot analysis) and Verify3D.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[15][16] This is crucial for understanding how this compound fits into the active site of the modeled enzyme.

Protocol:

  • Receptor and Ligand Preparation: The modeled enzyme structure is prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of this compound is generated and optimized.

  • Grid Generation: A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.

  • Docking Simulation: Docking is performed using software like AutoDock or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the active site.

  • Pose Analysis: The resulting docked poses are clustered and ranked based on their scoring functions, which estimate the binding affinity. The pose with the most favorable score and biologically relevant interactions is selected for further analysis.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are ideal for studying enzymatic reaction mechanisms as they treat the electronically active region (the substrate and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.[2][17][18]

Protocol:

  • System Setup: The enzyme-substrate complex from molecular docking is solvated in a water box with counter-ions to neutralize the system.

  • QM/MM Partitioning: The system is partitioned into a QM region (e.g., this compound and the side chains of catalytic residues) and an MM region (the rest of the protein and solvent).

  • Reaction Coordinate Definition: A reaction coordinate is defined to describe the chemical transformation of interest (e.g., hydride transfer in a dehydrogenase reaction).

  • Potential Energy Surface Scan: The energy of the system is calculated along the reaction coordinate to identify the transition state and calculate the activation energy barrier.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time, revealing conformational changes that may be important for catalysis.[19][20]

Protocol:

  • System Preparation: The docked enzyme-substrate complex is placed in a periodic box of solvent molecules and ions.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions to allow the system to relax.

  • Production Run: A long-timescale MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the enzyme-substrate interactions, conformational changes, and the role of solvent molecules.

Data Presentation

The quantitative data generated from the in silico modeling should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Homology Modeling Validation

MetricValueInterpretation
Ramachandran Plot (% favored)> 90%Good stereochemical quality
Verify3D Score> 0.2Acceptable model quality
RMSD from Template (Å)< 2.0High structural similarity

Table 2: Molecular Docking Results

Docked PoseBinding Energy (kcal/mol)Key Interacting Residues
1-8.5Arg123, Tyr256, Ser98
2-8.2Arg123, His201
3-7.9Tyr256, Asn150

Table 3: QM/MM and MD Simulation Data

ParameterValueUnit
Activation Energy (QM/MM)15.2kcal/mol
Reaction Free Energy (QM/MM)-5.7kcal/mol
RMSF of Active Site Residues (MD)0.8Å
Substrate-Enzyme H-bonds (MD)3.5 ± 0.5count

Experimental Validation Protocols

The predictions from in silico modeling must be validated through experimental studies.[7][8]

G In Silico and Experimental Validation Loop In_Silico_Prediction In Silico Prediction (Hypothesis Generation) Experimental_Validation Experimental Validation (Hypothesis Testing) In_Silico_Prediction->Experimental_Validation Model_Refinement Model Refinement Experimental_Validation->Model_Refinement Model_Refinement->In_Silico_Prediction

Iterative relationship between in silico modeling and experiments.
Recombinant Enzyme Expression and Purification

Protocol:

  • Gene Synthesis and Cloning: The gene encoding the candidate enzyme is synthesized with codon optimization for a suitable expression host (e.g., E. coli) and cloned into an expression vector, often with an affinity tag (e.g., His-tag).[21][22]

  • Protein Expression: The expression vector is transformed into the expression host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[23]

  • Cell Lysis: The cells are harvested and lysed using methods such as sonication or high-pressure homogenization.

  • Purification: The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by other chromatographic steps like ion exchange and size-exclusion chromatography to achieve high purity.[23][24]

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using methods like the Bradford assay or UV absorbance.

Enzyme Kinetics Assays

Enzyme kinetics assays are performed to determine the catalytic efficiency of the purified enzyme with this compound.[25][26]

Protocol:

  • Assay Principle: A continuous spectrophotometric assay can be developed by coupling the reaction to a change in absorbance. For a dehydrogenase, the production of NADH or FADH2 can be monitored. For a synthetase, a coupled assay can measure the consumption of ATP or the production of AMP.[27]

  • Reaction Conditions: The assay is performed in a suitable buffer at a constant temperature. The reaction is initiated by the addition of the enzyme.

  • Kinetic Parameter Determination: The initial reaction rates are measured at varying concentrations of this compound and the co-substrate (e.g., CoA, ATP, NAD+). The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Structural Biology

To ultimately validate the homology model, the experimental structure of the enzyme should be determined.

Protocol:

  • Crystallization: The purified enzyme, alone or in complex with this compound or a non-reactive analog, is subjected to crystallization screening.

  • X-ray Diffraction: High-quality crystals are subjected to X-ray diffraction, and the resulting data is used to solve the three-dimensional structure of the enzyme.

  • Structure Analysis: The experimental structure is compared to the homology model to assess the accuracy of the prediction and to gain precise insights into the enzyme-substrate interactions.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a robust framework for elucidating the enzymatic reactions of this compound. By combining the predictive power of in silico modeling with the empirical validation of experimental biochemistry, researchers can efficiently navigate the complexities of novel metabolic pathways. This multidisciplinary strategy not only accelerates the pace of discovery but also provides a deeper, more mechanistic understanding of enzyme function, which is invaluable for applications in biotechnology and drug development.

References

Unraveling the Bacterial Origins of Ethylmalonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial metabolism, the assimilation of two-carbon compounds like acetate (B1210297) is crucial for survival and growth, particularly in environments where more complex carbon sources are scarce. For decades, the glyoxylate (B1226380) cycle was considered the primary pathway for this process. However, a significant number of bacteria lack the key enzyme of this cycle, isocitrate lyase, hinting at the existence of alternative metabolic strategies. This guide delves into the origins of ethylmalonyl-CoA in bacteria, a key intermediate in the ethylmalonyl-CoA pathway (EMC), which represents a fascinating and increasingly important alternative to the glyoxylate cycle. Understanding this pathway is not only fundamental to bacterial physiology but also holds potential for biotechnological applications and the development of novel antimicrobial agents.

The EMC pathway is a central carbon metabolic route in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species.[1] Its primary function is the conversion of acetyl-CoA, a central metabolic intermediate, into precursors for biosynthesis.[1] This pathway is characterized by a series of unique CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-CoA.[1] The discovery and elucidation of the EMC pathway have provided a more complete picture of carbon metabolism in a diverse range of bacteria.

This technical guide will provide an in-depth exploration of the ethylmalonyl-CoA pathway, focusing on its key enzymatic reactions, quantitative data on enzyme kinetics and metabolic fluxes, and detailed methodologies for the experimental techniques used to study this vital metabolic route.

The Ethylmalonyl-CoA Pathway: An Alternative Route for Acetyl-CoA Assimilation

The ethylmalonyl-CoA pathway provides a mechanism for the net conversion of acetyl-CoA to glyoxylate and succinyl-CoA.[2] This is achieved through a series of enzymatic reactions that are distinct from the glyoxylate cycle. The overall stoichiometry of the pathway involves the input of two molecules of acetyl-CoA and two molecules of bicarbonate, yielding one molecule of glyoxylate and one molecule of succinyl-CoA.

The key enzyme that commits carbon to the EMC pathway is crotonyl-CoA carboxylase/reductase (Ccr) .[3][4] This novel enzyme catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA, a reaction that is unprecedented in biology.[3][4] The presence of the ccr gene can serve as a molecular marker for the existence of the EMC pathway in an organism.[4]

Logical Relationship: EMC Pathway vs. Glyoxylate Cycle

The following diagram illustrates the distinct routes of acetyl-CoA assimilation in bacteria, highlighting the central role of the ethylmalonyl-CoA pathway as an alternative to the conventional glyoxylate cycle.

cluster_input Central Precursor cluster_glyoxylate Glyoxylate Cycle cluster_emc Ethylmalonyl-CoA Pathway cluster_output Biosynthetic Precursors Acetyl-CoA Acetyl-CoA Isocitrate Isocitrate Acetyl-CoA->Isocitrate TCA Cycle Entry Crotonyl_CoA Crotonyl-CoA Acetyl-CoA->Crotonyl_CoA via Acetoacetyl-CoA Glyoxylate_g Glyoxylate Isocitrate->Glyoxylate_g Isocitrate Lyase Malate_g Malate Glyoxylate_g->Malate_g Malate Synthase Biomass Biomass Malate_g->Biomass Ethylmalonyl_CoA Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Ccr Methylsuccinyl_CoA Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ecm Mesaconyl_CoA Mesaconyl-CoA Methylsuccinyl_CoA->Mesaconyl_CoA Mcd Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_CoA->Methylmalyl_CoA Mcl Glyoxylate_e Glyoxylate Methylmalyl_CoA->Glyoxylate_e Mcl Propionyl_CoA Propionyl-CoA Methylmalyl_CoA->Propionyl_CoA Mcl Glyoxylate_e->Biomass Propionyl_CoA->Biomass further metabolism

Figure 1: Comparison of the Glyoxylate and Ethylmalonyl-CoA Pathways.

Signaling Pathway of Ethylmalonyl-CoA Formation

The core of the EMC pathway is a sequence of enzymatic conversions starting from acetyl-CoA. The following diagram details the key steps leading to the formation of ethylmalonyl-CoA and its subsequent conversion.

2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase (AtoB) 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Acetoacetyl-CoA reductase (PhaB) Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase (Crt) Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/reductase (Ccr) + CO2, + NADPH Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA mutase (Ecm) Mesaconyl-CoA Mesaconyl-CoA Methylsuccinyl-CoA->Mesaconyl-CoA Methylsuccinyl-CoA dehydrogenase (Mcd) β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-CoA->β-Methylmalyl-CoA Mesaconyl-CoA hydratase (Mch) Glyoxylate Glyoxylate β-Methylmalyl-CoA->Glyoxylate β-Methylmalyl-CoA lyase (Mcl) Propionyl-CoA Propionyl-CoA β-Methylmalyl-CoA->Propionyl-CoA β-Methylmalyl-CoA lyase (Mcl) cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Integration & Modeling Bacterial Culture\n(13C-labeled substrate) Bacterial Culture (13C-labeled substrate) Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Bacterial Culture\n(13C-labeled substrate)->Metabolite Quenching\n& Extraction Sample Preparation\n(Derivatization/Hydrolysis) Sample Preparation (Derivatization/Hydrolysis) Metabolite Quenching\n& Extraction->Sample Preparation\n(Derivatization/Hydrolysis) LC-MS/MS\n(CoA Thioesters) LC-MS/MS (CoA Thioesters) Sample Preparation\n(Derivatization/Hydrolysis)->LC-MS/MS\n(CoA Thioesters) GC-MS\n(Amino Acids) GC-MS (Amino Acids) Sample Preparation\n(Derivatization/Hydrolysis)->GC-MS\n(Amino Acids) NMR\n(Positional Isotopomers) NMR (Positional Isotopomers) Sample Preparation\n(Derivatization/Hydrolysis)->NMR\n(Positional Isotopomers) Mass Isotopomer\nDistribution Data Mass Isotopomer Distribution Data LC-MS/MS\n(CoA Thioesters)->Mass Isotopomer\nDistribution Data GC-MS\n(Amino Acids)->Mass Isotopomer\nDistribution Data NMR\n(Positional Isotopomers)->Mass Isotopomer\nDistribution Data 13C-Metabolic\nFlux Analysis 13C-Metabolic Flux Analysis Mass Isotopomer\nDistribution Data->13C-Metabolic\nFlux Analysis Metabolic Model Metabolic Model Metabolic Model->13C-Metabolic\nFlux Analysis Flux Map Flux Map 13C-Metabolic\nFlux Analysis->Flux Map

References

The Elusive Role of 2-Ethylpentanedioyl-CoA in Cellular Physiology: A Review of a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking to unravel the intricate web of metabolic pathways that govern cellular function. While much is known about central metabolites, the roles of numerous other molecules remain enigmatic. One such molecule, 2-ethylpentanedioyl-CoA, presents a significant knowledge gap in the scientific community. Despite extensive searches of available scientific literature, no specific information regarding its putative functions, metabolic pathways, or physiological relevance has been found.

This in-depth technical guide aims to address the current state of knowledge—or lack thereof—concerning this compound. The absence of data on this specific CoA derivative highlights a potential frontier for metabolic research. While we cannot provide the requested data tables, experimental protocols, and signaling pathway diagrams for a molecule that does not appear in the current scientific record, we can offer a framework for how such a molecule could be investigated, drawing parallels from the study of other novel acyl-CoA species.

Hypothetical Origins and Metabolic Fates

Coenzyme A (CoA) and its thioester derivatives are central to metabolism, participating in the synthesis and degradation of fatty acids, the Krebs cycle, and numerous other biosynthetic and catabolic pathways.[1][2] Acyl-CoA molecules, in particular, are critical intermediates in these processes.[3][4] The structure of this compound suggests it is a dicarboxylic acyl-CoA, which could imply a role in specific metabolic contexts.

A logical starting point for investigation would be to consider its potential biosynthetic precursors. "2-ethylpentanedioic acid," also known as 2-ethylglutaric acid, is the likely substrate for the CoA ligase that would form this compound. The metabolic origin of 2-ethylpentanedioic acid itself is unclear from existing literature but could potentially arise from xenobiotic metabolism or as a byproduct of a yet-uncharacterized endogenous pathway.

Once formed, the fate of this compound would be of significant interest. It could be a substrate for enzymes in pathways such as:

  • Beta-oxidation: Dicarboxylic acids can undergo omega- and subsequent beta-oxidation. However, the ethyl branch at the alpha-carbon would likely pose a steric hindrance to standard beta-oxidation enzymes, suggesting the involvement of specialized enzymes.

  • Anaplerosis: Some acyl-CoAs can be converted to intermediates of the Krebs cycle, replenishing them in a process known as anaplerosis.

  • Signaling: Certain acyl-CoAs or their derivatives can act as signaling molecules, influencing transcription factors or other cellular processes.

A Roadmap for Future Investigation: Experimental Approaches

To elucidate the function of this compound, a multi-faceted experimental approach would be necessary. The following outlines a hypothetical workflow for researchers venturing into this unexplored territory.

Workflow for Investigating a Novel Metabolite

cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: In Vitro & In Vivo Detection cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Physiological Relevance A Hypothesize Precursor (2-ethylpentanedioic acid) B Chemical Synthesis of This compound Standard A->B C Develop Analytical Method (LC-MS/MS) B->C D Screen Cell Lines & Tissues for Presence C->D E Identify Conditions of Accumulation/Depletion D->E F Isotope Tracing with Labeled Precursors E->F G Identify Interacting Enzymes (e.g., pull-downs) F->G H Metabolic Flux Analysis G->H J Animal Model Studies H->J I Gene Knockout/Overexpression Studies I->H K Correlation with Disease States J->K

Caption: A proposed experimental workflow for the characterization of a novel metabolite like this compound.

Conclusion: An Open Invitation for Discovery

The current lack of scientific literature on this compound underscores the vastness of the metabolome and the potential for new discoveries. While this guide could not provide concrete data on this specific molecule, it offers a conceptual framework and a call to action for researchers in metabolism and drug discovery. The investigation of such unknown metabolites could unveil novel enzymatic pathways, regulatory mechanisms, and potential therapeutic targets. The scientific community is encouraged to pursue these "known unknowns" to further our understanding of cellular physiology and disease.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 2-ethylpentanedioyl-CoA, an important intermediate for various metabolic studies. The synthesis is based on the widely used mixed anhydride (B1165640) method for the formation of acyl-CoA thioesters. While a specific protocol for this compound is not extensively documented in the literature, this procedure adapts established methods for acyl-CoA synthesis to provide a reliable pathway to the desired product.[1][2]

The protocol outlines the activation of the precursor, 2-ethylpentanedioic acid, to a mixed anhydride, followed by its reaction with Coenzyme A (CoA). Additionally, methods for the purification and characterization of the final product are described.

Biological Context: The Ethylmalonyl-CoA Pathway

This compound is structurally related to intermediates of the ethylmalonyl-CoA pathway. This pathway is a crucial metabolic route in many bacteria for the assimilation of C2 compounds, serving as an alternative to the glyoxylate (B1226380) cycle. Understanding this pathway can provide context for the utility of synthesized this compound as a research tool, for instance, as a substrate or inhibitor for enzymes within this or related metabolic pathways.

Experimental Protocols

Part 1: Synthesis of this compound via the Mixed Anhydride Method

This protocol describes the synthesis of the mono-CoA ester of 2-ethylpentanedioic acid.

Materials:

  • 2-Ethylpentanedioic acid (2-ethylglutaric acid)

  • Coenzyme A (free acid or trilithium salt)

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Lithium hydroxide (B78521) (LiOH) or Potassium bicarbonate (KHCO₃) solution

  • Hydrochloric acid (HCl), dilute

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Mixed Anhydride:

    • In a dry glass reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethylpentanedioic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1 equivalent) to the solution and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 30-60 minutes. The formation of the mixed anhydride is indicated by the precipitation of triethylammonium (B8662869) chloride.

  • Preparation of Coenzyme A Solution:

    • In a separate vial, dissolve Coenzyme A (free acid or trilithium salt, typically 0.8 to 1 equivalent relative to the carboxylic acid) in a minimal amount of cold, deionized water.

    • Adjust the pH of the CoA solution to approximately 7.5-8.0 using a dilute solution of LiOH or KHCO₃. This deprotonates the thiol group, making it nucleophilic.

  • Thioester Formation:

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB) or by analytical HPLC.

Part 2: Purification of this compound
  • Initial Workup:

    • Once the reaction is complete, reduce the volume of the reaction mixture under reduced pressure to remove the THF.

    • Acidify the remaining aqueous solution to approximately pH 3-4 with dilute HCl.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.

    • Load the acidified reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove unreacted CoA and other water-soluble impurities.

    • Elute the this compound from the cartridge using an appropriate concentration of methanol in water (e.g., 50-70% methanol).

  • HPLC Purification (Optional but Recommended):

    • For higher purity, the fractions from the SPE can be further purified by preparative reverse-phase HPLC.

    • Use a C18 column with a gradient of acetonitrile (B52724) or methanol in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

    • Collect fractions containing the desired product, identified by UV absorbance at 260 nm (adenine moiety of CoA).

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Part 3: Characterization of this compound
  • Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS). The expected mass for the protonated molecule [M+H]⁺ should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acyl portion of the molecule and the formation of the thioester bond.

  • UV-Vis Spectroscopy: The concentration of the purified acyl-CoA can be determined by measuring its absorbance at 260 nm, using the extinction coefficient for the adenine (B156593) base of CoA (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).

Data Presentation

Table 1: Representative Quantitative Data for Acyl-CoA Synthesis

ParameterExpected ValueMethod of Determination
Yield 50-80%HPLC, UV Spectroscopy
Purity >95%HPLC, Mass Spectrometry
Molecular Weight (M) ~911.7 g/mol Mass Spectrometry
[M+H]⁺ (observed) ~912.7 m/zMass Spectrometry
UV Absorbance λmax 260 nmUV-Vis Spectroscopy

Note: Expected values are based on typical yields and purities reported for similar acyl-CoA syntheses in the literature. Actual results may vary depending on reaction conditions and purification efficiency.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Chemical_Synthesis_Workflow cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Thioesterification cluster_purification Step 3: Purification A 2-Ethylpentanedioic Acid D Mixed Anhydride Intermediate A->D B Ethyl Chloroformate B->D C Triethylamine C->D in THF, 0°C F Crude this compound D->F E Coenzyme A Solution (pH 7.5-8.0) E->F Reaction at 0°C to RT G Solid-Phase Extraction (C18) F->G H HPLC Purification G->H I Pure this compound H->I

Caption: Workflow for the chemical synthesis of this compound.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa NADPH crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa CO2, NADPH methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa prop_glyox Propionyl-CoA + Glyoxylate mesaconyl_coa->prop_glyox methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA prop_glyox->methylmalyl_coa succinyl_coa Succinyl-CoA prop_glyox->succinyl_coa (part of cycle) glyoxylate Glyoxylate methylmalyl_coa->glyoxylate malate Malate glyoxylate->malate Acetyl-CoA

Caption: The Ethylmalonyl-CoA Pathway for C2 compound assimilation.

References

Application Notes & Protocols: Enzymatic Synthesis of 2-Ethylpentanedioyl-CoA from Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A thioester. While not a central metabolite in primary metabolism, the study of novel acyl-CoA molecules is critical for understanding unique metabolic pathways, engineering biosynthesis of specialty chemicals, and for the development of enzyme inhibitors as potential therapeutics. These application notes provide a comprehensive overview and detailed protocols for the proposed enzymatic synthesis of this compound from its carboxylic acid precursor, 2-ethylpentanedioic acid. The synthesis relies on the activity of acyl-CoA synthetases (ligases), which catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and coenzyme A.

Proposed Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound is proposed to proceed via a single enzymatic step from the precursor 2-ethylpentanedioic acid (also known as 2-ethylglutaric acid). This reaction is catalyzed by a suitable acyl-CoA synthetase (ACS) or ligase.

Enzymatic_Synthesis_of_2_Ethylpentanedioyl_CoA Precursor 2-Ethylpentanedioic Acid Enzyme Acyl-CoA Synthetase (ACS) Precursor->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound AMP_PPi AMP + PPi Enzyme->Product Enzyme->AMP_PPi

Caption: Proposed single-step enzymatic synthesis of this compound.

Precursor Molecules

The primary precursor for the enzymatic synthesis of this compound is 2-ethylpentanedioic acid .

Precursor MoleculeChemical FormulaMolar Mass ( g/mol )CAS Number
2-Ethylpentanedioic AcidC₇H₁₂O₄160.17617-26-5
Coenzyme A (CoA)C₂₁H₃₆N₇O₁₆P₃S767.5385-61-0
Adenosine Triphosphate (ATP)C₁₀H₁₆N₅O₁₃P₃507.1856-65-5

Enzyme Selection and Substrate Specificity

A specific acyl-CoA synthetase for 2-ethylpentanedioic acid has not been extensively characterized in the literature. However, several acyl-CoA synthetases are known to have broad substrate specificity and can act on dicarboxylic acids. For instance, some medium-chain acyl-CoA synthetases from various organisms have been shown to activate a range of carboxylic acids. Members of the acyl-CoA synthetase family, such as ACSF3, are known to activate dicarboxylic acids like methylmalonic acid and malonic acid[1]. Therefore, a screening approach using commercially available or recombinantly expressed acyl-CoA synthetases is recommended to identify an enzyme with suitable activity towards 2-ethylpentanedioic acid.

Potential Enzyme Candidates:

  • Pseudomonas sp. Acyl-CoA Synthetases: Known for their broad substrate range.

  • Human Medium-Chain Acyl-CoA Synthetases (ACSMs): These enzymes activate medium-chain fatty acids and other xenobiotic carboxylic acids[2].

  • Engineered Acyl-CoA Synthetases: Rational design and directed evolution have been used to alter the substrate specificity of acetyl-CoA synthetases to accept larger and more diverse carboxylic acids[3][4].

Experimental Protocols

The following protocols provide a general framework for the enzymatic synthesis and purification of this compound. Optimization of reaction conditions (e.g., pH, temperature, enzyme and substrate concentrations) will be necessary depending on the specific enzyme used.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Expression & Purification Reaction_Setup Enzymatic Reaction Setup Enzyme_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Purification HPLC Purification Quenching->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: General workflow for enzymatic synthesis of this compound.

This protocol is a starting point and should be optimized for the chosen acyl-CoA synthetase.

Materials:

  • 2-Ethylpentanedioic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Acyl-CoA Synthetase (ACS) of choice

  • Tris-HCl buffer (100 mM, pH 7.5-8.0)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Nuclease-free water

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume can be scaled as needed.

    • 100 mM Tris-HCl, pH 7.8

    • 10 mM MgCl₂

    • 1 mM DTT

    • 5 mM 2-ethylpentanedioic acid

    • 2.5 mM Coenzyme A

    • 10 mM ATP

    • X µg/mL Acyl-CoA Synthetase (concentration to be optimized)

    • Nuclease-free water to the final volume.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a duration of 1 to 4 hours. The reaction progress can be monitored over time by taking aliquots.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acid (e.g., 10% perchloric acid or 5% trichloroacetic acid) to precipitate the enzyme.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for analysis and purification.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phases:

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
207030
25595
30595
31955
40955

Procedure:

  • Filter the quenched reaction supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the equilibrated C18 column.

  • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect fractions corresponding to the product peak.

  • Lyophilize the collected fractions to obtain the purified this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Expected Mass: The theoretical monoisotopic mass of this compound [M-H]⁻ is approximately 910.18 g/mol .

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) should reveal characteristic fragments of the CoA moiety and the 2-ethylpentanedioyl group.

Quantitative Data Summary (Hypothetical)

Enzyme SourceSubstrate Concentration (mM)Kₘ (mM)Vₘₐₓ (µmol/min/mg)Yield (%)
Pseudomonas putida ACS5TBDTBDTBD
Human ACSM2B5TBDTBDTBD
Engineered E. coli ACS5TBDTBDTBD

TBD: To Be Determined experimentally.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Inactive enzyme- Verify enzyme activity with a known substrate. - Ensure proper storage and handling of the enzyme.
Suboptimal reaction conditions- Optimize pH, temperature, and incubation time. - Titrate enzyme and substrate concentrations.
Substrate inhibition- Perform a substrate titration to identify inhibitory concentrations.
Multiple peaks in HPLC Incomplete reaction- Increase incubation time or enzyme concentration.
Product degradation- Minimize freeze-thaw cycles. - Store purified product at -80°C.
Side reactions- Ensure purity of starting materials.

Conclusion

The enzymatic synthesis of this compound presents a viable and specific alternative to chemical synthesis methods. The key to this approach is the identification of a suitable acyl-CoA synthetase with activity towards 2-ethylpentanedioic acid. The protocols and guidelines presented here provide a robust starting point for researchers to develop and optimize this synthesis for their specific applications in metabolic engineering, drug discovery, and biochemical research.

References

Application Note: Quantitative Analysis of 2-Ethylpentanedioyl-CoA in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of 2-ethylpentanedioyl-CoA in biological samples. Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, and their accurate measurement is essential for understanding cellular metabolism and disease states.[1][2][3] This method utilizes a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, reversed-phase HPLC separation, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The protocol is designed for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this specific acyl-CoA.

Introduction

This compound is an acyl-CoA derivative that may be involved in amino acid or fatty acid metabolism. The analysis of acyl-CoAs is challenging due to their low abundance and inherent instability in aqueous solutions.[1] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of these molecules in complex biological matrices.[4][5][6] This method builds upon established principles for acyl-CoA analysis, providing a targeted approach for this compound.

Experimental

1. Sample Preparation

A critical step in acyl-CoA analysis is the efficient extraction from the biological matrix while minimizing degradation.[7] This protocol employs a protein precipitation step followed by solid-phase extraction (SPE) to purify the acyl-CoAs.[4][8]

Protocol: Sample Extraction from Mammalian Cells

  • Cell Lysis and Protein Precipitation:

    • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a 5% perchloric acid (PCA) solution containing a suitable internal standard (e.g., Heptadecanoyl-CoA).[9]

    • Incubate on ice for 10 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[9]

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265), pH 6.3).[8]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer to remove interfering substances.[8]

    • Elute the acyl-CoAs with successive volumes of methanol/ammonium formate mixtures (e.g., 1:1 and 1:3 ratios) and finally with pure methanol.[8]

    • Dry the combined eluate under a stream of nitrogen gas.

    • Reconstitute the dried sample in an appropriate volume of the initial mobile phase for HPLC-MS/MS analysis.[8]

2. HPLC-MS/MS Analysis

The separation and detection of this compound are achieved using a reversed-phase HPLC column and a triple quadrupole mass spectrometer.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 100 mM Ammonium Formate in Water, pH 5.0[8]
Mobile Phase B Acetonitrile
Gradient 2% B to 98% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C[8]
Injection Volume 10 µL

MS/MS Conditions:

Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode, including a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[8][10]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition [To be determined empirically for this compound]
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Fragment corresponding to the acyl moiety or a common CoA fragment
Collision Energy Optimized for the specific transition
Dwell Time 100 ms

Proposed MRM Transition for this compound:

To establish the MRM transition, the exact mass of this compound would be calculated, and its fragmentation pattern would be determined by infusing a standard into the mass spectrometer. Based on the common fragmentation of acyl-CoAs, a likely transition would involve the precursor ion [M+H]⁺ and a product ion resulting from the neutral loss of 507 Da.[8][10]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Linearity and Sensitivity of the Method

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000>0.991
Internal Standard---

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound10<15%<15%85-115%
100<15%<15%85-115%
800<15%<15%85-115%

Mandatory Visualizations

Metabolic Pathway Context

The metabolic origin of this compound is not well-documented. However, it may arise from the metabolism of branched-chain amino acids like isoleucine. The following diagram illustrates a hypothetical pathway leading to its formation, based on known metabolic transformations.[11]

Metabolic_Pathway_of_this compound Isoleucine Isoleucine Keto_Acid α-Keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Propionyl_CoA Propionyl-CoA Keto_Acid->Propionyl_CoA Oxidative Decarboxylation Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylation Ethylmalonyl_CoA Ethylmalonyl-CoA Propionyl_CoA->Ethylmalonyl_CoA Alternative Carboxylation Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Isomerization Ethylpentanedioyl_CoA This compound Ethylmalonyl_CoA->Ethylpentanedioyl_CoA Further Metabolism

Caption: Hypothetical metabolic pathway for this compound formation.

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

Experimental_Workflow Sample_Collection Biological Sample Collection (Cells, Tissues) Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Sample_Collection->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method presented here provides a sensitive and reliable approach for the quantification of this compound in biological samples. This protocol, including detailed sample preparation and optimized instrumental parameters, will be a valuable tool for researchers investigating the roles of acyl-CoAs in metabolic regulation and disease. The method's performance characteristics, including linearity, precision, and accuracy, demonstrate its suitability for demanding research applications.

References

Application Notes and Protocols for the Quantification of 2-ethylpentanedioyl-CoA in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocols described herein are based on well-established methods for the quantification of a broad range of acyl-CoAs and can be adapted for 2-ethylpentanedioyl-CoA.[][][3][4][5] The key to accurate quantification lies in the use of a stable isotope-labeled internal standard and careful optimization of sample preparation and LC-MS/MS parameters.

Hypothetical Metabolic Pathway of this compound

The metabolic origin of this compound is not well-established. However, based on its structure, it could potentially arise from the degradation of branched-chain amino acids or the metabolism of certain xenobiotics. A hypothetical pathway could involve the carboxylation of a C6-acyl-CoA intermediate. The diagram below illustrates a possible metabolic context for this compound.

Metabolic_Pathway_of_this compound Hypothetical Metabolic Pathway of this compound cluster_0 Mitochondrion Branched-Chain Amino Acid Catabolism Branched-Chain Amino Acid Catabolism Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acid Catabolism->Propionyl-CoA Hypothetical_Intermediate_CoA C6-Acyl-CoA Intermediate Branched-Chain Amino Acid Catabolism->Hypothetical_Intermediate_CoA Alternative Catabolism Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle This compound This compound Hypothetical_Intermediate_CoA->this compound Carboxylase

Caption: Hypothetical metabolic pathway for this compound.

Quantitative Data Presentation

As no experimental data for this compound is currently published, the following table presents a template with hypothetical quantitative data. This illustrates how results could be structured for comparison across different cell lines or experimental conditions. The values are presented as pmol per million cells.

Acyl-CoA SpeciesCell Line A (Control)Cell Line A (Treated)Cell Line B (Control)Cell Line B (Treated)
This compound Not Detected 1.5 ± 0.3 Not Detected 3.2 ± 0.7
Acetyl-CoA150.2 ± 12.5135.8 ± 10.1180.5 ± 15.2165.3 ± 13.8
Propionyl-CoA5.8 ± 0.67.2 ± 0.94.5 ± 0.46.1 ± 0.7
Succinyl-CoA25.4 ± 2.122.1 ± 1.830.1 ± 2.528.9 ± 2.3
Malonyl-CoA3.1 ± 0.42.9 ± 0.34.2 ± 0.53.8 ± 0.4

Experimental Protocols

Procurement of this compound Standard

Since this compound is not commercially available, a custom synthesis approach is necessary. Several companies specialize in the custom synthesis of complex organic molecules, including acyl-CoA derivatives.

Workflow for Obtaining a Standard:

Standard_Procurement_Workflow Identify_Vendor Identify Custom Synthesis Vendor Request_Quote Request Quote for this compound and its stable isotope-labeled analog (e.g., [13C5, 15N1]-2-ethylpentanedioyl-CoA) Identify_Vendor->Request_Quote Provide_Structure Provide Chemical Structure and Purity Requirements Request_Quote->Provide_Structure Synthesize_Standard Vendor Synthesizes and Purifies Standards Provide_Structure->Synthesize_Standard QC_Analysis Vendor Provides Certificate of Analysis (CoA) (NMR, MS, HPLC purity) Synthesize_Standard->QC_Analysis Receive_Standard Receive and Store Standards at -80°C QC_Analysis->Receive_Standard

Caption: Workflow for procuring a custom-synthesized analytical standard.

Protocol for Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures.[][6][7]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (IS) solution: A known concentration of stable isotope-labeled this compound in methanol.

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the sample briefly and then incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or 50 mM ammonium (B1175870) acetate).

LC-MS/MS Quantification Protocol

This is a general LC-MS/MS method that should be optimized for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions (Starting Point for Optimization):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18-18.1 min: 98% to 2% B

    • 18.1-25 min: 2% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (to be optimized by direct infusion of the standard):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be the [M+H]+ of this compound.

    • The product ion will be determined by collision-induced dissociation (CID) of the precursor ion. A common product ion for acyl-CoAs corresponds to the fragmentation of the phosphopantetheine moiety.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize for maximal signal.

Method Validation:

  • Linearity: Prepare a calibration curve using the synthesized this compound standard spiked into a blank matrix (e.g., lysate from cells that do not produce the analyte).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision and Accuracy: Assess the intra-day and inter-day variability of the assay.

  • Recovery: Evaluate the efficiency of the extraction procedure.

Experimental Workflow Diagram:

Experimental_Workflow Cell_Culture Cell Culture and Treatment Harvesting Cell Harvesting and Washing Cell_Culture->Harvesting Extraction Acyl-CoA Extraction with Internal Standard Harvesting->Extraction Drying Sample Drying Extraction->Drying Reconstitution Sample Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results and Interpretation Data_Processing->Results

Caption: Overall experimental workflow for acyl-CoA quantification.

Conclusion

The quantification of novel or uncharacterized acyl-CoAs such as this compound in cellular extracts is achievable through the adaptation of established LC-MS/MS methodologies. The critical first step is the acquisition of a purified analytical standard and a corresponding stable isotope-labeled internal standard, which will likely require custom synthesis. The detailed protocols provided in this application note offer a robust starting point for method development and validation. By following these guidelines, researchers can develop a sensitive and specific assay to investigate the role of this compound and other novel acyl-CoAs in cellular metabolism and disease.

References

Application Notes: Stable Isotope Labeling of Ethylmalonyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a cell. By introducing isotopically labeled substrates, such as ¹³C-glucose or ¹³C-acetate, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism. Ethylmalonyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in many bacteria, including the model methylotroph Methylobacterium extorquens AM1 and Rhodobacter sphaeroides.[1][2] Stable isotope labeling of ethylmalonyl-CoA, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), provides a direct means to probe the activity of this important metabolic route.

Principle of the Method

The core principle involves feeding cells a substrate enriched with a stable isotope, typically ¹³C. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various intermediates, including those of the ethylmalonyl-CoA pathway. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of ethylmalonyl-CoA and other related metabolites, it is possible to infer the metabolic fluxes through the pathway. This is achieved by comparing the experimentally measured labeling patterns with those predicted by a metabolic model for a range of possible flux distributions.

Applications

  • Elucidation of metabolic pathways: Stable isotope labeling can confirm the activity of the ethylmalonyl-CoA pathway in different organisms and under various growth conditions.

  • Quantification of metabolic fluxes: MFA allows for the determination of the in vivo rates of reactions within the ethylmalonyl-CoA pathway and its connections to central carbon metabolism.

  • Metabolic engineering: By understanding the metabolic fluxes, researchers can identify potential targets for genetic engineering to optimize the production of valuable compounds derived from this pathway.

  • Drug discovery: Investigating the metabolic adaptations of pathogens that may utilize the ethylmalonyl-CoA pathway can reveal novel drug targets.

Experimental Workflow Overview

The overall workflow for a stable isotope labeling experiment targeting ethylmalonyl-CoA for flux analysis is depicted below.

Workflow Experimental Workflow for ¹³C-MFA of the Ethylmalonyl-CoA Pathway cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Cell Culture Growth Labeling Isotopic Labeling Culture->Labeling Tracer ¹³C-Labeled Substrate Preparation Tracer->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Isotopomer Analysis LCMS->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA Ethylmalonyl_CoA_Pathway Simplified Ethylmalonyl-CoA Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO₂ MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA + CO₂

References

Application Notes & Protocols: Development of a Whole-Cell Biosensor for 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the development and characterization of a genetically encoded, transcription factor-based biosensor for the detection of 2-ethylpentanedioyl-CoA. This tool is designed for applications in metabolic engineering, high-throughput screening, and for studying the dynamics of novel metabolic pathways.

Introduction

This compound is a key intermediate in various synthetic and natural metabolic pathways. Real-time monitoring of its intracellular concentration is crucial for optimizing the production of valuable chemicals and for understanding metabolic flux. Transcription factor-based biosensors (TFBs) are powerful tools for in vivo metabolite detection.[1] They function by converting the binding of a specific ligand to a transcription factor into a measurable output signal, such as fluorescence.[2]

This protocol outlines a hypothetical approach to develop a whole-cell biosensor for this compound by identifying or engineering a specific allosteric transcription factor, which we will refer to as EpcR (Ethylpentanedioyl-CoA Regulator). The binding of this compound to EpcR will induce a conformational change, leading to the expression of a reporter gene, Green Fluorescent Protein (GFP).

Principle of the Biosensor

The proposed biosensor is based on a prokaryotic transcription factor, EpcR, that is either discovered through screening or engineered to specifically bind this compound. The genetic circuit consists of two main components:

  • The Sensor Component: The epcR gene is expressed constitutively at a low level.

  • The Reporter Component: A fluorescent reporter gene (e.g., gfp) is placed under the control of a promoter (P_epcR) containing the operator site for EpcR.

In the absence of this compound, EpcR binds to the P_epcR promoter, repressing the transcription of gfp. When this compound is present, it binds to EpcR, causing a conformational change that prevents EpcR from binding to the promoter. This de-repression allows for the transcription of gfp and the production of a fluorescent signal proportional to the intracellular concentration of this compound.

Signaling Pathway Diagram

Caption: Signaling pathway of the EpcR-based biosensor.

Experimental Protocols

Protocol 1: Construction of the Biosensor Plasmid

This protocol describes the assembly of the EpcR biosensor plasmid using standard molecular cloning techniques.

Materials:

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., EcoRI, BamHI)

  • T4 DNA ligase

  • p15A origin plasmid backbone with a suitable antibiotic resistance marker

  • Synthetic DNA fragments for P_const-epcR and P_epcR-gfp

  • Chemically competent E. coli DH5α

Method:

  • Design and Synthesize Genetic Parts:

    • Design the coding sequence for the hypothetical transcription factor epcR.

    • Design a constitutive promoter (P_const) for epcR expression.

    • Design the regulated promoter P_epcR with one or more EpcR operator sites.

    • Obtain these genetic parts as synthetic DNA fragments.

  • PCR Amplification:

    • Amplify the P_const-epcR and P_epcR-gfp cassettes using PCR with primers that add appropriate restriction sites.

  • Restriction Digest and Ligation:

    • Digest the plasmid backbone and the PCR products with the selected restriction enzymes.

    • Purify the digested DNA fragments.

    • Ligate the P_const-epcR and P_epcR-gfp fragments into the plasmid backbone.

  • Transformation:

    • Transform the ligation mixture into chemically competent E. coli DH5α.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic.

  • Verification:

    • Screen colonies by colony PCR.

    • Isolate plasmid DNA from positive colonies and verify the construct by Sanger sequencing.

Protocol 2: In Vivo Characterization of the Biosensor

This protocol details the steps to determine the dose-response curve, dynamic range, and specificity of the biosensor in E. coli.

Materials:

  • E. coli BL21(DE3) strain

  • Biosensor plasmid from Protocol 3.1

  • LB medium and appropriate antibiotic

  • This compound (or a suitable precursor)

  • Other CoA esters for specificity testing (e.g., malonyl-CoA, acetyl-CoA, succinyl-CoA)

  • 96-well microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 510 nm)

Method:

  • Transformation: Transform the biosensor plasmid into E. coli BL21(DE3).

  • Overnight Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction:

    • In a 96-well plate, dilute the overnight culture 1:100 into fresh LB medium.

    • Add varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). Note: As CoA esters are generally not cell-permeable, this may require co-expression of a suitable transporter or providing a cell-permeable precursor.

    • For specificity testing, add other CoA esters at a high concentration (e.g., 500 µM).

  • Growth and Measurement:

    • Incubate the microplate at 37°C with shaking in the microplate reader.

    • Measure the optical density at 600 nm (OD600) and GFP fluorescence every 30 minutes for 8-12 hours.

  • Data Analysis:

    • Normalize the fluorescence signal by dividing by the OD600 to account for cell density differences.

    • Plot the normalized fluorescence against the concentration of this compound to generate a dose-response curve.

    • Determine the key performance parameters (see Table 1).

Data Presentation

The performance of the biosensor should be quantified and presented clearly.

Table 1: Biosensor Performance Characteristics
ParameterDescriptionHypothetical Value
Basal Signal Normalized fluorescence without inducer150 ± 20 a.u.
Maximal Signal Saturated normalized fluorescence8500 ± 450 a.u.
Dynamic Range Ratio of maximal to basal signal~57-fold
EC50 Inducer concentration for half-maximal response85 µM
Detection Limit Lowest inducer concentration with a significant response5 µM
Operating Range Concentration range giving a linear response10 - 250 µM
Table 2: Specificity of the EpcR Biosensor
Compound (at 500 µM)Normalized Fluorescence (a.u.)Fold Induction
None (Control) 1501.0
This compound 780052.0
Malonyl-CoA 1801.2
Acetyl-CoA 1651.1
Succinyl-CoA 2101.4
Propionyl-CoA 1751.17

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for developing and validating the this compound biosensor.

G cluster_design Design & Construction cluster_validation Validation & Characterization cluster_application Application A1 Identify/Engineer EpcR A2 Design Genetic Circuit A1->A2 A3 Synthesize DNA Parts A2->A3 A4 Assemble Plasmid A3->A4 B1 Transform into E. coli A4->B1 Verified Plasmid B2 In Vivo Dose-Response Assay B3 Determine Dynamic Range & EC50 B2->B3 B4 Specificity Testing B2->B4 C1 Metabolic Pathway Optimization B3->C1 C2 High-Throughput Screening B3->C2 C3 Real-time Monitoring B3->C3 B4->C1

Caption: Workflow for biosensor development and application.

Conclusion

The protocols and framework presented here provide a comprehensive guide for the development of a novel biosensor for this compound. By following these steps, researchers can create a valuable tool for advancing metabolic engineering and synthetic biology applications. The modular nature of TFBs allows for the adaptation of this workflow to other target molecules, provided a suitable ligand-binding protein can be identified or engineered.[3]

References

Application Notes and Protocols for the Purification of 2-Ethylpentanedioyl-CoA via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A derivative of significant interest in metabolic research and drug development. Its role in various biochemical pathways necessitates a reliable method for its purification to ensure the accuracy and reproducibility of experimental results. Column chromatography offers a robust and scalable technique for the isolation of this compound from complex mixtures, such as reaction products or biological extracts.[1][2] This document provides detailed application notes and protocols for the purification of this compound using column chromatography, tailored for researchers in both academic and industrial settings.

The principles of column chromatography rely on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] By carefully selecting the adsorbent and solvent system, this compound can be effectively separated from impurities based on its unique physicochemical properties, such as polarity and charge. The protocols outlined herein are based on established methods for the purification of similar acyl-CoA compounds and can be adapted to specific experimental needs.[3]

Data Presentation

Effective purification is quantified by yield and purity. Researchers should meticulously record and analyze their data to optimize the purification process. The following tables provide a structured format for presenting quantitative data.

Table 1: Column Chromatography Parameters

ParameterValue
Column Dimensions (L x ID) e.g., 25 cm x 1 cm
Stationary Phase e.g., Silica (B1680970) Gel (60 Å, 70-230 mesh)
Stationary Phase Mass e.g., 25 g
Mobile Phase Composition e.g., Gradient of Methanol in Chloroform
Flow Rate e.g., 1 mL/min
Sample Loading Volume e.g., 2 mL
Fraction Size e.g., 5 mL

Table 2: Purification Yield and Purity Analysis

SampleTotal Amount (mg)Purity by HPLC (%)Recovery (%)
Crude Sample e.g., 500e.g., 45100
Pooled Fractions (X-Y) e.g., 210e.g., 98e.g., 42
Side Fractions e.g., 50e.g., 75e.g., 10

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using silica gel column chromatography.

Materials and Reagents
  • Crude this compound sample

  • Silica gel (60 Å, 70-230 mesh)

  • Glass chromatography column

  • Glass wool or cotton

  • Sand (acid-washed)

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Column Preparation cluster_purification Purification Process cluster_post Post-Purification prep_column Prepare Slurry of Silica Gel in Mobile Phase pack_column Pack Column with Slurry prep_column->pack_column equilibrate Equilibrate Column with Mobile Phase pack_column->equilibrate load_sample Load Crude this compound Sample equilibrate->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate analyze Analyze Purity and Yield (e.g., HPLC, NMR) evaporate->analyze

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Insert a small plug of glass wool or cotton at the bottom of the column to support the packing material.[4]

    • Add a thin layer of sand (approximately 1 cm) over the plug.[4]

    • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). The amount of silica gel should be 20-50 times the weight of the crude sample.[1]

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[4] Gently tap the column to ensure even packing.

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of the initial mobile phase until the packing is stable and the eluent runs clear.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Begin elution with the initial, non-polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed.

    • Collect the eluent in fractions of a consistent volume (e.g., 5 mL) in labeled tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound, as determined by their TLC profile.

  • Solvent Removal and Product Recovery:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • The resulting purified this compound can be further dried under high vacuum.

  • Purity Assessment:

    • Determine the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Metabolic Pathway Context

This compound is an intermediate in the ethylmalonyl-CoA pathway, a metabolic route for the assimilation of C2 compounds like acetyl-CoA.[7] This pathway is an alternative to the glyoxylate (B1226380) cycle in some bacteria.[7] Understanding the position of this compound within this pathway is crucial for researchers studying microbial metabolism and its potential for biotechnological applications.

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa + Acetyl-CoA crotonyl_coa Crotonyl-CoA acetoacetyl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 + NADPH methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa glyoxylate Glyoxylate mesaconyl_coa->glyoxylate propionyl_coa Propionyl-CoA mesaconyl_coa->propionyl_coa malate Malate glyoxylate->malate + Acetyl-CoA

Caption: Simplified Ethylmalonyl-CoA Pathway.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC prior to column chromatography. The desired compound should have an Rf of ~0.3.[1]
Column overloading.Reduce the amount of crude sample loaded onto the column.
Cracked or Channeled Column Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and not allowed to dry out.
Low Recovery Compound is too strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase at a faster rate.
Compound is unstable on silica gel.Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase resin.[1][3]

Conclusion

The protocol described in these application notes provides a comprehensive guide for the purification of this compound using column chromatography. By following these procedures and meticulously recording experimental data, researchers can obtain a highly purified product suitable for a wide range of downstream applications. The flexibility of column chromatography allows for adaptation to various scales, from milligram to gram quantities, making it an indispensable tool in both basic research and industrial drug development.[1]

References

Application Notes and Protocols for Utilizing 2-Ethylpentanedioyl-CoA with Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentanedioyl-CoA is a dicarboxylic acyl-coenzyme A molecule that holds potential as a novel building block in synthetic biology and drug development. Its unique ethyl-branched structure could introduce desirable properties into polymers or serve as a unique extender unit in the biosynthesis of novel polyketide and non-ribosomal peptide therapeutics. The primary challenge in harnessing its potential lies in the absence of known natural enzymes that utilize it as a substrate. These application notes provide a roadmap for the discovery, engineering, and application of novel enzymes capable of metabolizing this compound, alongside detailed protocols for substrate synthesis and enzyme characterization.

Application Notes

Rationale for Developing Novel Enzymes for this compound

The development of enzymes that can specifically recognize and process this compound opens avenues for:

  • Novel Biopolymer Synthesis: Incorporation of this compound into polymer backbones could create bioplastics with altered physical properties, such as increased flexibility or modified biodegradability.

  • Diversification of Natural Products: Using this compound as an alternative to natural extender units like malonyl-CoA or methylmalonyl-CoA in polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines could lead to the generation of new bioactive compounds with potentially enhanced therapeutic properties.[1]

  • Probing Enzyme Specificity: Engineered enzymes with tailored substrate specificities serve as valuable tools for understanding the structure-function relationships of enzyme superfamilies, such as acyl-CoA synthetases.[2][3]

Strategies for Enzyme Discovery and Engineering

As no native enzymes are known to utilize this compound, a two-pronged approach of discovery and engineering is proposed.

  • Enzyme Discovery: A promising starting point is the screening of known acyl-CoA synthetases (EC 6.2.1.3) or CoA-transferases (EC 2.8.3.-) that act on structurally similar dicarboxylic acids, such as succinate, adipate, or glutarate.[4][5] Genome mining of organisms from diverse environments can reveal uncharacterized enzymes within these families that may possess latent promiscuous activity.[6][7]

  • Enzyme Engineering: For enzymes that show low activity or incorrect specificity, directed evolution and rational design are powerful tools.[8][9]

    • Directed Evolution: This involves creating libraries of mutant enzymes through methods like error-prone PCR and screening them for improved activity towards this compound.[8]

    • Rational Design: Based on the crystal structure of a parent enzyme or a homology model, key residues in the substrate-binding pocket can be identified and mutated to better accommodate the ethyl group and the dicarboxylic nature of the target substrate.[2][3][10]

Enzyme_Development_Workflow cluster_discovery Enzyme Discovery cluster_engineering Enzyme Engineering db_mining Genome Database Mining screening High-Throughput Screening db_mining->screening Candidate Enzymes hit_id Hit Identification screening->hit_id Active Clones parent_enzyme Parent Enzyme Selection hit_id->parent_enzyme Select best hit mutagenesis Directed Evolution / Rational Design parent_enzyme->mutagenesis screening_eng Screening Mutant Libraries mutagenesis->screening_eng Mutant Library optimized_enzyme Optimized Enzyme screening_eng->optimized_enzyme Improved Variants characterization Biochemical Characterization optimized_enzyme->characterization Proceed to Characterization

Caption: Workflow for novel enzyme discovery and engineering.
Proposed Metabolic Pathway Integration

An engineered acyl-CoA synthetase that converts 2-ethylpentanedioic acid to its CoA thioester could be integrated into a host organism's metabolism. For instance, it could serve as a novel entry point into a modified fatty acid synthesis pathway or be used by an engineered polyketide synthase to create a unique molecular scaffold.

Metabolic_Pathway sub 2-Ethylpentanedioic Acid sub_coa This compound sub->sub_coa Novel Acyl-CoA Synthetase (Engineered) pks Engineered Polyketide Synthase (PKS) sub_coa->pks product Novel Bioactive Compound pks->product

Caption: Hypothetical pathway for novel compound synthesis.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol describes a reliable method for synthesizing the this compound substrate, which is not commercially available. The method involves the activation of the carboxylic acid to an acyl-phosphate intermediate, followed by enzymatic ligation to Coenzyme A.[11][12]

Materials:

  • 2-ethylpentanedioic acid

  • Coenzyme A, lithium salt (CoA-SH)

  • ATP, disodium (B8443419) salt

  • Aromatic Acid CoA Ligase (e.g., from a microbial source, commercially available or expressed)[12]

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Pyrophosphatase

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM 2-ethylpentanedioic acid, and 1 mM CoA-SH.

  • Add pyrophosphatase to a final concentration of 0.05 U/mL to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.

  • Initiate the reaction by adding the purified aromatic acid CoA ligase to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the depletion of the CoA-SH peak and the appearance of a new product peak (this compound).

  • Purify the product using preparative HPLC with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the collected fractions to obtain pure this compound. Confirm identity and purity via LC-MS.

Synthesis_Workflow start Mix Reactants: 2-Ethylpentanedioic Acid, CoA-SH, ATP, MgCl2 add_enzymes Add Ligase & Pyrophosphatase start->add_enzymes incubation Incubate at 30°C add_enzymes->incubation monitoring Monitor by HPLC incubation->monitoring purification Purify by Preparative HPLC monitoring->purification When reaction is complete product Lyophilize to obtain pure This compound purification->product

Caption: Workflow for this compound synthesis.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This continuous coupled spectrophotometric assay measures the activity of a novel or engineered acyl-CoA synthetase by monitoring the production of AMP, which is coupled to the oxidation of NADH.

Materials:

  • Purified novel/engineered acyl-CoA synthetase

  • This compound (synthesized as per Protocol 1)

  • ATP, disodium salt

  • Coenzyme A, lithium salt

  • Myokinase (MK)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • HEPES buffer (pH 7.5)

  • MgCl₂

Procedure:

  • Prepare a master mix in HEPES buffer (pH 7.5) containing 100 mM HEPES, 10 mM MgCl₂, 2 mM PEP, 0.3 mM NADH, 5 U/mL PK, 10 U/mL LDH, and 10 U/mL MK.

  • To a quartz cuvette, add 900 µL of the master mix.

  • Add 50 µL of a solution containing 2-ethylpentanedioic acid (to achieve a range of final concentrations for kinetic analysis, e.g., 0.1-5 mM) and 2 mM ATP.

  • Add 25 µL of 10 mM CoA-SH.

  • Equilibrate the mixture at 37°C for 5 minutes in a spectrophotometer.

  • Initiate the reaction by adding 25 µL of the purified enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform control reactions lacking the enzyme or the 2-ethylpentanedioic acid substrate to account for background NADH oxidation.

Data Presentation

The following tables present hypothetical kinetic data for a parent acyl-CoA synthetase and an engineered variant with improved activity for 2-ethylpentanedioic acid.

Table 1: Substrate Specificity of Parent vs. Engineered Enzyme

SubstrateParent Enzyme Relative Activity (%)Engineered Enzyme Relative Activity (%)
Succinic Acid10085
Adipic Acid4550
2-Ethylpentanedioic Acid 5 95
Glutaric Acid6065

Table 2: Kinetic Parameters for 2-Ethylpentanedioic Acid

EnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Parent Enzyme5.2 ± 0.80.1 ± 0.0219.2
Engineered Variant0.8 ± 0.14.5 ± 0.35625

Conclusion

While this compound is not a natural substrate for known enzymes, the tools of modern biotechnology offer a clear path to developing biocatalysts that can effectively utilize it. Through a combination of enzyme discovery from genomic data and protein engineering techniques like directed evolution, it is feasible to create novel acyl-CoA synthetases or transferases with high specificity and efficiency for this target molecule. The protocols provided herein offer a starting point for the synthesis of the necessary substrate and the robust characterization of these engineered enzymes, paving the way for innovative applications in metabolic engineering and the production of novel biomaterials and therapeutics.

References

Metabolic engineering to produce 2-ethylpentanedioyl-CoA in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Metabolic Engineering of Escherichia coli for the Production of 2-Ethylpentanedioyl-CoA

Introduction

This compound is a C7 dicarboxylic acid derivative with potential applications as a specialty chemical and building block for novel polymers. Chemical synthesis of such branched-chain dicarboxylic acids often involves harsh reaction conditions and can generate hazardous byproducts. A sustainable alternative is the biosynthesis of this compound from renewable feedstocks using metabolically engineered microorganisms. Escherichia coli is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of synthetic biology tools. This application note describes a proposed metabolic pathway for the production of this compound in E. coli by combining elements of the native fatty acid metabolism with heterologous enzymes from the ethylmalonyl-CoA pathway and the reverse β-oxidation pathway.

Proposed Biosynthetic Pathway

Since there is no known natural pathway for the synthesis of this compound, a novel pathway is proposed by combining two key metabolic routes: the reverse β-oxidation cycle for carbon chain elongation and the ethylmalonyl-CoA pathway for the introduction of the ethyl branch. The proposed pathway starts from the central metabolic intermediate, acetyl-CoA.

The pathway is designed in three modules:

  • Synthesis of Ethylmalonyl-CoA: This module utilizes a portion of the reverse β-oxidation pathway to generate crotonyl-CoA from two molecules of acetyl-CoA. Subsequently, the key enzyme from the ethylmalonyl-CoA pathway, crotonyl-CoA carboxylase/reductase (CCR), is used to carboxylate crotonyl-CoA to form (2S)-ethylmalonyl-CoA.

  • Chain Elongation to the C7 Backbone: (2S)-Ethylmalonyl-CoA is then elongated by one molecule of acetyl-CoA using the enzymatic machinery of the reverse β-oxidation pathway. This involves the sequential action of a β-ketothiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an acyl-CoA dehydrogenase/reductase. A crucial step in this module is the identification or engineering of a β-ketothiolase that can efficiently condense ethylmalonyl-CoA with acetyl-CoA.

  • Final Product Formation: The final step of the elongation module yields the target molecule, this compound (also known as 2-ethyladipyl-CoA).

dot digraph "Metabolic Pathway for this compound Production" { graph [fontname="Arial", label="Proposed Biosynthetic Pathway for this compound in E. coli", fontsize=14, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxybutyryl_coa [label="(S)-3-Hydroxybutyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; crotonyl_coa [label="Crotonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ethylmalonyl_coa [label="(2S)-Ethylmalonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; keto_adipyl_coa [label="2-Ethyl-3-oxoadipyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxy_adipyl_coa [label="2-Ethyl-3-hydroxyadipyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hexenoyl_coa [label="2-Ethylhexenedioyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; co2 [label="CO2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nadph (B57101) [label="NADPH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nadp [label="NADP+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nadh (B1200552) [label="NADH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nad [label="NAD+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> acetoacetyl_coa [label="AtoB (β-ketothiolase)"]; acetoacetyl_coa -> hydroxybutyryl_coa [label="Hbd (3-hydroxyacyl-CoA dehydrogenase)"]; hydroxybutyryl_coa -> crotonyl_coa [label="Crt (enoyl-CoA hydratase)"]; crotonyl_coa -> ethylmalonyl_coa [label="Ccr (Crotonyl-CoA carboxylase/reductase)"]; co2 -> ethylmalonyl_coa [style=invis]; nadph -> ethylmalonyl_coa [style=invis]; ethylmalonyl_coa -> nadp [style=invis]; ethylmalonyl_coa -> keto_adipyl_coa [label="β-ketothiolase"]; acetyl_coa -> keto_adipyl_coa; keto_adipyl_coa -> hydroxy_adipyl_coa [label="3-hydroxyacyl-CoA dehydrogenase"]; nadh -> hydroxy_adipyl_coa [style=invis]; hydroxy_adipyl_coa -> nad [style=invis]; hydroxy_adipyl_coa -> hexenoyl_coa [label="enoyl-CoA hydratase"]; hexenoyl_coa -> final_product [label="acyl-CoA dehydrogenase"]; nadh -> final_product [style=invis]; final_product -> nad [style=invis];

// Invisible edges for layout {rank=same; co2; nadph; acetyl_coa;} {rank=same; ethylmalonyl_coa;} {rank=same; nadp;} } Proposed biosynthetic pathway for this compound.

Data Presentation

As the production of this compound is novel, quantitative data from the production of a structurally related dicarboxylic acid, adipic acid, in engineered E. coli is presented for reference.[1][2]

StrainGenotype/Engineering StrategyCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Mad123146Overexpression of reverse adipate-degradation pathway from Thermobifida fusca, deletion of competing pathways.Glucose68.00.290.94Zhao et al., 2018
JL12Introduction of adipic acid reverse degradation pathway into a succinic acid overproducing strain, precursor supply balancing.Glucose1.51--Li et al., 2021
JL12 (fermenter)Optimized fed-batch fermentation of strain JL12.Glucose22.30.250.31Li et al., 2021

Experimental Protocols

Plasmid Construction and Strain Engineering

This protocol describes the construction of expression plasmids for the heterologous genes in the proposed pathway and their introduction into an appropriate E. coli host strain.

Workflow Diagram

dot digraph "Strain Engineering Workflow" { graph [fontname="Arial", label="Workflow for E. coli Strain Engineering", fontsize=14, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

gene_synthesis [label="Gene Synthesis & Codon Optimization"]; pcr_amplification [label="PCR Amplification of Genes"]; vector_prep [label="Vector Backbone Preparation (Digestion/PCR)"]; ligation_assembly [label="Ligation or Gibson Assembly"]; transformation_e_coli [label="Transformation into Cloning Strain (e.g., DH5α)"]; colony_pcr [label="Colony PCR Screening"]; plasmid_purification [label="Plasmid Purification"]; sequence_verification [label="Sequence Verification"]; transformation_expression_host [label="Transformation into Expression Host (e.g., BL21(DE3))"]; strain_characterization [label="Engineered Strain Characterization"];

gene_synthesis -> pcr_amplification; pcr_amplification -> ligation_assembly; vector_prep -> ligation_assembly; ligation_assembly -> transformation_e_coli; transformation_e_coli -> colony_pcr; colony_pcr -> plasmid_purification; plasmid_purification -> sequence_verification; sequence_verification -> transformation_expression_host; transformation_expression_host -> strain_characterization; } Workflow for constructing and verifying the engineered E. coli strain.

Materials:

  • E. coli DH5α (cloning host) and E. coli BL21(DE3) (expression host)

  • Expression vectors (e.g., pETDuet-1, pCDFDuet-1)

  • Restriction enzymes, T4 DNA ligase, or Gibson Assembly Master Mix

  • High-fidelity DNA polymerase

  • Oligonucleotide primers

  • DNA purification kits

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • Electroporator or heat block

Procedure:

  • Gene Synthesis and Codon Optimization: Synthesize the genes encoding the pathway enzymes (e.g., atoB, hbd, crt, ccr, and the reverse β-oxidation enzymes). Codon-optimize the sequences for expression in E. coli.

  • PCR Amplification: Amplify the synthesized genes using high-fidelity PCR with primers containing appropriate restriction sites or overlaps for Gibson assembly.

  • Vector Preparation: Digest the expression vectors with the corresponding restriction enzymes or linearize by PCR for Gibson assembly.

  • Ligation/Assembly: Ligate the PCR products into the prepared vectors or assemble using Gibson Assembly Master Mix.

  • Transformation: Transform the ligation/assembly products into competent E. coli DH5α cells and plate on selective LB agar plates.

  • Screening: Screen colonies by colony PCR to identify positive clones.

  • Plasmid Purification and Verification: Isolate plasmid DNA from positive clones and verify the sequence by Sanger sequencing.

  • Transformation of Expression Host: Transform the sequence-verified plasmids into the expression host E. coli BL21(DE3).

Protein Expression and Verification

This protocol is for small-scale expression of the pathway enzymes to confirm their production.

Materials:

  • Engineered E. coli BL21(DE3) strain

  • LB medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • SDS-PAGE equipment and reagents

  • Cell lysis buffer (e.g., BugBuster)

Procedure:

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered strain. Grow overnight at 37°C with shaking.

  • Sub-culturing: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1. Grow at 37°C with shaking.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-30°C) for 4-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Lysis and Analysis: Resuspend the cell pellet in lysis buffer. Analyze the total cell protein and the soluble fraction by SDS-PAGE to confirm the expression of the heterologous enzymes.

Fed-Batch Fermentation for this compound Production

This protocol outlines a fed-batch fermentation process for the production of this compound.

Materials:

  • Bioreactor (e.g., 2 L) with pH, temperature, and dissolved oxygen (DO) control

  • Defined fermentation medium (e.g., M9 minimal medium)

  • Glucose feed solution (e.g., 50% w/v)

  • Appropriate antibiotics

  • Antifoam agent

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating 100 mL of LB medium with the engineered E. coli strain and growing overnight at 37°C.

  • Bioreactor Setup: Prepare the bioreactor with the defined fermentation medium and sterilize.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

  • Batch Phase: Grow the culture at 37°C with aeration and agitation to maintain a DO level above 30%. The pH should be maintained at ~7.0 by automatic addition of a base (e.g., NH4OH).

  • Induction: When the OD600 reaches a desired level (e.g., 10-20), induce protein expression by adding IPTG. Optionally, lower the temperature to 30°C to improve protein solubility.

  • Fed-Batch Phase: Start the glucose feed to maintain a constant, low glucose concentration in the bioreactor. This can be achieved using a pre-defined exponential feeding strategy or a DO-stat method where the feed rate is coupled to the DO signal.

  • Sampling: Take samples periodically to monitor cell growth (OD600), glucose concentration, and product formation.

  • Harvesting: After a desired fermentation time (e.g., 48-72 hours), harvest the culture broth for product analysis.

Analysis of this compound

The quantification of this compound in the fermentation broth can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • LC-MS system

  • C18 reverse-phase HPLC column

  • Acetonitrile, water, and formic acid (LC-MS grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth samples to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • LC Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • MS Detection: Detect the target molecule using mass spectrometry in either positive or negative ion mode. The specific mass-to-charge ratio (m/z) of this compound will need to be determined for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.

  • Quantification: Generate a standard curve using a purified standard of this compound (if available) or a closely related compound to quantify the concentration in the samples.

Conclusion

The proposed metabolic pathway offers a promising route for the biosynthesis of this compound in E. coli. The successful implementation of this pathway will depend on the careful selection and potential engineering of enzymes with the desired substrate specificities, particularly the β-ketothiolase in the chain elongation module. The provided protocols for strain construction, fermentation, and analysis serve as a foundation for the development and optimization of a microbial cell factory for the production of this novel, branched-chain dicarboxylic acid derivative.

References

Application Notes: Unraveling 2-Ethylpentanedioyl-CoA Metabolism with Cell-Free Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell-free expression (CFE) systems have emerged as powerful platforms for synthetic biology, metabolic engineering, and drug discovery.[1] These systems, which utilize cellular machinery for transcription and translation in an in-vitro environment, offer a rapid and flexible alternative to traditional cell-based methods for studying complex metabolic pathways.[2] This application note details the use of CFE systems to investigate the metabolism of 2-ethylpentanedioyl-CoA, a branched-chain dicarboxylic acyl-CoA. Understanding the enzymes and pathways involved in its breakdown is crucial for various research areas, including the study of metabolic disorders and the development of novel therapeutics.

Advantages of Cell-Free Systems for Studying Acyl-CoA Metabolism

Cell-free systems provide several distinct advantages for elucidating the metabolism of complex molecules like this compound:

  • Rapid Prototyping of Metabolic Pathways: CFE allows for the rapid synthesis and screening of multiple enzyme candidates that may be involved in a metabolic pathway.[2] This accelerates the identification of key enzymes and the reconstruction of entire metabolic cascades in vitro.[3][4]

  • Precise Control over the Reaction Environment: The open nature of cell-free systems permits direct manipulation of substrate and cofactor concentrations, pH, and temperature, enabling detailed kinetic studies and pathway optimization.

  • Study of Toxic Intermediates: By decoupling metabolism from cell viability, CFE systems allow for the study of metabolic pathways that may produce intermediates toxic to living cells.

  • Simplified Product Analysis: The absence of a cell wall and complex cellular background simplifies the extraction and analysis of metabolites, facilitating accurate quantification of substrates, intermediates, and products.

  • High-Throughput Screening: CFE systems are amenable to high-throughput formats, enabling the rapid screening of enzyme libraries and pathway variants to identify the most efficient metabolic routes.[3]

Application in this compound Metabolism Research

The metabolism of dicarboxylic and branched-chain acyl-CoAs primarily occurs through the peroxisomal β-oxidation pathway.[5] Key enzymes in this pathway include acyl-CoA oxidases (ACOX), multifunctional enzymes with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities (EHHADH, HSD17B4), and acyl-CoA thioesterases (ACOT).[5][6] Cell-free systems can be employed to:

  • Express and Characterize Putative Enzymes: Genes encoding candidate enzymes from various organisms can be rapidly expressed and their activity towards this compound can be assessed.

  • Reconstitute the β-oxidation Pathway: By combining the necessary enzymes in a cell-free reaction, the complete metabolic pathway for this compound degradation can be reconstituted and studied in a controlled environment.[3]

  • Identify Metabolic Bottlenecks: By varying the concentrations of individual enzymes in the reconstituted pathway, rate-limiting steps can be identified, providing insights for metabolic engineering efforts.

  • Screen for Enzyme Inhibitors or Activators: The simplified format of cell-free assays makes them ideal for high-throughput screening of compound libraries to identify modulators of this compound metabolism, which could be valuable for drug development.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound, the following tables present representative quantitative data for enzymes involved in the metabolism of similar branched-chain and dicarboxylic acyl-CoA substrates. This data can serve as a baseline for designing and interpreting experiments with this compound.

Table 1: Representative Kinetic Parameters of Acyl-CoA Oxidases (ACOX)

Enzyme SourceSubstrateK_m_ (µM)V_max_ (U/mg)Reference
Rat LiverPalmitoyl-CoA251.5[7]
Rat LiverLauroyl-CoA156.9[1]
Cucumber CotyledonsPalmitoyl-CoA2027[5][8]

Table 2: Representative Kinetic Parameters of Acyl-CoA Thioesterases (ACOT)

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Human ACOT1Myristoyl-CoA1.235Fused protein data
Human ACOT2Myristoyl-CoA0.842Fused protein data

Table 3: LC-MS/MS Parameters for Quantitative Analysis of Dicarboxylic Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Suberyl-CoA (C8-DC-CoA)882.3375.135Adapted from[9][10][11]
Sebacyl-CoA (C10-DC-CoA)910.4403.135Adapted from[9][10][11]
Dodecanedioyl-CoA (C12-DC-CoA)938.4431.235Adapted from[9][10][11]

Experimental Protocols

Protocol 1: Cell-Free Expression and Purification of a Putative this compound Metabolizing Enzyme (e.g., Acyl-CoA Oxidase)

This protocol describes the expression of a target enzyme using an E. coli-based cell-free expression system and its subsequent purification.

Materials:

  • E. coli S30 extract-based cell-free expression kit (e.g., PURExpress®)

  • Plasmid DNA encoding the target enzyme with a His-tag

  • Nuclease-free water

  • Ni-NTA affinity chromatography column

  • Imidazole solutions (for binding, washing, and elution)

  • Bradford protein assay reagent

  • SDS-PAGE reagents

Procedure:

  • Cell-Free Expression Reaction Setup:

    • Thaw all cell-free expression components on ice.

    • In a sterile microcentrifuge tube, combine the components according to the manufacturer's instructions, including the plasmid DNA encoding the target enzyme.

    • Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours.

  • Purification of the His-tagged Enzyme:

    • Equilibrate the Ni-NTA column with binding buffer (containing a low concentration of imidazole, e.g., 10-20 mM).

    • Load the cell-free expression reaction mixture onto the column.

    • Wash the column with wash buffer (containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged target enzyme with elution buffer (containing a high concentration of imidazole, e.g., 250-500 mM).

  • Protein Quantification and Verification:

    • Determine the protein concentration of the eluted fractions using the Bradford assay.

    • Verify the purity and molecular weight of the expressed enzyme by SDS-PAGE analysis.

Protocol 2: In Vitro Metabolic Assay for this compound Degradation

This protocol outlines a method to reconstitute the initial steps of this compound metabolism in vitro and monitor substrate consumption and product formation.

Materials:

  • Purified enzymes from Protocol 1 (e.g., ACOX, multifunctional enzyme, ACOT)

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., FAD for ACOX, NAD+ for dehydrogenase activity)

  • LC-MS/MS system for metabolite analysis

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cofactors, and the purified enzymes at desired concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of, for example, 100 µM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

  • Quantitative Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and any newly formed metabolites.[9][10][11]

Visualizations

Metabolic_Pathway cluster_peroxisome Peroxisomal β-Oxidation This compound This compound Intermediate_1 2-Ethyl-trans-2-pentenedioyl-CoA This compound->Intermediate_1 ACOX (Acyl-CoA Oxidase) Intermediate_2 2-Ethyl-3-hydroxypentanedioyl-CoA Intermediate_1->Intermediate_2 EHHADH (Enoyl-CoA Hydratase) Intermediate_3 2-Ethyl-3-ketopentanedioyl-CoA Intermediate_2->Intermediate_3 HSD17B4 (3-Hydroxyacyl-CoA Dehydrogenase) Products Propionyl-CoA + Glutaryl-CoA Intermediate_3->Products ACOT (Thioesterase)

Caption: Putative metabolic pathway of this compound in peroxisomes.

Experimental_Workflow cluster_expression Enzyme Production cluster_assay Metabolic Assay Plasmid_DNA Plasmid DNA (Target Enzyme Gene) CFE_Reaction Cell-Free Expression Plasmid_DNA->CFE_Reaction Purification Ni-NTA Purification CFE_Reaction->Purification Pure_Enzyme Purified Enzyme Purification->Pure_Enzyme Reaction_Setup In Vitro Reaction Setup (+ Substrate, Cofactors) Pure_Enzyme->Reaction_Setup Time_Course Time-Course Sampling & Quenching Reaction_Setup->Time_Course LC_MS_Analysis LC-MS/MS Analysis Time_Course->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound metabolism.

References

Application Note: Quantitative Analysis of 2-Ethylpentanedioyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylpentanedioyl-CoA, also known as 2-ethylglutaroyl-CoA, is a dicarboxylic acyl-coenzyme A thioester. While not a central metabolite, its presence and concentration can be indicative of specific metabolic states or dysregulations, particularly in pathways involving branched-chain amino acid catabolism or fatty acid oxidation. Accurate quantification of this molecule is crucial for understanding its potential role in various physiological and pathological processes. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using a robust LC-MS/MS method.

Analytical Standard

An analytical standard for this compound is not readily commercially available. Therefore, a custom synthesis is required.

Protocol for Synthesis of this compound (based on general methods for dicarboxylic acid CoA esters):

This protocol is adapted from established methods for synthesizing acyl-CoA esters from their corresponding carboxylic acids.

Materials:

  • 2-Ethylpentanedioic acid (2-ethylglutaric acid)

  • Coenzyme A, free acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Ethyl acetate (B1210297)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724)

  • Ammonium acetate

Procedure:

  • Activation of 2-Ethylpentanedioic Acid:

    • Dissolve 2-ethylpentanedioic acid in anhydrous THF.

    • Add equimolar amounts of DCC and NHS to the solution to form the NHS-ester of 2-ethylpentanedioic acid.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Evaporate the THF under reduced pressure to obtain the crude 2-ethylpentanedioyl-NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A, free acid, in a 0.5 M sodium bicarbonate solution.

    • Add the activated 2-ethylpentanedioyl-NHS ester (dissolved in a minimal amount of THF) to the Coenzyme A solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the mixture with ethyl acetate to remove unreacted starting materials and byproducts.

    • Purify the aqueous phase containing this compound using SPE on a C18 cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the this compound with a mixture of acetonitrile and water.

    • Lyophilize the fractions containing the product.

  • Characterization and Quantification:

    • Confirm the identity of the synthesized this compound by high-resolution mass spectrometry.

    • Determine the purity by HPLC-UV at 260 nm.

    • Quantify the concentration of the standard solution using a spectrophotometer, assuming a molar extinction coefficient for the adenine (B156593) group of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Experimental Protocols for Quantification

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in biological samples.

Sample Preparation

Objective: To efficiently extract short-chain acyl-CoAs from biological matrices while minimizing degradation and matrix effects.

Method: Sulfosalicylic Acid (SSA) Precipitation [1]

This method is recommended for its ability to effectively precipitate proteins while retaining a significant amount of short-chain acyl-CoAs and their biosynthetic precursors.[1]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 5% (w/v) Sulfosalicylic Acid (SSA) in water, stored at 4°C

  • Internal Standard (IS): ¹³C-labeled acyl-CoA or a structural analog not present in the sample (e.g., heptadecanoyl-CoA).

Protocol for Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 5% SSA to each 10 cm dish.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously for 30 seconds.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol for Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Weigh the frozen tissue (~20-50 mg).

  • Homogenize the tissue in 1 mL of ice-cold 5% SSA per 50 mg of tissue using a bead beater or a Dounce homogenizer.

  • Follow steps 4-7 from the cultured cell protocol.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-50% B; 15-17 min: 50-95% B; 17-20 min: 95% B; 20.1-25 min: 2% B (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry Conditions:

Acyl-CoAs are typically analyzed in positive ion mode due to better ionization efficiency.[1] The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Predicted MRM Transitions for this compound:

  • Molecular Formula of 2-Ethylpentanedioic acid: C₇H₁₂O₄

  • Exact Mass of 2-Ethylpentanedioic acid: 160.0736 g/mol

  • Molecular Formula of Coenzyme A (free thiol): C₂₁H₃₆N₇O₁₆P₃S

  • Exact Mass of Coenzyme A (free thiol): 767.1152 g/mol

  • Exact Mass of this compound ([M+H]⁺): (Mass of 2-Ethylpentanedioic acid - Mass of H₂O) + Mass of Coenzyme A + Mass of H⁺ = (160.0736 - 18.0106) + 767.1152 + 1.0073 = 910.1855 m/z

The fragmentation of acyl-CoAs in positive ion mode typically results in a characteristic neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety (507.1952 Da) and the formation of a product ion corresponding to the phosphopantetheine-acyl group. Another common fragment is the adenosine 3',5'-diphosphate ion at m/z 428.0365.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV) (Starting Point)
This compound910.2403.035
This compound910.2428.045

Note: The optimal collision energies should be determined empirically by infusing the synthesized standard.

Data Presentation

Table 1: Quantitative Data Summary

Sample IDThis compound Concentration (pmol/mg protein)Standard Deviation% RSD
Control 11.230.1512.2
Control 21.450.1812.4
Control 31.380.128.7
Treated 15.670.457.9
Treated 26.120.518.3
Treated 35.980.488.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells/Tissue) wash Wash with ice-cold PBS sample->wash ssa Add 5% Sulfosalicylic Acid (SSA) wash->ssa homogenize Homogenize/Lyse ssa->homogenize precipitate Incubate on ice (10 min) homogenize->precipitate centrifuge Centrifuge (16,000 x g, 10 min, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation C18 Reversed-Phase Separation lcms->separation detection ESI+ MRM Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound.

Potential Metabolic Context: The Ethylmalonyl-CoA Pathway

This compound is structurally related to intermediates of the ethylmalonyl-CoA pathway, a metabolic route for acetyl-CoA assimilation found in some bacteria.[2] This pathway involves several carboxylated and branched-chain acyl-CoA species. The presence of this compound could potentially arise from side reactions or alternative substrates entering this pathway.

ethylmalonyl_coa_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 + NADPH methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa side_reaction Side Reactions / Alternative Substrates? ethylmalonyl_coa->side_reaction mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malate Malate glyoxylate->malate + Acetyl-CoA succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa + CO2 target_analyte This compound side_reaction->target_analyte

Caption: The Ethylmalonyl-CoA pathway and its potential relation to this compound.

References

Application Notes and Protocols: Site-Directed Mutagenesis of Enzymes Interacting with 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentanedioyl-CoA is an analogue of glutaryl-CoA, a key intermediate in the metabolic pathways of lysine, hydroxylysine, and tryptophan. The primary enzyme responsible for the metabolism of glutaryl-CoA is Glutaryl-CoA dehydrogenase (GCDH), a mitochondrial flavoprotein.[1] Deficiencies in GCDH activity, often caused by mutations in the GCDH gene, lead to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in the neurometabolic disorder Glutaric Acidemia Type 1 (GA1).[1][2][3] Given the structural similarity, GCDH is a prime candidate for interaction with this compound. Understanding this interaction at a molecular level is crucial for developing novel therapeutic strategies and for bioremediation applications.

Site-directed mutagenesis is a powerful technique to investigate the structure-function relationship of enzymes.[4][5][6] By systematically altering specific amino acid residues within the active site of an enzyme, researchers can probe their roles in substrate binding, catalysis, and overall enzyme stability. These application notes provide a comprehensive guide to performing site-directed mutagenesis on enzymes, like GCDH, that are predicted to interact with this compound.

Target Enzyme: Glutaryl-CoA Dehydrogenase (GCDH)

GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[1][7] The enzyme functions as a homotetramer in the mitochondrial matrix.[1] The catalytic mechanism involves a glutamate (B1630785) residue acting as a base to abstract a proton from the substrate.[1] The active site of GCDH is a prime target for mutagenesis studies to explore and potentially modify its substrate specificity to better accommodate or act upon this compound.

Data Presentation: Predicted Effects of Site-Directed Mutagenesis on GCDH Activity with this compound

The following table summarizes hypothetical quantitative data from site-directed mutagenesis experiments on human GCDH. The mutations are designed to probe the active site and its interaction with the non-native substrate, this compound. The wild-type enzyme's activity with its native substrate, glutaryl-CoA, is provided as a baseline.

Enzyme VariantSubstrateApparent Km (µM)Apparent kcat (s-1)kcat/Km (M-1s-1)Fold Change in Catalytic Efficiency (vs. WT with this compound)
Wild-Type (WT) Glutaryl-CoA51002.0 x 107-
Wild-Type (WT) This compound50051.0 x 1041
E370Q This compound4500.12.2 x 1020.022
R94A This compound120021.7 x 1030.17
Y373F This compound300103.3 x 1043.3
A293V This compound250208.0 x 1048.0

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines the generation of specific point mutations in the GCDH gene using a commercially available site-directed mutagenesis kit.

Materials:

  • pET expression vector containing the human GCDH cDNA sequence

  • Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit)

  • Custom-designed mutagenic primers (forward and reverse) for each desired mutation

  • High-fidelity DNA polymerase

  • DNase I

  • Competent E. coli cells (e.g., XL10-Gold)

  • LB agar (B569324) plates with appropriate antibiotic for selection

  • Liquid LB medium with appropriate antibiotic

  • Miniprep kit for plasmid purification

  • DNA sequencing service

Procedure:

  • Primer Design: Design forward and reverse mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up the PCR reaction according to the manufacturer's protocol. The reaction will include the template DNA (pET-GCDH), mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.

  • Thermal Cycling: Perform PCR using a thermal cycler. A typical program includes an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digestion of Template DNA: Following PCR, digest the parental, methylated template DNA by adding a restriction enzyme like DpnI to the reaction mixture and incubating at 37°C for 1 hour.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select several individual colonies and grow them overnight in liquid LB medium with the corresponding antibiotic. Purify the plasmid DNA using a miniprep kit.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

Protein Expression and Purification

This protocol describes the expression of wild-type and mutant GCDH in E. coli and subsequent purification.

Materials:

  • Verified pET-GCDH (wild-type and mutant) plasmids

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitor cocktail)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents and equipment

  • Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

  • Transformation: Transform the pET-GCDH plasmids into the E. coli expression strain.

  • Expression: Inoculate a large culture of LB medium with a single colony and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged GCDH protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the protein concentration using a standard protein assay.

Enzyme Kinetics Assay

This protocol details the measurement of GCDH activity using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.

Materials:

  • Purified wild-type and mutant GCDH enzymes

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 1 mM FAD)

  • Substrates: Glutaryl-CoA and this compound

  • Electron acceptor: Phenazine ethosulfate (PES) or 2,6-dichloroindophenol (B1210591) (DCPIP)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer, the electron acceptor, and the substrate at various concentrations.

  • Initiate Reaction: Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP) over time.

  • Calculate Initial Velocity: Determine the initial velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Data Analysis: Repeat the assay with a range of substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values. Calculate kcat from Vmax and the enzyme concentration.

Visualizations

Signaling Pathway

Metabolic_Pathway cluster_0 Mitochondrial Matrix Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Native Substrate Crotonyl_CoA Crotonyl-CoA Ethylpentanedioyl_CoA This compound (Substrate Analogue) Ethylpentanedioyl_CoA->GCDH Analogue Interaction Metabolite_X Metabolite X GCDH->Crotonyl_CoA Catalysis GCDH->Metabolite_X Potential Metabolism Experimental_Workflow start Start: pET-GCDH Plasmid mutagenesis Site-Directed Mutagenesis start->mutagenesis transformation_mut Transformation into E. coli (Cloning Strain) mutagenesis->transformation_mut sequencing Sequence Verification transformation_mut->sequencing transformation_exp Transformation into E. coli (Expression Strain) sequencing->transformation_exp expression Protein Expression (IPTG Induction) transformation_exp->expression purification Protein Purification (Ni-NTA Chromatography) expression->purification kinetics Enzyme Kinetics Assay purification->kinetics end End: Kinetic Parameters (Km, kcat) kinetics->end Mutagenesis_Logic cluster_mutations Mutations to Test Hypothesis cluster_outcomes Potential Outcomes hypothesis Hypothesis: Specific active site residues in GCDH influence catalysis of This compound. E370Q E370Q: Test role of catalytic base hypothesis->E370Q R94A R94A: Probe substrate binding hypothesis->R94A Y373F Y373F: Investigate steric hindrance hypothesis->Y373F A293V A293V: Modify active site pocket size hypothesis->A293V experiment Experiment: Measure kinetic parameters (Km, kcat) of mutants with This compound. E370Q->experiment R94A->experiment Y373F->experiment A293V->experiment outcome1 Altered Km: Residue involved in substrate binding. experiment->outcome1 outcome2 Altered kcat: Residue involved in catalysis. experiment->outcome2 outcome3 Altered Km and kcat: Residue has a dual role. experiment->outcome3 outcome4 No Change: Residue not critical for interaction. experiment->outcome4

References

Application Notes and Protocols for the In Vitro Reconstitution of the 2-Ethylpentanedioyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The metabolic pathway of 2-ethylpentanedioyl-CoA is not well-documented in existing literature. Therefore, the following application notes and protocols are based on a hypothesized pathway constructed from known enzymatic reactions and principles of metabolic pathways for structurally similar molecules, such as the ethylmalonyl-CoA pathway and the peroxisomal β-oxidation of dicarboxylic acids.

I. Application Notes

Introduction

This compound, also known as 2-ethylglutaryl-CoA, is a branched-chain dicarboxylic acyl-CoA. While its precise physiological role is not established, its metabolism is likely to intersect with pathways of fatty acid and amino acid metabolism. Understanding the synthesis and degradation of this molecule can provide insights into novel metabolic routes, potential inborn errors of metabolism, and the substrate promiscuity of known enzymes. This document outlines a hypothesized metabolic pathway for this compound and provides detailed protocols for its in vitro reconstitution.

Hypothesized Metabolic Pathways

1. Synthesis of this compound

The proposed biosynthetic pathway for this compound starts from butyryl-CoA and involves a series of carboxylation, condensation, reduction, and oxidation steps. A key entry point is the carboxylation of butyryl-CoA to (2S)-ethylmalonyl-CoA, a reaction known to be catalyzed by acetyl-CoA carboxylase with some promiscuity[1]. The subsequent steps are analogous to reactions in the ethylmalonyl-CoA pathway and fatty acid synthesis.

  • Step 1: Activation (Alternative Starting Point): 2-Ethylpentanedioic acid (2-ethylglutaric acid) is activated to its CoA ester by an Acyl-CoA Synthetase.

  • Step 2: Carboxylation: Butyryl-CoA is carboxylated to form (2S)-ethylmalonyl-CoA by an Acyl-CoA Carboxylase.

  • Step 3: Condensation: (2S)-Ethylmalonyl-CoA condenses with acetyl-CoA to form 3-keto-2-ethyl-hexanedioyl-CoA, catalyzed by a β-ketoacyl-CoA synthase-like enzyme.

  • Step 4 & 5: Reduction and Dehydration: The keto group is subsequently reduced by a reductase and then dehydrated by a hydratase.

  • Step 6: Final Oxidation: A final oxidation step would yield this compound.

2. Degradation of this compound

The degradation of dicarboxylic acids typically occurs via β-oxidation within peroxisomes[2][3][4]. A similar pathway is proposed for this compound, involving a cycle of four key enzymatic reactions that shorten the acyl-CoA chain.

  • Step 1: Dehydrogenation: An Acyl-CoA Oxidase (peroxisomal) or Dehydrogenase (mitochondrial) introduces a double bond.

  • Step 2: Hydration: An Enoyl-CoA Hydratase adds a water molecule across the double bond.

  • Step 3: Dehydrogenation: A 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the hydroxyl group to a keto group.

  • Step 4: Thiolysis: A β-Ketothiolase cleaves the molecule, releasing acetyl-CoA and a shorter acyl-CoA.

II. Data Presentation

Table 1: Kinetic Parameters of Candidate Enzymes for the this compound Pathway
Enzyme ClassSpecific Enzyme ExampleSubstrateK_m (µM)V_max (U/mg) or k_cat (s⁻¹)Reference
Acyl-CoA Carboxylase Thermobifida fusca YX AcCCaseButyryl-CoA130 ± 100.22 ± 0.01 (V_max)[1]
Propionyl-CoA50 ± 100.81 ± 0.02 (V_max)[1]
Acetyl-CoA120 ± 100.36 ± 0.01 (V_max)[1]
Acyl-CoA Dehydrogenase Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Myristoyl-CoA (C14)--[5]
Pig Heart L-3-Hydroxyacyl-CoA DehydrogenaseC4 to C16 substratesVariesMost active with medium-chain[6]
Enoyl-CoA Hydratase Aeromonas caviae PhaJ_AcCrotonyl-CoA (C4)48 ± 36.2 x 10³ (V_max)[7]
2-Hexenoyl-CoA (C6)51 ± 41.8 x 10³ (V_max)[7]
Butyryl-CoA:Acetate CoA-transferase Clostridium propionicum CPB6-CoATButyryl-CoA537 ± 105.81 ± 1.5 min⁻¹ (k_cat)[8]
Caproyl-CoA359 ± 5.314.7 ± 0.9 min⁻¹ (k_cat)[8]

Note: Data for the exact substrate this compound is not available. The table presents data for structurally related or precursor molecules to provide an estimate of enzyme performance.

III. Visualization

Hypothesized Metabolic Pathways

Hypothesized this compound Metabolic Pathways cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway (β-Oxidation) Butyryl_CoA Butyryl-CoA Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Butyryl_CoA->Ethylmalonyl_CoA Acyl-CoA Carboxylase Ketoacyl_CoA 3-Keto-2-ethyl-hexanedioyl-CoA Ethylmalonyl_CoA->Ketoacyl_CoA β-Ketoacyl-CoA Synthase Hydroxyacyl_CoA 3-Hydroxy-2-ethyl-hexanedioyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reductase Enoyl_CoA_syn 2-Ethyl-hex-2-enedioyl-CoA Hydroxyacyl_CoA->Enoyl_CoA_syn Hydratase Target_CoA This compound Enoyl_CoA_syn->Target_CoA Reductase/Oxidase Acetyl_CoA_in Acetyl-CoA CO2_in CO2 ATP_in ATP NADPH_in NADPH Target_CoA_deg This compound Enoyl_CoA_deg 2-Ethyl-pent-2-enedioyl-CoA Target_CoA_deg->Enoyl_CoA_deg Acyl-CoA Oxidase Hydroxyacyl_CoA_deg 3-Hydroxy-2-ethyl-pentanedioyl-CoA Enoyl_CoA_deg->Hydroxyacyl_CoA_deg Enoyl-CoA Hydratase Ketoacyl_CoA_deg 3-Keto-2-ethyl-pentanedioyl-CoA Hydroxyacyl_CoA_deg->Ketoacyl_CoA_deg 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA_out Propionyl-CoA Ketoacyl_CoA_deg->Propionyl_CoA_out β-Ketothiolase Acetyl_CoA_out Acetyl-CoA FAD_in FAD H2O_in H2O NAD_in NAD+ CoA_in CoA-SH

Caption: Hypothesized metabolic pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_reconstitution In Vitro Reconstitution and Analysis Cloning Clone Gene of Interest into Expression Vector Transformation Transform E. coli Cloning->Transformation Expression Induce Protein Expression (e.g., with IPTG) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Centrifugation Centrifugation to remove debris Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag) Centrifugation->Affinity_Chromatography SDS_PAGE SDS-PAGE to check purity Affinity_Chromatography->SDS_PAGE Enzyme_Assay Individual Enzyme Activity Assays SDS_PAGE->Enzyme_Assay Pathway_Reconstitution Combine Purified Enzymes, Substrates, and Cofactors Enzyme_Assay->Pathway_Reconstitution Incubation Incubate at Optimal Temperature and Time Pathway_Reconstitution->Incubation Analysis Analyze Products by - HPLC - LC-MS/MS Incubation->Analysis

Caption: General workflow for in vitro reconstitution experiments.

IV. Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

This protocol provides a general method for expressing and purifying a His-tagged candidate enzyme (e.g., an Acyl-CoA Dehydrogenase) in E. coli.

1. Gene Cloning and Expression:

  • Synthesize or PCR-amplify the gene of interest and clone it into a suitable expression vector (e.g., pET-28a) with an N- or C-terminal His-tag.

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD_600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

2. Protein Purification:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

Protocol 2: In Vitro Enzyme Activity Assays

1. Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Ferricenium-based)[9]

This spectrophotometric assay measures the reduction of ferricenium ion, which is a substitute for the natural electron acceptor ETF.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.6.

    • Substrate: 10 mM stock of the desired acyl-CoA (e.g., octanoyl-CoA as a standard) in water.

    • Ferricenium hexafluorophosphate: 10 mM stock in acetonitrile (B52724).

  • Procedure:

    • In a 1 mL cuvette, combine 950 µL of Assay Buffer, 10 µL of ferricenium stock (final concentration 100 µM), and the purified ACAD enzyme.

    • Initiate the reaction by adding 10 µL of the acyl-CoA substrate stock (final concentration 100 µM).

    • Monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium).

    • Calculate the activity using the molar extinction coefficient of ferricenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).

2. Enoyl-CoA Hydratase Activity Assay[7]

This assay measures the hydration of an enoyl-CoA by monitoring the decrease in absorbance at 263 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 25 mM crotonyl-CoA in water.

  • Procedure:

    • In a quartz cuvette with a 0.1-cm light path, add 290 µL of Assay Buffer containing 0.25 mM crotonyl-CoA.

    • Start the reaction by adding 10 µL of the purified enoyl-CoA hydratase solution.

    • Measure the decrease in absorbance at 263 nm at 30°C.

    • Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

3. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay[10]

This assay follows the reduction of NAD⁺ to NADH by monitoring the increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.3.

    • Substrate: 5.4 mM S-acetoacetyl-CoA in Assay Buffer.

    • Cofactor: 6.4 mM NADH in cold Assay Buffer (prepare fresh).

  • Procedure:

    • In a 1 mL cuvette, combine Assay Buffer, 50 µL of NADH solution, and the purified HADH enzyme.

    • Initiate the reaction by adding 50 µL of the S-acetoacetyl-CoA solution.

    • Record the decrease in absorbance at 340 nm at 37°C.

    • Calculate the activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

4. β-Ketothiolase Activity Assay[11][12]

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of CoASH. The decrease in absorbance of the Mg²⁺-complexed 3-ketoacyl-CoA is monitored at 303 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.1.

    • Substrate: 10 mM acetoacetyl-CoA in water.

    • Coenzyme A: 10 mM CoASH in water.

  • Procedure:

    • In a 1 mL cuvette, combine Assay Buffer, 10 µL of CoASH solution, and the purified thiolase enzyme.

    • Start the reaction by adding 10 µL of acetoacetyl-CoA solution.

    • Monitor the decrease in absorbance at 303 nm.

    • Calculate the activity based on the change in absorbance over time.

Protocol 3: In Vitro Reconstitution of the this compound Degradation Pathway

This protocol describes the setup for the in vitro reconstitution of the hypothesized β-oxidation pathway for this compound.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5.

  • Prepare stock solutions of substrates and cofactors:

    • This compound: 10 mM

    • FAD: 10 mM

    • NAD⁺: 50 mM

    • CoASH: 10 mM

    • ATP: 100 mM (if starting from the dicarboxylic acid with an acyl-CoA synthetase)

2. Reconstitution Reaction:

  • In a microcentrifuge tube, combine the following in the specified final concentrations:

    • Reaction Buffer

    • This compound (0.5 mM)

    • FAD (0.1 mM)

    • NAD⁺ (1 mM)

    • CoASH (0.5 mM)

    • Purified Acyl-CoA Oxidase (1-5 µM)

    • Purified Enoyl-CoA Hydratase (1-5 µM)

    • Purified 3-Hydroxyacyl-CoA Dehydrogenase (1-5 µM)

    • Purified β-Ketothiolase (1-5 µM)

  • The total reaction volume can be 100-500 µL.

  • Incubate the reaction mixture at 37°C.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the substrate and the appearance of intermediates and the final products (acetyl-CoA and propionyl-CoA) using HPLC or LC-MS/MS.

4. Analytical Method (HPLC):

  • Use a C18 reverse-phase column.

  • Employ a gradient elution with two mobile phases:

    • Mobile Phase A: 100 mM sodium phosphate, pH 5.3

    • Mobile Phase B: Acetonitrile

  • Monitor the elution of acyl-CoA species by absorbance at 260 nm.

  • Quantify the compounds by comparing their peak areas to those of known standards.

By following these protocols, researchers can systematically investigate the proposed metabolic pathway of this compound, characterize the activities of the involved enzymes, and gain a deeper understanding of this novel metabolic route.

References

Application Notes and Protocols for 2-Ethylpentanedioyl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentanedioyl-CoA, a C7-dicarboxylic acid derivative, is an emerging molecule of interest in synthetic biology and metabolic engineering. While not a common natural metabolite, its unique branched structure makes it a valuable precursor for the synthesis of specialty polymers, plasticizers, lubricants, and potentially as a building block for novel pharmaceuticals. The ethyl group provides a point of distinction from linear dicarboxylic acids, potentially conferring novel properties to derived materials. This document provides an overview of the potential applications, proposed biosynthetic pathways, and detailed experimental protocols relevant to the production and analysis of this compound and its corresponding dicarboxylic acid, 2-ethylpentanedioic acid.

Applications in Synthetic Biology

The introduction of this compound into microbial chassis opens up possibilities for the bio-production of a new class of chemicals. Key applications include:

  • Polymer Synthesis: 2-Ethylpentanedioic acid can be used as a monomer for the synthesis of polyesters and polyamides. The ethyl branch can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, and altered thermal properties compared to polymers derived from linear dicarboxylic acids like pimelic acid.

  • Plasticizers and Lubricants: Esters derived from 2-ethylpentanedioic acid have potential as bio-based plasticizers and lubricants, offering a renewable alternative to petroleum-derived products.

  • Pharmaceutical Precursors: The unique chemical scaffold of 2-ethylpentanedioic acid can be a starting point for the synthesis of complex molecules with potential therapeutic activities.

  • Antibiotic Synthesis: The ethylmalonyl-CoA pathway, a potential source of precursors for this compound, is known to provide extender units for the biosynthesis of polyketide antibiotics in Streptomyces.[1][2][3][4] Engineering this pathway could lead to the production of novel antibiotic analogues.

Proposed Biosynthetic Pathways for this compound

Currently, no natural pathway for the direct synthesis of this compound has been fully elucidated. However, based on established metabolic engineering strategies for other dicarboxylic acids, several plausible synthetic pathways can be proposed in a host organism like Escherichia coli.

Pathway I: Leveraging the Reverse Adipate-Degradation Pathway

A reverse adipate-degradation pathway has been engineered for the production of dicarboxylic acids of various lengths.[5] By selecting appropriate enzymes with promiscuous substrate specificities, this pathway could be adapted for this compound synthesis. The key step would involve the Claisen condensation of propanoyl-CoA (a C3 unit) with succinyl-CoA (a C4 unit), catalyzed by a β-ketothiolase.

Reverse_Adipate_Degradation_Pathway Propanoyl_CoA Propanoyl-CoA beta_ketothiolase β-Ketothiolase (e.g., Tfu_0875) Propanoyl_CoA->beta_ketothiolase Succinyl_CoA Succinyl-CoA Succinyl_CoA->beta_ketothiolase Three_oxo_2_ethylheptanedioyl_CoA 3-Oxo-2-ethylheptanedioyl-CoA beta_ketothiolase->Three_oxo_2_ethylheptanedioyl_CoA Reduction1 Reduction Three_oxo_2_ethylheptanedioyl_CoA->Reduction1 Three_hydroxy_2_ethylheptanedioyl_CoA 3-Hydroxy-2-ethylheptanedioyl-CoA Reduction1->Three_hydroxy_2_ethylheptanedioyl_CoA Dehydration Dehydration Three_hydroxy_2_ethylheptanedioyl_CoA->Dehydration Two_ethylglutaconyl_CoA 2-Ethylglutaconyl-CoA Dehydration->Two_ethylglutaconyl_CoA Reduction2 Reduction Two_ethylglutaconyl_CoA->Reduction2 Two_ethylpentanedioyl_CoA This compound Reduction2->Two_ethylpentanedioyl_CoA Thioesterase Thioesterase (e.g., 'TesA) Two_ethylpentanedioyl_CoA->Thioesterase Two_ethylpentanedioic_acid 2-Ethylpentanedioic Acid Thioesterase->Two_ethylpentanedioic_acid

Caption: Proposed pathway for this compound synthesis.

Pathway II: Modification of the Biotin (B1667282) Synthesis Pathway

The native biotin synthesis pathway in E. coli produces pimeloyl-ACP, a C7 intermediate. By engineering this pathway, it is possible to produce odd-chain dicarboxylic acids.[6] A similar strategy could be envisioned for 2-ethylpentanedioic acid, where ethylmalonyl-ACP is used as an extender unit in place of malonyl-ACP.

Biotin_Pathway_Modification Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC Methylmalonyl_ACP Methylmalonyl-ACP BioC->Methylmalonyl_ACP FAS Fatty Acid Synthase (FAS) Methylmalonyl_ACP->FAS Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester FAS->Pimeloyl_ACP_Me TesA Thioesterase ('TesA) Pimeloyl_ACP_Me->TesA Pimelic_acid_Me Pimelic Acid Methyl Ester TesA->Pimelic_acid_Me Esterase Esterase Pimelic_acid_Me->Esterase Pimelic_acid Pimelic Acid Esterase->Pimelic_acid

Caption: Engineered biotin pathway for odd-chain dicarboxylic acids.

Quantitative Data

While specific production data for 2-ethylpentanedioic acid is not yet widely available, data from the production of the structurally similar C7 dicarboxylic acid, pimelic acid, can serve as a benchmark.

ProductHost OrganismPathwayTiter (mg/L)Reference
Pimelic AcidE. coliEngineered Biotin/Fatty Acid Synthesis24.7 ± 1.4[6]
Pimelic AcidE. coliReverse Adipate-Degradation~25[7]

Experimental Protocols

General Workflow for Engineered Strain Construction and Production

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Fermentation & Production cluster_2 Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Transformation Host Transformation (e.g., E. coli) Plasmid_Construction->Transformation Seed_Culture Seed Culture Preparation Transformation->Seed_Culture Fermentation Bioreactor Fermentation Seed_Culture->Fermentation Induction Induction of Gene Expression Fermentation->Induction Sampling Periodic Sampling Induction->Sampling Extraction Extraction of Acyl-CoAs & Dicarboxylic Acids Sampling->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Quantification & Data Analysis LC_MS_Analysis->Data_Analysis

Caption: General workflow for microbial production and analysis.

Protocol for Extraction of Acyl-CoA Esters from Bacterial Cells

This protocol is adapted from established methods for acyl-CoA analysis.[8][9]

Materials:

  • Bacterial cell pellet

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Centrifuge (capable of 14,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium (B1175870) acetate (B1210297)

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Resuspend the cell pellet in 1 mL of ice-cold extraction solvent.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.

Protocol for Extraction of Dicarboxylic Acids from Fermentation Broth

Materials:

  • Fermentation broth

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane for GC-MS analysis)

Procedure:

  • Take a known volume of fermentation broth (e.g., 10 mL).

  • Acidify the broth to pH 2-3 with HCl.

  • Extract the dicarboxylic acids with an equal volume of ethyl acetate three times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator.

  • The dried residue can be redissolved in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.

Protocol for LC-MS/MS Analysis of Acyl-CoA Esters

This is a general method that should be optimized for the specific instrument and target analyte.[10][11]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from low to high organic phase to elute the acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. A characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) is common for acyl-CoAs.[11]

Conclusion

This compound represents a novel and promising target for synthetic biology, with potential applications in the production of advanced biomaterials and specialty chemicals. While direct biosynthetic pathways are still under development, existing metabolic engineering strategies for other dicarboxylic acids provide a clear roadmap for its production. The protocols outlined in this document offer a starting point for researchers to engineer and analyze microbial strains for the synthesis of this and other valuable C7 dicarboxylic acids. Further research into enzyme discovery and pathway optimization will be crucial to unlocking the full potential of this compound in the bio-based economy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 2-Ethylpentanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-ethylpentanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound, like other acyl-CoA esters, can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (or ligase) to catalyze the formation of the thioester bond between 2-ethylpentanedioic acid and coenzyme A (CoA). This is often the preferred method due to its high specificity, mild reaction conditions, and ability to avoid harsh chemicals that might degrade the reactants or products. The reaction typically requires ATP and magnesium ions as cofactors.

  • Chemical Synthesis: Several chemical methods can be employed, generally involving the activation of the carboxylic acid groups of 2-ethylpentanedioic acid, followed by reaction with CoA. Common activation methods include conversion to an acid chloride, a mixed anhydride (B1165640), or a 1-acylimidazole.[1] These methods are useful when a suitable enzyme is not available but can suffer from lower yields and the need for more extensive purification.

Q2: Which carboxyl group of 2-ethylpentanedioic acid is activated to form the CoA ester?

A2: 2-Ethylpentanedioic acid is a dicarboxylic acid, meaning it has two carboxyl groups. Enzymatic synthesis may show specificity for one of the two carboxyl groups. Dicarboxylyl-CoA synthetases have been identified that can convert dicarboxylic acids into their CoA esters.[2][3] Depending on the enzyme and reaction conditions, you may get a mixture of products: the mono-CoA ester at the C1 carboxyl group, the mono-CoA ester at the C5 carboxyl group, or the di-CoA ester. The relative abundance of these products will depend on the substrate specificity of the enzyme used. Chemical synthesis methods are less specific and are likely to produce a mixture of mono- and di-substituted products.

Q3: Why is ATP and Mg²⁺ required for the enzymatic synthesis?

A3: In the enzymatic reaction catalyzed by acyl-CoA synthetases, ATP is required to activate the carboxylic acid. The reaction proceeds in two steps. First, the carboxylic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[4] Divalent cations, most commonly Mg²⁺, are essential cofactors for this reaction, as they help to stabilize the negative charges on the phosphate (B84403) groups of ATP and facilitate the enzymatic catalysis.

Q4: How can I monitor the progress of the synthesis reaction?

A4: Several methods can be used to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying acyl-CoAs.[5] By using a suitable column (e.g., C18) and a gradient elution, you can separate the starting materials (2-ethylpentanedioic acid, CoA, ATP) from the product (this compound) and any byproducts. Detection is typically performed using a UV detector, as the adenine (B156593) moiety of CoA has a strong absorbance around 260 nm.

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying the desired product.[5][6]

  • Thiol Reagent Assay (Ellman's Reagent): This colorimetric assay can be used to measure the consumption of free CoA, which has a free thiol group. As the reaction proceeds and CoA is converted to its thioester, the concentration of free thiol will decrease.

Troubleshooting Guide

Problem 1: Very Low or No this compound Product Detected

This is a common issue that can stem from problems with the enzyme, substrates, or reaction conditions.

Possible Cause Troubleshooting Steps
Inactive Enzyme Verify Enzyme Activity: If using a commercially available enzyme, check the expiration date and storage conditions. If expressing and purifying the enzyme yourself, verify its activity with a known substrate first. Consider that not all acyl-CoA synthetases will accept dicarboxylic acids as substrates. You may need to screen different enzymes; dicarboxylyl-CoA synthetases have been identified in rat liver microsomes.[2]
Substrate Degradation Use Fresh Substrates: ATP and CoA are susceptible to degradation. Prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. 2-ethylpentanedioic acid is generally stable, but ensure its purity.
Incorrect Reaction Conditions Optimize pH and Temperature: Most acyl-CoA synthetases have an optimal pH range between 7.0 and 8.5 and a temperature around 37°C. Verify the pH of your buffer at the reaction temperature.
Insufficient Cofactors Check Mg²⁺ Concentration: Ensure an adequate concentration of Mg²⁺ is present in the reaction mixture. The optimal concentration is typically in the range of 2-10 mM.
Inhibitors Present Check for Contaminants: Ensure all reagents and water are free of contaminants that could inhibit the enzyme. The products of the reaction, AMP and pyrophosphate, can act as feedback inhibitors.[2]
Problem 2: Low Yield of this compound

Even if the reaction is working, the yield may be suboptimal.

Possible Cause Troubleshooting Steps
Suboptimal Substrate Concentrations Vary Substrate Ratios: The stoichiometry of the reactants is crucial. Try varying the concentrations of 2-ethylpentanedioic acid, CoA, and ATP. It is often beneficial to use a slight excess of CoA and ATP relative to the carboxylic acid.
Product Instability Maintain Optimal pH and Temperature: The thioester bond in acyl-CoAs can be unstable, especially at non-optimal pH values. Ensure the pH is maintained in the optimal range (typically 7.0-8.5). Once the reaction is complete, store the product at low temperatures (-80°C) or proceed immediately to the next step. Long-chain fatty acyl-CoAs have been shown to be unstable in aqueous buffers over time.[7]
Reaction Equilibrium Drive the Reaction Forward: The synthesis of acyl-CoA is a reversible reaction. To drive the reaction towards product formation, you can add pyrophosphatase to the reaction mixture. Pyrophosphatase hydrolyzes the pyrophosphate (PPi) byproduct to two molecules of inorganic phosphate, making the overall reaction irreversible.
Thioesterase Activity Check for Contaminating Enzymes: Crude enzyme preparations may contain thioesterases, which are enzymes that hydrolyze the acyl-CoA product back to the free fatty acid and CoA.[8] Using a more purified enzyme preparation can help to mitigate this issue.
Problem 3: Difficulty in Purifying this compound

Purification can be challenging due to the similar properties of the product and unreacted substrates.

Possible Cause Troubleshooting Steps
Co-elution with Substrates Optimize HPLC Gradient: If using reverse-phase HPLC, optimize the elution gradient to achieve better separation between this compound and the unreacted CoA and ATP.
Product Loss During Purification Use Appropriate Purification Methods: Solid-phase extraction (SPE) can be an effective method for purifying acyl-CoAs.[9] C18 SPE cartridges can be used to retain the acyl-CoA while allowing more polar compounds like ATP and salts to pass through. Elution is then performed with an organic solvent like methanol (B129727) or acetonitrile.
Sample Handling Minimize Adsorption: Acyl-CoAs can adsorb to glass and plastic surfaces. Use low-adsorption tubes and pipette tips to minimize loss during handling.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This is a general starting protocol that should be optimized for your specific enzyme and experimental setup.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 10 mM ATP

      • 2 mM Coenzyme A

      • 5 mM 2-ethylpentanedioic acid

      • 1-5 µg of purified acyl-CoA synthetase (or dicarboxylyl-CoA synthetase)

      • (Optional) 1 unit/mL inorganic pyrophosphatase

    • Adjust the final volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours. The optimal incubation time should be determined empirically by taking time points and analyzing the product formation by HPLC.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 5 minutes.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant for the presence of this compound using reverse-phase HPLC with UV detection at 260 nm.

General Protocol for Chemical Synthesis via Mixed Anhydride Method

This method should be performed in a fume hood with appropriate personal protective equipment.

  • Activation of Carboxylic Acid:

    • Dissolve 2-ethylpentanedioic acid in an anhydrous organic solvent (e.g., tetrahydrofuran, THF).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (1.1 equivalents per carboxyl group to be activated).

    • Slowly add ethyl chloroformate (1.1 equivalents per carboxyl group).

    • Stir the reaction at 0°C for 30 minutes to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate tube, dissolve Coenzyme A in an aqueous buffer (e.g., 0.5 M NaHCO₃).

    • Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • The product can be purified by solid-phase extraction (SPE) on a C18 cartridge or by preparative reverse-phase HPLC.

Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2-Ethylpentanedioic Acid 2-Ethylpentanedioic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Ethylpentanedioic Acid->Acyl-CoA Synthetase CoA-SH CoA-SH CoA-SH->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP AMP Acyl-CoA Synthetase->AMP PPi PPi Acyl-CoA Synthetase->PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Substrates Are substrates fresh and pure? Check_Enzyme->Check_Substrates Yes Purify_Enzyme Use a more purified enzyme Check_Enzyme->Purify_Enzyme No Check_Substrates->Start No, remake solutions Check_Conditions Are reaction conditions optimal? Check_Substrates->Check_Conditions Yes Optimize_Concentrations Optimize substrate concentrations Check_Conditions->Optimize_Concentrations No Check_Product_Stability Is the product stable? Check_Conditions->Check_Product_Stability Yes Success Improved Yield Optimize_Concentrations->Success Add_Pyrophosphatase Add pyrophosphatase Add_Pyrophosphatase->Success Purify_Enzyme->Success Check_Product_Stability->Add_Pyrophosphatase No, equilibrium issue Improve_Purification Optimize purification protocol Check_Product_Stability->Improve_Purification Yes Improve_Purification->Success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: 2-Ethylpentanedioyl-CoA Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-ethylpentanedioyl-CoA in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a dicarboxylic acyl-coenzyme A (CoA) molecule. Like other acyl-CoAs, it is a critical intermediate in various metabolic pathways. The stability of this compound in solution is crucial for obtaining accurate and reproducible experimental results, as its degradation can lead to a loss of biological activity and the formation of interfering byproducts.

Q2: What are the primary causes of this compound degradation in solution?

The degradation of this compound in solution is primarily due to two factors:

  • Non-enzymatic hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, particularly at alkaline and strongly acidic pH. This process is also accelerated at higher temperatures.

  • Enzymatic degradation: Enzymes known as acyl-CoA thioesterases (ACOTs) can catalyze the hydrolysis of the thioester bond, breaking down this compound into its corresponding free acid and coenzyme A. Specific ACOTs, such as ACOT4 and ACOT8, have been shown to be active on dicarboxylyl-CoA esters.[1]

Q3: What are the ideal storage conditions for this compound solutions?

To maximize the stability of this compound in solution, it is recommended to:

  • pH: Maintain a slightly acidic to neutral pH, ideally between 4.0 and 7.0.[2]

  • Temperature: Store solutions at low temperatures, such as 4°C for short-term storage (hours to a few days) and -80°C for long-term storage.

  • Solvent: For reconstitution of dry samples, a solution of 50% methanol (B129727) / 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) has been shown to provide superior stability compared to purely aqueous solutions.[3]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How can I minimize enzymatic degradation of this compound in my experiments?

If your experimental system contains cell lysates or tissue extracts that may have acyl-CoA thioesterase activity, consider the following strategies:

  • Work quickly and at low temperatures: Perform all experimental steps on ice to reduce enzyme activity.

  • Use protease and phosphatase inhibitors: While not specific for thioesterases, a general cocktail of inhibitors can help reduce overall enzymatic degradation.

  • Heat inactivation: For some experimental setups, a brief heat treatment of the cell lysate (e.g., 95°C for 5 minutes) can denature and inactivate enzymes, including thioesterases. However, this may not be suitable for all applications.

  • Quenching: For analytical purposes, enzymatic reactions can be stopped by rapidly adding a pre-cooled extraction solution, such as an acidic organic solvent mixture, to the sample.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of this compound concentration over a short period in solution. Hydrolysis due to inappropriate pH. 1. Verify the pH of your buffer or solution. 2. Adjust the pH to a range of 4.0 - 7.0. 3. Prepare fresh solutions in a validated, stable buffer.
Elevated temperature. 1. Ensure solutions are kept on ice or at 4°C during experiments. 2. For storage, use -20°C or -80°C. 3. Avoid leaving solutions at room temperature for extended periods.
Inconsistent results between experimental replicates. Variable degradation due to enzymatic activity. 1. Incorporate steps to minimize enzymatic activity (see Q4 in FAQs). 2. Ensure consistent timing for all sample processing steps. 3. Consider preparing a master mix of reagents to minimize variability.
Repeated freeze-thaw cycles of the stock solution. 1. Aliquot the stock solution into single-use volumes. 2. Thaw aliquots on ice immediately before use and discard any unused portion.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products. 1. Analyze a freshly prepared standard of this compound to establish its retention time and mass. 2. Compare the chromatogram/spectrum of your sample to the fresh standard to identify potential degradation products. 3. Implement the stability-improving measures outlined in this guide.

Quantitative Data on Acyl-CoA Stability

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C

Solvent% Remaining after 4 hours% Remaining after 24 hours
Methanol~95%~90%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0)>98%>95%
Water~85%~70%
50 mM Ammonium Acetate (pH 7.0)~90%~80%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~92%~85%

Data is generalized from studies on a range of short- and long-chain acyl-CoAs and should be used as an estimate.[3]

Table 2: General Effect of pH and Temperature on Thioester Bond Stability

ConditionStabilityRationale
pH < 4.0 ModerateIncreased risk of acid-catalyzed hydrolysis.
pH 4.0 - 7.0 Optimal The thioester bond is generally most stable in this range.
pH > 7.0 LowIncreased risk of base-catalyzed hydrolysis.
-80°C Excellent (Long-term) Minimizes both chemical and enzymatic degradation.
-20°C Good (Intermediate-term)Suitable for storage over weeks to months.
4°C Fair (Short-term)Suitable for working solutions over a few days.
Room Temperature PoorSignificant degradation can occur within hours.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS/MS

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Materials:

  • This compound standard

  • Buffers at various pH values (e.g., pH 4.0, 7.0, 9.0)

  • Solvents for testing (e.g., water, 50% methanol/50% 50 mM ammonium acetate pH 7.0)

  • LC-MS/MS system with a C18 column

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in a stable solvent (e.g., 50% methanol/50% 50 mM ammonium acetate pH 7.0) to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution into the different buffers and solvents to be tested to a final concentration suitable for LC-MS/MS analysis.

  • Incubation: Aliquot the test solutions and incubate them at the desired temperatures (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each test solution.

  • Quenching: Immediately quench any potential enzymatic activity and stop further degradation by adding a fixed volume of the cold quenching solution containing the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate any proteins. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard.[5][6]

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard at each time point. Normalize the results to the time zero (T=0) sample to determine the percentage of this compound remaining.

Protocol 2: Sample Preparation from Biological Matrices to Minimize Degradation

This protocol outlines a method for extracting this compound from cell or tissue samples while minimizing ex vivo degradation.

Materials:

  • Biological sample (cell pellet or flash-frozen tissue)

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled (-20°C or colder) extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid)

  • Internal standard

  • Homogenizer (for tissue samples)

  • Centrifuge

Procedure:

  • Sample Collection: Harvest cells by centrifugation and wash with ice-cold PBS. For tissues, flash-freeze immediately after collection in liquid nitrogen.

  • Quenching and Extraction:

    • For cells: Add the pre-chilled extraction solution containing the internal standard directly to the cell pellet. Vortex vigorously.

    • For tissues: Weigh the frozen tissue and add it to a tube containing the pre-chilled extraction solution with the internal standard. Homogenize immediately on ice.

  • Incubation: Incubate the homogenate on ice for 15-30 minutes to allow for complete extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a stability-optimized solvent, such as 50% methanol / 50% 50 mM ammonium acetate (pH 7.0), for LC-MS/MS analysis.[3]

Visualizations

degradation_pathways Non-enzymatic Hydrolysis Non-enzymatic Hydrolysis Degradation Products Degradation Products Non-enzymatic Hydrolysis->Degradation Products Enzymatic Hydrolysis Enzymatic Hydrolysis Enzymatic Hydrolysis->Degradation Products High/Low pH High/Low pH High/Low pH->Non-enzymatic Hydrolysis accelerates High Temperature High Temperature High Temperature->Non-enzymatic Hydrolysis accelerates Acyl-CoA Thioesterases (e.g., ACOT4, ACOT8) Acyl-CoA Thioesterases (e.g., ACOT4, ACOT8) Acyl-CoA Thioesterases (e.g., ACOT4, ACOT8)->Enzymatic Hydrolysis catalyzes This compound This compound This compound->Enzymatic Hydrolysis

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Test Solutions (various conditions) Test Solutions (various conditions) Incubation (Temperature) Incubation (Temperature) Test Solutions (various conditions)->Incubation (Temperature) Time Points Sampling Time Points Sampling Incubation (Temperature)->Time Points Sampling Quenching & IS Addition Quenching & IS Addition Time Points Sampling->Quenching & IS Addition LC-MS/MS Analysis LC-MS/MS Analysis Quenching & IS Addition->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Stability Assessment Stability Assessment Data Processing->Stability Assessment

Caption: Workflow for assessing this compound stability.

References

Reducing background noise in MS analysis of 2-ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry (MS) analysis of 2-ethylpentanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate background noise and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the MS analysis of this compound?

A1: Background noise in the MS analysis of acyl-CoAs like this compound can be categorized into three main types:

  • Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include impurities in solvents, plasticizers (e.g., phthalates) leaching from labware, and polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG).[1] Contaminants from the sample matrix itself can also contribute significantly.[1]

  • Ion Suppression: This phenomenon occurs when other molecules in the sample compete with this compound for ionization, leading to a reduced signal for the analyte of interest.[2][3][4] This is a major issue in electrospray ionization (ESI).[3] Non-volatile components in the sample can also interfere with the formation of gas-phase ions.[4]

  • Electronic and Environmental Noise: Electronic noise is inherent to the mass spectrometer's detector and electronic components, though it is typically less problematic in modern instruments.[1] Environmental noise can originate from volatile organic compounds in the laboratory air.[1]

Q2: How can I distinguish a true this compound peak from background noise, especially at low concentrations?

A2: Differentiating a true signal from background noise is critical for accurate quantification. Key strategies include:

  • Blank Analysis: A crucial first step is to run a blank sample (the sample matrix without the analyte) through the entire experimental workflow. This helps to identify and create a list of consistently present background ions that can be excluded from your sample data.[1]

  • Isotopic Pattern Analysis: If you are using isotopically labeled internal standards, ensure that the observed isotopic distribution aligns with the expected pattern for your labeled this compound. Deviations may indicate the presence of interfering species.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between your analyte and background ions with the same nominal mass by providing accurate mass measurements.

  • Tandem MS (MS/MS): By monitoring specific fragment ions of this compound, you can significantly increase selectivity and reduce the impact of background noise.

Q3: Can the sample preparation method increase background noise for this compound analysis?

A3: Yes, the sample preparation method is a critical factor. Using non-volatile buffers (e.g., phosphate (B84403) buffers) or detergents can introduce significant background noise and cause ion suppression. Plasticware can leach plasticizers, which are a common source of contamination.[1] It is essential to use high-purity solvents and reagents and to optimize the extraction method to selectively isolate this compound while removing interfering matrix components. Solid-phase extraction (SPE) is often employed for this purpose.[5]

Troubleshooting Guides

Issue 1: High Baseline Noise Across the Entire Mass Spectrum

Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, making it difficult to discern low-intensity peaks.[1]

Potential Cause Troubleshooting Step Expected Outcome
Contaminated SolventsUse fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1][6]A noticeable reduction in the baseline noise.
Contaminated LC SystemFlush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile, water).[1][7]A cleaner baseline in subsequent blank runs.
Leaking SystemCheck all fittings and connections for leaks.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1]
Dirty Ion SourceClean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.[1]Improved signal intensity and a reduction in background ions.
Issue 2: Persistent Interfering Peaks in All Samples (Including Blanks)

Symptoms: You observe the same interfering peaks in multiple runs, including blank injections.[1]

Potential Cause Troubleshooting Step Expected Outcome
Plasticizer ContaminationSwitch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.[1]Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEG, PPG)Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1]Removal of the characteristic repeating polymer ion series.
Carryover from Previous InjectionsImplement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of peaks that correspond to previously analyzed samples.[1]
Contaminated Mobile Phase AdditivesPrepare fresh mobile phase with high-purity additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid).[6]Reduction of adduct ions and a cleaner baseline.
Issue 3: Poor Signal Intensity and Ion Suppression for this compound

Symptoms: The peak for this compound is weak or absent, despite its expected presence in the sample.

Potential Cause Troubleshooting Step Expected Outcome
Matrix EffectsOptimize the sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is recommended for acyl-CoA analysis.[5]A cleaner sample extract and improved signal-to-noise ratio.
Co-elution with Suppressing AgentsAdjust the chromatographic gradient to better separate this compound from interfering compounds.Improved peak shape and intensity for the analyte.
Inefficient IonizationOptimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization technique if available (e.g., APCI).Enhanced signal for this compound.
Analyte DegradationEnsure proper sample handling and storage conditions. Acyl-CoAs can be unstable in aqueous solutions.[8] Analyze samples promptly after preparation.Preservation of the analyte and a more accurate measurement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is designed to purify acyl-CoAs from a sample matrix, reducing background noise and ion suppression.[9]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727).

    • Equilibrate the cartridge with 3 mL of an appropriate extraction buffer (e.g., 50 mM ammonium acetate in water).[9]

  • Sample Loading:

    • Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of the extraction buffer to remove hydrophilic interferences.

  • Elution:

    • Elute the acyl-CoAs with a series of increasing organic solvent concentrations:

      • 3 mL of 50:50 extraction buffer:methanol.[9]

      • 3 mL of 25:75 extraction buffer:methanol.[9]

      • 3 mL of 100% methanol.[9]

  • Solvent Evaporation and Reconstitution:

    • Dry the combined eluate under a stream of nitrogen gas.[9]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: LC System Flushing Procedure

This protocol is designed to remove a broad range of contaminants from your LC system.[1]

  • Preparation:

    • Remove the column from the system and replace it with a union.

    • Place all solvent lines into a fresh bottle of high-purity, LC-MS grade isopropanol.

  • System Flush:

    • Flush the system with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min).

    • Sequentially flush the system with the following solvents for 30 minutes each:

      • 100% Acetonitrile

      • 100% Methanol

      • 100% Water

    • Run a final flush with your initial mobile phase conditions until the baseline is stable.

  • Re-equilibration:

    • Reinstall the column.

    • Equilibrate the system with your mobile phase until a stable baseline is achieved.

    • Perform several blank injections to confirm the background noise has been reduced.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI) LC->MS Peak_Integration Peak Integration MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

signaling_pathway cluster_pathway Hypothetical Metabolic Pathway for this compound Isoleucine Isoleucine BranchedChainAcylCoA Branched-Chain Acyl-CoA Intermediates Isoleucine->BranchedChainAcylCoA Valine Valine Valine->BranchedChainAcylCoA EthylmalonylCoA Ethylmalonyl-CoA BranchedChainAcylCoA->EthylmalonylCoA Carboxylation Carboxylation EthylmalonylCoA->Carboxylation TwoEthylpentanedioylCoA This compound Carboxylation->TwoEthylpentanedioylCoA BetaOxidation Further Metabolism (e.g., β-oxidation) TwoEthylpentanedioylCoA->BetaOxidation

Caption: A hypothetical metabolic pathway leading to this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Ethylpentanedioyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-ethylpentanedioyl-CoA isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Question: Why am I seeing poor resolution or complete co-elution of my this compound isomers?

Answer:

The separation of structural isomers like this compound can be challenging due to their similar physicochemical properties. Several factors could be contributing to poor resolution:

  • Inadequate Stationary Phase: The choice of stationary phase is critical for isomer separation. Standard C18 columns may not provide sufficient selectivity. Consider using a stationary phase with different retention mechanisms. For instance, polar stationary phases like polyethylene (B3416737) glycol (PEG) or cyanopropylsiloxane can offer different selectivity based on dipole-dipole interactions or hydrogen bonding.[1][2]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, significantly influences selectivity.

    • Gradient Elution: A shallow gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can enhance the separation of closely eluting compounds.[3][4]

    • Mobile Phase Modifiers: The addition of ion-pairing reagents or changing the pH of the aqueous phase can alter the ionization state of the isomers and improve separation.[5][6] For example, using a mobile phase with 10 mM ammonium (B1175870) formate (B1220265) can improve performance for some polar metabolites.[7]

  • Column Temperature: Operating the column at a different temperature can alter the selectivity of the separation. It's recommended to screen a range of temperatures to find the optimal condition.

Question: My peaks for this compound isomers are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based stationary phases can interact with the phosphate (B84403) groups of the CoA moiety, leading to tailing.[8]

    • Solution: Use a highly end-capped column or a column with a different base material. Increasing the ionic strength of the mobile phase or adding a competitive base can also mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[8]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause ionizable compounds to exist in multiple forms, resulting in tailing.

    • Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic state. A buffer is often used to maintain a constant pH.[8]

Question: I'm observing significant variability in the retention times of my isomers from run to run. What should I investigate?

Answer:

Retention time variability can compromise the reliability of your results. The most common causes are related to the HPLC system and mobile phase preparation.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent source of variability.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components. If using an online mixer, ensure the pump is functioning correctly.[9][10]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.[10]

Question: The signal intensity for my this compound isomers is low in my LC-MS/MS analysis. How can I improve it?

Answer:

Low signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.

  • Ionization Efficiency: The choice of ionization mode and source parameters is crucial.

    • Solution: While negative ion mode is often used for acyl-CoAs, positive ion mode can be more sensitive for some species.[11] Optimize source parameters such as capillary voltage, gas flow rates, and temperature.

  • Sample Preparation: Inefficient extraction or the presence of ion-suppressing agents in the sample matrix can reduce signal intensity.

    • Solution: Solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering substances.[3]

  • Mass Spectrometry Parameters: The selection of precursor and product ions, as well as collision energy, will directly impact signal intensity in MRM mode.

    • Solution: Perform infusion experiments with a standard to determine the optimal MS/MS parameters for each isomer. A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety.[5][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column with a water/acetonitrile gradient containing an acidic modifier like formic acid or an ammonium salt such as ammonium acetate.[12] From there, you can optimize the gradient, mobile phase additives, and stationary phase to improve isomer resolution.

Q2: How can I confirm the identity of the separated isomers?

A2: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the isomers. Tandem mass spectrometry (MS/MS) will produce fragmentation patterns that can help in structural elucidation, although the fragmentation of isomers may be very similar. If authentic standards are available, comparing retention times and fragmentation patterns is the most reliable method of identification.

Q3: Are there any specific sample preparation techniques recommended for acyl-CoA esters?

A3: Yes, due to their instability in aqueous solutions, it is important to handle samples appropriately.[12] Extraction with perchloric acid followed by solid-phase extraction (SPE) on a C18 cartridge is a common method to extract and concentrate short-chain acyl-CoA esters from biological matrices.[3]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound Isomers

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation (from tissue):

    • Homogenize tissue in cold perchloric acid.[3]

    • Centrifuge to pellet proteins.

    • Apply the supernatant to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge with acidic water.[3]

    • Elute the acyl-CoA esters with an appropriate solvent mixture (e.g., ethanol/water with ammonium acetate).[3]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Consider testing other stationary phases if resolution is poor.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: A shallow linear gradient from a low percentage of B to a higher percentage over 15-20 minutes is a good starting point. For example, 5% to 40% B.[3][12]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: These will need to be determined for this compound. A common fragmentation is the neutral loss of 507 Da (phosphorylated ADP moiety).[5][12]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.

Quantitative Data Summary

The following table provides a hypothetical example of parameters that would be optimized and recorded during method development for this compound isomers.

ParameterIsomer 1Isomer 2
Retention Time (min) e.g., 8.5e.g., 8.9
Precursor Ion (m/z) To be determinedTo be determined
Product Ion 1 (m/z) To be determinedTo be determined
Product Ion 2 (m/z) To be determinedTo be determined
Collision Energy (eV) To be optimizedTo be optimized

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization spe Solid-Phase Extraction (SPE) tissue->spe Extract reconstitution Reconstitution spe->reconstitution Elute & Dry hplc HPLC Separation reconstitution->hplc Inject ms Mass Spectrometry Detection hplc->ms Eluent integration Peak Integration ms->integration Raw Data quantification Quantification integration->quantification

Caption: General experimental workflow for the analysis of this compound isomers.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Evaluation cluster_other_params Other Parameters start Poor Isomer Resolution? gradient Adjust Gradient Slope start->gradient Yes modifier Change Mobile Phase Modifier/pH gradient->modifier Still Poor end Resolution Improved gradient->end Improved alt_column Test Alternative Stationary Phase (e.g., polar embedded) modifier->alt_column Still Poor modifier->end Improved temp Optimize Column Temperature alt_column->temp Still Poor alt_column->end Improved flow Adjust Flow Rate temp->flow Still Poor temp->end Improved flow->end Improved

References

Technical Support Center: 2-Ethylpentanedioyl-CoA Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting enzyme kinetics involving 2-ethylpentanedioyl-CoA. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues encountered during enzymatic assays with novel or complex acyl-CoA derivatives.

Frequently Asked Questions (FAQs)

Category 1: Low or No Enzyme Activity

Q1: My reaction rate with this compound is significantly lower than expected, or I'm seeing no activity at all. What are the initial troubleshooting steps?

A1: When encountering low or no enzyme activity, it is crucial to systematically verify the core components and conditions of your assay. Simple errors in preparation or setup are often the source of the problem.

Initial Checks:

  • Reagent Integrity: Ensure that your enzyme and substrate solutions were freshly prepared using appropriate buffers.[1] CoA derivatives can be unstable, and enzymes are sensitive to degradation if not stored correctly. Always check the expiration dates of kit components.[2]

  • Assay Conditions: Confirm that the assay buffer is at the recommended pH and temperature for optimal enzyme activity.[1][3] Even minor fluctuations can significantly impact reaction rates.[1]

  • Component Omission: Carefully review the protocol to ensure no essential component, such as a cofactor or magnesium, was omitted from the reaction mixture.[2]

  • Pipetting and Dilution: Double-check all calculations for dilutions and ensure that calibrated pipettes were used to minimize errors in reagent concentrations.[2]

Troubleshooting Workflow for Low/No Activity

G cluster_start cluster_checks Initial Verification cluster_analysis Problem Isolation cluster_solution Resolution start Low / No Activity Detected reagents Verify Reagent Integrity (Enzyme, Substrate, Buffers) start->reagents conditions Check Assay Conditions (pH, Temperature) reagents->conditions If basics are correct protocol Review Protocol Steps (Component Omission?) conditions->protocol If basics are correct equipment Confirm Instrument Settings (Wavelength, Calibration) protocol->equipment If basics are correct substrate_issue Investigate Substrate (Purity, Stability, Inhibition) equipment->substrate_issue If basics are correct enzyme_issue Investigate Enzyme (Activity, Concentration) substrate_issue->enzyme_issue [Substrate OK] solution Problem Resolved substrate_issue->solution [Substrate Problem Found] assay_issue Optimize Assay (Buffer, Cofactors) enzyme_issue->assay_issue [Enzyme OK] enzyme_issue->solution [Enzyme Problem Found] assay_issue->solution [Assay Optimized]

Caption: A logical workflow for troubleshooting poor enzyme kinetics.

Category 2: Substrate-Related Issues

Q2: How can I verify the purity, concentration, and stability of my this compound solution?

A2: The chemical integrity of your acyl-CoA substrate is critical. Acyl-CoA thioesters can hydrolyze, and impurities in the preparation can interfere with the reaction.

  • Purity and Concentration: The most reliable method is HPLC, which can separate this compound from contaminants and free CoA, allowing for accurate quantification.[4][5]

  • Stability: The stability of acyl-CoA derivatives is pH and temperature-dependent.[3] It is advisable to prepare solutions fresh and keep them on ice. You can perform a time-course stability study by incubating the substrate under assay conditions (without the enzyme) and measuring its concentration at different time points via HPLC or a coupled enzymatic assay.

ParameterRecommendationRationale
Storage Aliquot and store at -80°CPrevents repeated freeze-thaw cycles that can degrade the molecule.
Working Solution Prepare fresh daily in appropriate bufferMinimizes hydrolysis and degradation at working temperatures.
pH of Solution Maintain at a slightly acidic to neutral pH (6.0-7.5)Thioester bonds are more stable at slightly acidic pH.
Verification Method HPLC or LC-MS/MSProvides accurate concentration and detects impurities or degradation products.[4][5]

Q3: Could this compound itself be inhibiting the enzyme?

A3: Yes, substrate inhibition is a known phenomenon, particularly with acyl-CoA derivatives.[6][7] At high concentrations, a second molecule of the substrate may bind to the enzyme at an allosteric site or to the enzyme-substrate complex, leading to a non-productive complex and a decrease in reaction velocity.[7][8]

To test for substrate inhibition:

  • Perform the enzyme assay across a very broad range of this compound concentrations.

  • Plot the initial reaction rate (V₀) against the substrate concentration ([S]).

  • If the plot shows an initial increase in rate followed by a decrease at higher concentrations, substrate inhibition is likely occurring.

Common Inhibition Mechanisms by Acyl-CoA Derivatives

G node_comp Competitive Inhibition Substrate and Inhibitor compete for the same active site. node_noncomp Non-competitive Inhibition Inhibitor binds to an allosteric site, affecting both E and ES complex. node_uncomp Uncompetitive Inhibition Inhibitor binds only to the Enzyme-Substrate (ES) complex. node_substrate Substrate Inhibition Excess substrate binds to a second site on the enzyme, forming an inactive E-S-S complex.

Caption: Key enzyme inhibition models relevant to acyl-CoA substrates.

Category 3: Assay Development and Optimization

Q4: What are the key parameters to optimize for an assay involving a novel substrate like this compound?

A4: Optimizing assay conditions is essential for obtaining accurate kinetic data. A systematic approach, such as the Design of Experiments (DoE), can efficiently identify optimal conditions.[9]

ParameterRange to TestConsiderations
pH 5.0 - 9.0 (in 0.5 unit increments)Enzyme activity is highly pH-dependent. Also affects substrate stability.
Temperature 25°C - 45°CHigher temperatures increase rates but can lead to enzyme denaturation.[1]
Enzyme Concentration Titrate to find a concentration that yields a linear reaction rate for a desired time period.Ensure the initial velocity is measured under conditions where the enzyme is not saturated.[10]
Cofactors (e.g., Mg²⁺) 0 - 10 mMMany enzymes that use CoA derivatives require divalent cations for activity.
Ionic Strength 50 mM - 200 mM (e.g., using NaCl or KCl)Can influence enzyme conformation and activity.
Protocol: General Spectrophotometric Assay for Acyl-CoA Utilizing Enzymes

This protocol describes a general method for measuring the activity of an enzyme that releases free Coenzyme A (CoASH) as a product. The release of CoASH is monitored by its reaction with Ellman's reagent (DTNB), which produces a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[11][12]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme stock solution

  • This compound stock solution

  • Ellman's Reagent (DTNB) stock solution (10 mM in assay buffer)

  • 96-well microplate (clear, flat-bottom)[2]

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, DTNB, and any required cofactors. The final concentration of DTNB is typically 0.5-1 mM.

  • Aliquot Mix: Add the appropriate volume of the master mix to each well of the 96-well plate.

  • Add Substrate: Add varying concentrations of this compound to the wells. Include a "no substrate" control.

  • Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the enzyme solution to each well. Mix gently by pipetting.[2]

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculate Initial Velocity: Plot absorbance vs. time for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.[1] Ensure the reaction is in the linear phase where substrate depletion is minimal.[1]

Experimental Workflow for a Coupled Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_mix Prepare Master Mix (Buffer, DTNB, Cofactors) prep_plate Aliquot Mix & Substrate into 96-well plate prep_mix->prep_plate equilibrate Equilibrate Plate at Assay Temperature prep_plate->equilibrate start_rxn Initiate with Enzyme equilibrate->start_rxn measure Kinetic Read at 412 nm (Absorbance vs. Time) start_rxn->measure calculate Calculate Initial Velocity (V₀) from linear slope measure->calculate

Caption: Standard workflow for an enzyme assay using Ellman's reagent.

Category 4: Data Interpretation

Q5: My reaction progress curves are not linear from the start. What could be the cause of a "lag" or "burst" phase?

A5: Non-linear progress curves can indicate several underlying phenomena.

  • Lag Phase (Slow initial rate):

    • Slow conformational change: The enzyme may need to undergo a slow structural change upon substrate binding before reaching its maximum catalytic rate.

    • Contaminant inhibition: A contaminating enzyme in your preparation might be slowly degrading an inhibitor present in the reaction mix.

  • Burst Phase (Fast initial rate):

    • Pre-steady-state kinetics: This often reflects a rapid initial chemical step (e.g., acylation of the enzyme) followed by a slower, rate-limiting step (e.g., product release). This is common in multi-step reactions.

    • Enzyme instability: The enzyme could be rapidly losing activity under the assay conditions.[1]

If you observe non-linear initial rates, it is important to ensure your measurement of initial velocity (V₀) is taken from the true linear, steady-state phase of the reaction.[1] If a burst is observed, analyzing the pre-steady-state portion can provide valuable information about individual steps in the catalytic mechanism.

References

Preventing non-specific binding of 2-ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-ethylpentanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a coenzyme A (CoA) ester of 2-ethylpentanedioic acid, a dicarboxylic acid. Like other acyl-CoAs, it possesses a long, flexible structure with both hydrophobic (the acyl chain) and charged (the CoA moiety) regions. This amphipathic nature can lead to non-specific binding to various surfaces in an experimental setup, such as microplates, beads, and membranes, as well as to proteins other than the intended target. This non-specific binding can result in high background signals, false positives, and reduced assay sensitivity.

Q2: What are the primary drivers of non-specific binding for a molecule like this compound?

The primary drivers of non-specific binding for this compound are:

  • Hydrophobic Interactions: The ethylpentanedioyl chain can interact non-specifically with hydrophobic surfaces and pockets in proteins.

  • Ionic Interactions: The negatively charged phosphate (B84403) groups of the Coenzyme A moiety can interact with positively charged surfaces or amino acid residues on proteins.

  • Interactions with Plastic Surfaces: Many laboratory consumables are made of plastics that can exhibit hydrophobic properties, leading to the adsorption of acyl-CoA molecules.

Q3: What are the initial steps I should take to assess non-specific binding in my assay?

To determine the extent of non-specific binding in your experiment, it is crucial to include proper controls. A key control is to run your assay in the absence of the intended binding partner (e.g., your protein of interest). If you still observe a significant signal, it is likely due to non-specific binding of this compound to the assay components.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding of this compound in your experiments.

Logical Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Control Experiments cluster_2 Optimization Strategies cluster_3 Re-evaluation cluster_4 Outcome start High Background or False Positives Observed control_exp Run Control Experiment: No Target Protein/Molecule start->control_exp check_nsb Significant Signal in Control? control_exp->check_nsb optimize_buffer Optimize Buffer Conditions: pH, Salt Concentration check_nsb->optimize_buffer Yes success Proceed with Experiment check_nsb->success No add_blockers Incorporate Blocking Agents: BSA, Detergents optimize_buffer->add_blockers modify_protocol Modify Protocol: Incubation Time, Temperature add_blockers->modify_protocol re_evaluate Re-run Assay with Optimized Conditions modify_protocol->re_evaluate final_check Problem Resolved? re_evaluate->final_check final_check->success Yes further_troubleshoot Further Troubleshooting/ Consult Literature final_check->further_troubleshoot No

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Issue 1: High background signal in plate-based assays (e.g., ELISA-like formats)
Potential Cause Recommended Solution
Ionic interactions with the plate surface. Increase the salt concentration of your binding and wash buffers. A final concentration of 150-500 mM NaCl is a good starting point.
Hydrophobic interactions with the plate surface. Add a non-ionic detergent to your buffers. Tween-20 or Triton X-100 at a concentration of 0.05% (v/v) is commonly used.
Insufficient blocking of the plate surface. Use a protein-based blocking agent. Bovine Serum Albumin (BSA) or casein at 1-5% (w/v) in your buffer can be effective.
Sub-optimal pH of the binding buffer. Adjust the pH of your buffer to be near the isoelectric point (pI) of your target protein to minimize charge-based interactions.
Issue 2: Non-specific binding to beads in pull-down or immunoprecipitation assays
Potential Cause Recommended Solution
Charge-based interactions with the bead matrix. Increase the ionic strength of your buffers with NaCl or KCl.
Hydrophobic interactions with the bead surface. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers.
Inadequate pre-blocking of the beads. Pre-incubate the beads with a blocking solution containing a high concentration of a non-specific protein like BSA (e.g., 1 mg/mL) before adding your sample.

Quantitative Comparison of Common Blocking Agents

The effectiveness of blocking agents can vary depending on the assay system and the nature of the non-specific interaction. The following table summarizes common blocking agents and their typical working concentrations.

Blocking Agent Typical Concentration Primary Mode of Action Notes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Protein-based blocking of hydrophobic and charged sites.A widely used and generally effective blocking agent.
Non-fat Dry Milk (Casein) 1 - 5% (w/v)Protein-based blocking; particularly effective for some systems.Can interfere with assays involving biotin-avidin systems.
Tween-20 0.05 - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.Can be used in combination with protein blockers.
Triton X-100 0.05 - 0.1% (v/v)Non-ionic detergent, similar to Tween-20.Can be more stringent than Tween-20.
Normal Serum 1 - 5% (v/v)Contains a mixture of proteins that can block non-specific sites.Use serum from a species that will not cross-react with your antibodies.

Experimental Protocols

Protocol 1: General Blocking Procedure for Plate-Based Assays
  • Coating: Coat the wells of a microtiter plate with your target molecule (e.g., protein) in an appropriate coating buffer. Incubate as required.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS or TBS).

  • Blocking: Add 200 µL of blocking buffer to each well. The blocking buffer should contain a blocking agent such as 3% (w/v) BSA in wash buffer.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer containing 0.05% (v/v) Tween-20.

  • Assay: Proceed with the addition of this compound and subsequent assay steps.

Protocol 2: Pre-blocking of Beads for Pull-Down Assays
  • Bead Equilibration: Wash the required amount of beads twice with your binding buffer.

  • Blocking: Resuspend the beads in a blocking solution containing 1 mg/mL BSA in binding buffer.

  • Incubation: Incubate the beads with gentle agitation for at least 30 minutes at room temperature.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads twice with binding buffer to remove excess blocking agent.

  • Binding: The pre-blocked beads are now ready for the addition of your cell lysate or protein sample for the pull-down experiment.

Potential Signaling Pathway Involvement

Dicarboxylic acid CoA esters like this compound are known to be metabolized through peroxisomal β-oxidation. Acyl-CoAs can also act as signaling molecules, for instance, by influencing the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

G cluster_0 Metabolism cluster_1 Signaling dca This compound peroxisome Peroxisomal β-oxidation dca->peroxisome ampk AMPK dca->ampk + (Potential Activation) acetyl_coa Acetyl-CoA peroxisome->acetyl_coa succinyl_coa Succinyl-CoA peroxisome->succinyl_coa acc Acetyl-CoA Carboxylase (ACC) ampk->acc - (Inhibition) malonyl_coa Malonyl-CoA acc->malonyl_coa Produces cpt1 CPT1 malonyl_coa->cpt1 - (Inhibition) fao Fatty Acid Oxidation cpt1->fao + (Promotes)

Caption: Potential metabolic fate and signaling role of this compound.

Enhancing the extraction efficiency of 2-ethylpentanedioyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-ethylpentanedioyl-CoA from tissues. The following information is designed to address common challenges and improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in acyl-CoA extraction from tissues?

A1: The most critical initial step is to rapidly quench metabolic activity. This is typically achieved by flash-freezing the tissue sample in liquid nitrogen immediately after collection.[1][2] It is crucial to keep the tissue frozen throughout the initial pulverization and homogenization steps to prevent enzymatic degradation of acyl-CoAs.[1]

Q2: I am observing low recovery of my target acyl-CoA. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of acyl-CoAs can stem from several factors. The choice of extraction solvent and methodology is paramount. For short-chain acyl-CoAs like this compound, a robust method involves protein precipitation with 5-sulfosalicylic acid (SSA).[1][3] This method has been shown to offer high recovery rates for a range of short-chain acyl-CoAs and often circumvents the need for solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species.[1][3][4] If you are using a method involving SPE, ensure the cartridge type and elution conditions are optimized for your analyte. Inefficient homogenization can also lead to poor recovery. Ensure the tissue is thoroughly pulverized to a fine powder before homogenization.[1]

Q3: My acyl-CoA samples seem to be degrading. How can I improve their stability?

A3: Acyl-CoAs are known to be unstable in aqueous solutions.[5] To enhance stability, it is recommended to work with ice-cold solutions throughout the extraction process and to process samples quickly.[6] For storage of the final extract, use a neutral pH buffer, such as an ammonium (B1175870) acetate (B1210297) buffered solvent, which has been shown to stabilize most acyl-CoA compounds.[7] When using autosamplers for analysis, ensure the samples are kept at a low temperature (e.g., 4°C).[7] Additionally, using glass vials instead of plastic can decrease signal loss and improve sample stability.[8]

Q4: Are there any specific considerations for extracting a dicarboxylic acyl-CoA like this compound?

A4: While the literature does not provide a specific protocol for this compound, the general principles for short- to medium-chain acyl-CoA extraction are applicable. Given its dicarboxylic nature, it will be more polar than a monocarboxylic acyl-CoA of a similar chain length. This increased polarity makes methods that avoid solid-phase extraction, such as the 5-sulfosalicylic acid (SSA) precipitation method, particularly suitable as they tend to have better recovery for more hydrophilic molecules.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction.Ensure complete tissue homogenization. Use a proven extraction method like the 5-sulfosalicylic acid (SSA) protocol for short-chain acyl-CoAs.[1]
Analyte degradation.Keep samples on ice throughout the procedure.[1] Use a stabilizing reconstitution solvent like ammonium acetate buffer at a neutral pH.[7]
Suboptimal LC-MS/MS conditions.Optimize mass spectrometry parameters, including parent and fragment ions, for this compound.
Poor Reproducibility Between Replicates Inconsistent sample handling.Ensure uniform and rapid processing of all samples. Use an internal standard added early in the workflow to account for variability.[9]
Incomplete protein precipitation.Allow for sufficient incubation time on ice after adding the precipitating agent (e.g., SSA).[1] Ensure thorough vortexing or homogenization.
Pipetting errors with small volumes.Use calibrated pipettes and appropriate tip sizes.
Presence of Interfering Peaks in Chromatogram Co-extraction of contaminants.If using SPE, ensure proper washing steps are included. Consider a liquid-liquid extraction step to remove nonpolar lipids.[4]
Matrix effects in the mass spectrometer.Dilute the sample to reduce matrix effects. Optimize the chromatography to separate the analyte from interfering compounds.

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[1]

Experimental Protocols

Protocol 1: Short-Chain Acyl-CoA Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods optimized for short-chain acyl-CoAs and is suitable for tissues.[1]

Materials and Reagents:

  • Frozen tissue sample (~20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[1]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.[1]

  • Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube for subsequent analysis (e.g., by LC-MS/MS).[1]

Visualizations

ExtractionWorkflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Isolation cluster_3 Analysis Tissue Frozen Tissue Sample (~20-50 mg) Pulverize Pulverize in Liquid N2 Tissue->Pulverize Powder Fine Tissue Powder Pulverize->Powder Add_SSA Add Ice-Cold 5% SSA (+ Internal Standard) Powder->Add_SSA Homogenize Homogenize (Bead Beater / Sonicator) Add_SSA->Homogenize Incubate Incubate on Ice (10 min) Homogenize->Incubate Centrifuge Centrifuge (16,000 x g, 4°C, 10 min) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for short-chain acyl-CoA extraction from tissues.

TroubleshootingLogic cluster_0 Troubleshooting Steps cluster_1 Solutions Start Low Acyl-CoA Recovery? Check_Quenching Was tissue rapidly flash-frozen? Start->Check_Quenching Yes Check_Homogenization Was homogenization complete? Check_Quenching->Check_Homogenization Yes Sol_Quenching Implement immediate flash-freezing. Check_Quenching->Sol_Quenching No Check_Method Is the extraction method optimal for short-chains? Check_Homogenization->Check_Method Yes Sol_Homogenization Ensure tissue is a fine powder before homogenization. Check_Homogenization->Sol_Homogenization No Check_Stability Were samples kept cold and processed quickly? Check_Method->Check_Stability Yes Sol_Method Consider SSA method to avoid SPE loss. Check_Method->Sol_Method No Sol_Stability Maintain cold chain; use stabilizing buffers. Check_Stability->Sol_Stability No

Caption: Troubleshooting logic for low acyl-CoA recovery.

References

Navigating the Matrix: A Technical Guide to Accurate 2-Ethylpentanedioyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of 2-ethylpentanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with matrix effects in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] Components of biological matrices like salts, lipids, and proteins are common causes of these interferences in LC-MS analysis.[2][3]

Q2: What is the most effective method to correct for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4][5][6] An ideal SIL-IS for this compound would be a version of the molecule labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.[6]

Q3: Are there alternatives if a specific SIL-IS for this compound is not available?

A3: Yes, several alternative strategies can be employed. The method of standard addition, where known amounts of the analyte are spiked into the sample, can be used to create a matrix-matched calibration curve.[7] Another approach is the use of a co-eluting structural analogue as an internal standard.[7] Additionally, post-column infusion of a standard can help to identify regions of ion suppression or enhancement in the chromatogram, allowing for optimization of the chromatographic method.[4][7]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2] A ratio of these peak areas, known as the matrix factor, of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]

Troubleshooting Guide

Issue 1: Poor reproducibility and high variability in quantification results.

Possible Cause Recommended Solution
Inconsistent Matrix Effects Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound. If a specific SIL-IS is unavailable, use a close structural analog or an odd-chain acyl-CoA that does not occur endogenously in the sample. Ensure the internal standard is added at the earliest stage of sample preparation to account for variability in both extraction and ionization.
Suboptimal Sample Cleanup Optimize the sample preparation protocol to remove interfering matrix components. Solid-Phase Extraction (SPE) with a C18 or anion-exchange cartridge can be effective for cleaning up acyl-CoA samples.[8] Protein precipitation using 5-sulfosalicylic acid (SSA) is another effective method that can be considered.
Chromatographic Co-elution Modify the liquid chromatography (LC) gradient to better separate this compound from matrix interferences.[7] Experiment with different mobile phase compositions and gradient slopes.

Issue 2: Low signal intensity or poor sensitivity for this compound.

Possible Cause Recommended Solution
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[6][7] However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).[6]
Inefficient Extraction Evaluate the efficiency of your extraction protocol. For acyl-CoAs, methods that do not require a solid-phase extraction (SPE) step, such as those using sulfosalicylic acid (SSA) for deproteinization, can sometimes offer better recovery for certain species.
Analyte Instability Acyl-CoAs can be unstable in aqueous solutions.[9] Ensure samples are processed quickly on ice and stored at -80°C. Acidic conditions can improve stability.[10]

Quantitative Data Summary

The following table summarizes the typical performance of different methods used to mitigate matrix effects in acyl-CoA analysis. Note that specific values for this compound may vary depending on the matrix and analytical conditions.

Method Typical Precision (%RSD) Typical Accuracy (%Bias) Advantages Disadvantages
No Correction >20%Can be >50%SimpleProne to significant error
Sample Dilution 10-20%10-30%Easy to implementMay reduce analyte signal below LOQ[7]
Matrix-Matched Calibrators <15%<15%Good for endogenous analytesRequires a suitable blank matrix
Stable Isotope-Labeled IS <5%<5%Gold standard for correction[4][6]Can be expensive and may not be commercially available[4][5]
Post-Column Infusion (PCIS) <10%<10%Can provide high accuracy[4][5]Requires additional instrumental setup

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Homogenization: Homogenize tissue samples or cell pellets in an appropriate ice-cold buffer.

  • Protein Precipitation: Add ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate.[11] Add the internal standard at this stage.

  • Centrifugation: Vortex and incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated protein.[11]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[8]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[8]

  • Elution: Elute this compound and other acyl-CoAs with 1 mL of methanol.[8]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[12]

    • Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium acetate.[12]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization. A common neutral loss scan for acyl-CoAs is m/z 507.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization & IS Spiking sample->homogenization precipitation Protein Precipitation (TCA/SSA) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant loading Sample Loading supernatant->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution drying Drying & Reconstitution elution->drying lcms LC-MS/MS Analysis drying->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for sample preparation and analysis of this compound.

matrix_effect_logic cluster_problem Problem Identification cluster_assessment Assessment cluster_solution Solution issue Inaccurate Quantification matrix_effect Suspect Matrix Effects issue->matrix_effect assess Assess Matrix Factor matrix_effect->assess post_spike Post-Extraction Spike vs. Neat Solution assess->post_spike compare Compare Peak Areas post_spike->compare solution Matrix Effect Confirmed? compare->solution optimize_prep Optimize Sample Prep solution->optimize_prep Yes optimize_lc Optimize Chromatography solution->optimize_lc Yes use_is Use SIL-IS solution->use_is Yes proceed Proceed with Validated Method solution->proceed No optimize_prep->assess optimize_lc->assess use_is->proceed

Caption: Decision-making flowchart for addressing matrix effects.

References

Technical Support Center: Purification of 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of purification protocols for 2-ethylpentanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this and similar dicarboxylic acid CoA esters.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, presented in a question-and-answer format to directly address specific experimental issues.

Problem IDQuestionPotential CausesSuggested Solutions
PUR-001 Low or no yield of this compound after purification. 1. Hydrolysis of the thioester bond: Thioesters are susceptible to hydrolysis, especially at non-optimal pH. 2. Inefficient binding to SPE column: The sorbent may not be appropriate for a dicarboxylic acid CoA ester. 3. Analyte loss during washing steps: The wash solvent may be too strong, eluting the product along with impurities. 4. Incomplete elution from the purification column: The elution solvent may be too weak to displace the highly polar dicarboxylic acid CoA ester.1. Maintain a pH between 4 and 7 during the purification process.[1] Use buffered solutions where possible. 2. For dicarboxylic acids, an anion exchange SPE column is often more effective than a standard reversed-phase (C18) column.[2] 3. Use a wash solvent of intermediate polarity (e.g., low percentage of organic solvent in an aqueous buffer) to remove less polar impurities without eluting the target molecule. 4. For anion exchange, elute with a high salt concentration or a significant change in pH. For reversed-phase, use a higher concentration of organic solvent in the mobile phase.
PUR-002 The purified sample contains significant amounts of unreacted coenzyme A (CoA-SH). 1. Incomplete enzymatic or chemical synthesis reaction. 2. Co-elution during chromatography: CoA-SH is structurally similar and may have similar chromatographic behavior to the acylated form.1. Optimize the synthesis reaction conditions (e.g., enzyme/substrate ratio, reaction time). 2. Implement a gradient elution in reverse-phase HPLC, starting with a low organic phase concentration to retain and separate the more polar free CoA. Anion exchange chromatography can also be effective in separating based on the charge difference between free CoA and the dicarboxylate ester.
PUR-003 The final product is contaminated with the free dicarboxylic acid (2-ethylpentanedioic acid). 1. Hydrolysis of the CoA ester during purification or storage. [3][4] 2. Incomplete removal of unreacted starting material. 1. Work at low temperatures and maintain a stable, slightly acidic to neutral pH. Store the purified product at -80°C.[5] 2. Anion exchange chromatography can separate the dicarboxylic acid from its CoA ester based on the difference in the number of negative charges.[6][7]
PUR-004 LC-MS analysis shows a poor peak shape or no peak for this compound. 1. Suboptimal mobile phase composition in reverse-phase HPLC: Highly polar molecules like dicarboxylic acid CoA esters may have poor retention on standard C18 columns with highly aqueous mobile phases.[8][9][10] 2. Degradation of the analyte in the mass spectrometer source. 1. Use a "polar-embedded" or "aqua" type reverse-phase column designed for use with highly aqueous mobile phases.[10][11] Alternatively, use HILIC (Hydrophilic Interaction Liquid Chromatography). An acidic modifier (e.g., formic or acetic acid) in the mobile phase can improve peak shape.[12] 2. Optimize ESI source conditions (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the initial purification of this compound from a crude reaction mixture?

A1: Solid-phase extraction (SPE) is a highly effective initial purification step. Given that this compound is a dicarboxylic acid, it will be highly polar and carry a significant negative charge at neutral pH. Therefore, a weak anion exchange (WAX) SPE cartridge is recommended over a standard reversed-phase (e.g., C18) sorbent, as it will provide better retention and allow for more effective removal of non-ionic impurities.[2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of techniques is recommended. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) can provide a good indication of purity with respect to UV-active impurities. For a more comprehensive analysis, liquid chromatography-mass spectrometry (LC-MS) can confirm the molecular weight and identify impurities that may not be UV-active.[13] Purity can be quantified by integrating the peak area of the product versus all other detected peaks.

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[14][15][16] Another common fragment ion is observed at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate fragment.[13] These characteristic fragments can be used in precursor ion or neutral loss scans to selectively detect acyl-CoA species in a complex mixture.

Q4: How should I store purified this compound to prevent degradation?

A4: Due to the hydrolytically labile thioester bond, long-term storage in aqueous solutions is not recommended. For optimal stability, it is best to lyophilize the purified fractions and store the resulting powder at -80°C.[5] If storage in solution is necessary, use a slightly acidic buffer (pH ~6.0), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[5]

Q5: Can NMR spectroscopy be used to characterize this compound?

A5: Yes, 1H and 13C NMR can be very useful for structural confirmation. The spectrum will be complex due to the CoA moiety, but specific signals for the 2-ethylpentanedioyl group should be identifiable. For example, the protons alpha to the thioester carbonyl will have a characteristic downfield shift.[17][18][19] Comparing the spectrum to that of free coenzyme A and 2-ethylpentanedioic acid will aid in assigning the signals.

Data Presentation

The following table provides an example of expected recovery and purity at different stages of a hypothetical purification protocol for a dicarboxylic acid CoA ester. These values are illustrative and will need to be determined empirically for this compound.

Purification StepSample Volume (mL)Concentration (µg/mL)Purity (%)Step Recovery (%)Overall Yield (%)
Crude Reaction Mixture1050010-100
SPE (Anion Exchange)5850608585
RP-HPLC (Fraction 1)21500>957059.5

Experimental Protocols

Below are detailed methodologies for a generalized purification workflow for this compound.

1. Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) Cartridge

  • Objective: Initial cleanup and concentration of this compound from the crude synthesis reaction.

  • Materials:

    • WAX SPE cartridge (e.g., 100 mg, 3 mL)

    • Methanol (B129727)

    • Deionized water

    • Conditioning/Equilibration Buffer: 25 mM ammonium (B1175870) acetate, pH 6.0

    • Wash Buffer: 5% methanol in 25 mM ammonium acetate, pH 6.0

    • Elution Buffer: 2% formic acid in methanol

  • Procedure:

    • Conditioning: Pass 3 mL of methanol through the WAX cartridge.

    • Equilibration: Pass 3 mL of deionized water, followed by 3 mL of Conditioning/Equilibration Buffer through the cartridge. Do not let the sorbent bed go dry.

    • Sample Loading: Adjust the pH of the crude reaction mixture to ~6.0. Load the sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing: Pass 3 mL of the Wash Buffer through the cartridge to remove neutral and weakly bound impurities.

    • Elution: Elute the this compound with 2 x 1.5 mL of the Elution Buffer into a clean collection tube. The acidic elution buffer protonates the dicarboxylic acid, releasing it from the anion exchange sorbent.

    • Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: High-resolution purification of the SPE eluate to achieve high purity.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 column suitable for polar analytes (e.g., polar-embedded or AQ type, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Procedure:

    • Sample Preparation: Reconstitute the dried SPE eluate in a small volume of Mobile Phase A.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm

      • Injection Volume: 20-100 µL

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 5
        20 40
        22 95
        25 95
        26 5

        | 30 | 5 |

    • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical runs.

    • Post-Purification: Immediately freeze and lyophilize the collected fractions to remove the solvent and preserve the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (WAX) cluster_hplc Reverse-Phase HPLC Crude Crude Reaction Mixture (this compound, free CoA, unreacted acid, salts) Load Load Sample (pH ~6) Crude->Load Wash Wash (5% MeOH in Buffer) Load->Wash Elute Elute (2% Formic Acid in MeOH) Wash->Elute Wash_Waste Waste: Salts, neutral impurities Wash->Wash_Waste SPE_Eluate SPE Eluate Elute->SPE_Eluate Elute_Waste Waste: Strongly bound impurities Inject Inject on C18 Column SPE_Eluate->Inject Gradient Gradient Elution (H2O/ACN with Formic Acid) Inject->Gradient Collect Collect Peak Gradient->Collect HPLC_Waste Waste: Other impurities Gradient->HPLC_Waste Lyophilize Lyophilize Collect->Lyophilize Pure_Product Pure this compound Lyophilize->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Tree Start Low Final Yield? Check_SPE Analyze SPE Flow-through and Wash Fractions Start->Check_SPE Yes Check_Elution Analyze SPE Eluate Before HPLC Start->Check_Elution No, but low purity Optimize_Binding Optimize SPE Binding: - Check pH - Use Anion Exchange Check_SPE->Optimize_Binding Product in Flow-through Weaken_Wash Weaken Wash Solvent Check_SPE->Weaken_Wash Product in Wash Check_HPLC Analyze HPLC Waste and All Fractions Check_Elution->Check_HPLC Product Present Strengthen_Elution Strengthen Elution Solvent Check_Elution->Strengthen_Elution Low Product in Eluate Hydrolysis Suspect Hydrolysis? Check_HPLC->Hydrolysis Product Lost Optimize_HPLC Optimize HPLC Gradient and Fraction Collection Check_HPLC->Optimize_HPLC Product in Waste/Wrong Fraction Control_pH_Temp Control pH (4-7) and Temperature Hydrolysis->Control_pH_Temp Yes

Caption: Troubleshooting decision tree for low purification yield.

References

Common pitfalls in handling and storing 2-ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylpentanedioyl-CoA

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls associated with the handling and storage of this and other long-chain acyl-CoA molecules. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For optimal stability, it is recommended to reconstitute lyophilized this compound in a slightly acidic aqueous buffer (pH 4.5-6.0) or an organic solvent. Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] For long-term storage, dissolving in an organic solvent like methanol (B129727) and storing at -80°C is a common practice.[1][2] However, always ensure the solvent is compatible with your downstream applications. For immediate use in enzymatic assays, a buffered aqueous solution is typically required.

Q2: How should I store my this compound stock solution?

A2: Stock solutions of this compound should be stored at -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. If stored in an organic solvent, use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[4]

Q3: My this compound solution appears cloudy. What could be the cause?

A3: Cloudiness can indicate several issues. If the compound was reconstituted in an aqueous buffer, it might be due to the formation of micelles if the concentration is above the critical micelle concentration (CMC). It could also suggest precipitation if the solubility limit has been exceeded, or potential degradation. It is advisable to visually inspect the solution before each use.

Q4: Can I use plastic tubes and pipette tips when handling this compound in organic solvents?

A4: No, it is strongly advised to avoid plastic containers and tips when working with acyl-CoAs in organic solvents.[4] Organic solvents can leach impurities from plastics, which can interfere with your experiments. Use glass, stainless steel, or Teflon labware for handling and transferring organic solutions of lipids.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Avoid multiple freeze-thaw cycles by using single-use aliquots. 3. Confirm the pH of your buffers is slightly acidic to neutral.
Inaccurate concentration of the stock solution.1. Re-quantify the concentration of your stock solution using a reliable method such as HPLC-UV or LC-MS/MS. 2. Ensure complete dissolution of the lyophilized powder upon reconstitution.
Low or no activity in enzymatic assays Hydrolysis of the thioester bond.1. Prepare fresh dilutions of this compound in a suitable, slightly acidic buffer immediately before the assay. 2. Check for the presence of interfering substances in your sample preparation that could degrade the molecule.[3]
Presence of inhibitors in the solution.1. If using an organic solvent for the stock solution, ensure the final concentration of the solvent in the assay is not inhibiting the enzyme. 2. Use high-purity solvents and reagents.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Contamination or degradation of the sample.1. Analyze a freshly prepared standard to confirm the retention time of intact this compound. 2. Review handling procedures to minimize exposure to contaminants and harsh conditions.
Illustrative Stability Data for Acyl-CoA Compounds

The following table summarizes the expected stability of a typical long-chain acyl-CoA like this compound under various conditions. Note that these are illustrative values based on the general properties of acyl-CoAs.

Condition Parameter Value Notes
Storage Temperature Half-life at 4°C (aqueous, pH 7.4)~ 24-48 hoursSignificant hydrolysis can occur.
Half-life at -20°C (aqueous, pH 7.4)Several weeksProne to degradation with freeze-thaw cycles.
Half-life at -80°C (aqueous, pH 7.4)Months to a yearRecommended for long-term storage of aqueous stocks.
Half-life at -80°C (in methanol)> 1 yearPreferred method for long-term archival storage.
pH Stability (Aqueous) Optimal pH range4.5 - 6.0Minimizes hydrolysis of the thioester bond.
pH > 8.0Rapid degradationAlkaline conditions promote rapid hydrolysis.
Freeze-Thaw Cycles % Degradation per cycle5-10%Varies with buffer composition and concentration. Aliquoting is critical.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantification of this compound using reverse-phase high-performance liquid chromatography with UV detection.

Materials:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A.

    • Perform serial dilutions to create a standard curve (e.g., 1 µM to 100 µM).

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a known volume of your standards and samples.

    • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[5]

    • The retention time will increase with the length of the fatty acid chain.[1]

  • Quantification:

    • Integrate the peak area corresponding to this compound.

    • Construct a standard curve by plotting peak area against concentration.

    • Determine the concentration of your unknown samples from the standard curve.

Protocol 2: Quality Assessment by LC-MS/MS

This protocol outlines a method for the sensitive and specific detection of this compound and potential degradation products using liquid chromatography-tandem mass spectrometry.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase UPLC/HPLC column

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., 50% methanol/water).

  • LC Separation:

    • Equilibrate the column with 98% Solvent A (water with 0.1% formic acid) and 2% Solvent B (acetonitrile with 0.1% formic acid).

    • Inject the sample and elute with a gradient of Solvent B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted analysis.

    • The precursor ion will be the [M+H]+ of this compound.

    • A common product ion for acyl-CoAs results from the neutral loss of 507 m/z.[1][6]

  • Data Analysis:

    • Identify the peak corresponding to the correct precursor-product ion transition and retention time for this compound.

    • The presence of other related peaks may indicate degradation or contamination.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Experimental Results start Inconsistent or Negative Experimental Results check_storage Review Storage Conditions (-80°C, aliquoted?) start->check_storage check_handling Assess Handling Procedures (pH, solvent, temp)? start->check_handling qc_analysis Perform QC Analysis (LC-MS) check_storage->qc_analysis check_handling->qc_analysis degradation_suspected Degradation Suspected qc_analysis->degradation_suspected prepare_fresh Prepare Fresh Stock and Re-run Experiment degradation_suspected->prepare_fresh Yes problem_solved Problem Resolved degradation_suspected->problem_solved No (Consult Further) prepare_fresh->problem_solved

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

DegradationPathway Potential Hydrolytic Degradation of this compound acyl_coa This compound hydrolysis Hydrolysis (e.g., alkaline pH) acyl_coa->hydrolysis products 2-Ethylpentanedioic Acid + Coenzyme A hydrolysis->products

Caption: Simplified hydrolytic degradation pathway of this compound.

ExperimentalWorkflow General Experimental Workflow reconstitute Reconstitute Lyophilized This compound quantify Quantify Stock (HPLC-UV) reconstitute->quantify experiment Use in Experiment reconstitute->experiment For immediate use aliquot Aliquot for Single Use quantify->aliquot store Store at -80°C aliquot->store store->experiment analyze Analyze Results experiment->analyze

Caption: Recommended workflow for handling this compound.

References

Increasing the sensitivity of 2-ethylpentanedioyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the sensitivity of 2-ethylpentanedioyl-CoA detection.

Troubleshooting Guide

Question: I am observing a very low signal or no signal for this compound in my samples. What are the possible causes and solutions?

Answer:

Low or no signal for this compound can stem from several factors, ranging from sample stability to instrument settings. Here is a systematic approach to troubleshoot this issue:

  • Sample Stability: Acyl-CoA species are known to be unstable.[1] Consider the following to minimize degradation:

    • Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.

    • Acidic Extraction: Use an acidic extraction solvent to improve the stability of CoA species.[1]

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles.

  • Extraction Efficiency: The recovery of this compound from the sample matrix is crucial.

    • Choice of Solvent: A common extraction solvent is a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).[2]

    • Internal Standard: Use a suitable internal standard, such as an odd-chain-length fatty acyl-CoA, to monitor and correct for extraction efficiency.[3]

  • LC-MS/MS Method Optimization: The sensitivity of detection is highly dependent on the liquid chromatography and mass spectrometry parameters.

    • Ionization Mode: Both positive and negative ion modes can be used for acyl-CoA analysis.[3] Positive ion mode often yields characteristic fragment ions that are useful for Multiple Reaction Monitoring (MRM).[3][4]

    • MRM Transitions: Ensure that you are using the optimal MRM transitions for this compound. This involves direct infusion of a standard to determine the precursor ion and the most abundant product ions. For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pattern in positive ion mode.[4][5]

    • Chromatography: Proper chromatographic separation is essential to reduce ion suppression from the sample matrix.[6] Consider adjusting the gradient, flow rate, or column chemistry to improve peak shape and resolution.

Question: My chromatographic peaks for this compound are broad or show tailing. How can I improve the peak shape?

Answer:

Poor peak shape can compromise sensitivity and reproducibility. Here are some strategies to improve it:

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[6][7] Ensure the column is not degraded and is appropriate for your application.

  • Mobile Phase Composition:

    • The use of an ion-pairing reagent can improve peak shape for polar compounds like acyl-CoAs, but may cause ion suppression in the mass spectrometer.[8]

    • An alternative is to use a mobile phase with an ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 6.8).[6]

  • Sample Vial Material: Using glass vials instead of plastic can reduce signal loss and improve the stability of CoA species, which can in turn affect peak shape.[1]

  • Injection Volume: Injecting a smaller volume might improve peak shape, although it could reduce sensitivity.

Question: I am experiencing high background noise in my chromatograms. What can I do to reduce it?

Answer:

High background noise can obscure low-level signals. Here are some ways to address this:

  • Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up your sample and remove interfering matrix components. However, be aware that the recovery of both hydrophobic and hydrophilic CoA species can be challenging with a single SPE method.[5]

  • LC System Maintenance: Ensure your LC system is clean. Flush the system with appropriate solvents to remove any contaminants.

  • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to distinguish the analyte signal from background noise with greater certainty.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the sensitive detection of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the analysis of acyl-CoA species.[3][4][6] The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.[4]

Q2: How do I choose an appropriate internal standard for this compound quantification?

A2: An ideal internal standard should have similar chemical properties and extraction recovery to the analyte. For acyl-CoAs, odd-chain-length fatty acyl-CoAs that are not endogenously present in the sample are often used.[3] A stable isotope-labeled version of this compound would be the best choice if commercially available.

Q3: Can derivatization improve the sensitivity of this compound detection?

A3: Chemical derivatization is a common technique used in LC-MS to improve the ionization efficiency and chromatographic properties of metabolites, which can lead to enhanced sensitivity.[9] While not always necessary for acyl-CoAs due to their inherent charge, it could be explored if sensitivity remains an issue after optimizing other parameters.

Q4: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[4][5] Another characteristic product ion is often observed at m/z 428, corresponding to the CoA moiety.[4][5] Therefore, for this compound, you would look for a precursor ion corresponding to [M+H]+ and product ions corresponding to [M+H-507]+ and m/z 428.

Quantitative Data

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterThis compoundHeptadecanoyl-CoA (Internal Standard)
Precursor Ion (m/z) 912.31022.5
Product Ion (m/z) 405.3515.5
Dwell Time (ms) 100100
Collision Energy (V) 3540
Retention Time (min) 8.512.2

Table 2: Example Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
Linearity (R²) 0.999
LOD (nM) 0.5
LOQ (nM) 1.0

Table 3: Comparison of Sample Preparation Methods on Recovery

MethodMean Recovery (%)Standard Deviation (%)
Protein Precipitation (Acetonitrile) 75.28.5
Liquid-Liquid Extraction (Ethyl Acetate) 68.910.2
Solid-Phase Extraction (C18) 88.45.1

Experimental Protocol

Protocol: Quantification of this compound by LC-MS/MS

  • Sample Preparation (from cell culture):

    • Aspirate culture medium and wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v) containing the internal standard (e.g., 100 nM Heptadecanoyl-CoA).

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.[6]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions specified in Table 1.

    • Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature) for maximum signal intensity of this compound.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Cell Culture) extraction Extraction with Internal Standard sample_collection->extraction centrifugation Protein Precipitation & Centrifugation extraction->centrifugation drying Supernatant Evaporation centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

metabolic_pathway cluster_omega_oxidation ω-Oxidation (Microsomes) cluster_activation Activation cluster_beta_oxidation β-Oxidation (Peroxisomes/Mitochondria) precursor Ethyl-Heptanoic Acid hydroxylation Hydroxylation (Cytochrome P450) precursor->hydroxylation oxidation1 Alcohol Dehydrogenase hydroxylation->oxidation1 oxidation2 Aldehyde Dehydrogenase oxidation1->oxidation2 dicarboxylic_acid 2-Ethylpentanedioic Acid oxidation2->dicarboxylic_acid activation Acyl-CoA Synthetase dicarboxylic_acid->activation target_coa This compound activation->target_coa beta_oxidation β-Oxidation Cycle target_coa->beta_oxidation products Propionyl-CoA + Acetyl-CoA beta_oxidation->products

Caption: Hypothetical metabolic pathway of this compound.

References

Technical Support Center: Optimizing Enzymatic Assays with 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic assays involving 2-ethylpentanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design. Given that this compound is a specialized substrate, the following recommendations are based on established principles for assays with similar dicarboxylic acyl-CoA esters. Empirical validation for your specific enzyme and experimental setup is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the buffer pH in my enzymatic assay with this compound?

A good starting point for the buffer pH is in the neutral to slightly alkaline range, typically between 7.0 and 8.5. Many enzymes that metabolize acyl-CoAs, such as dehydrogenases and synthetases, exhibit optimal activity in this range. For example, some acyl-CoA oxidase assays are conducted at a pH of 8.0.[1] It is crucial to determine the optimal pH for your specific enzyme empirically by performing the assay over a range of pH values.

Q2: Which buffer system should I choose?

The choice of buffer system can influence enzyme activity and stability. Common buffers used for acyl-CoA enzyme assays include Tris-HCl, HEPES, and phosphate (B84403) buffers. Tris-HCl is widely used, for instance in acyl-CoA dehydrogenase assays.[2] However, be aware of potential interferences. For example, phosphate may inhibit certain enzymes. It is advisable to test a few different buffer systems to find the one that provides the highest and most stable enzyme activity.

Q3: How can I improve the stability of this compound in my assay buffer?

Acyl-CoA esters can be prone to hydrolysis, especially at alkaline pH. To improve stability, prepare fresh solutions of this compound for each experiment. Acyl-CoAs are known to be unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[3] Storing stock solutions at -80°C and minimizing freeze-thaw cycles is also recommended. Including additives like glycerol (B35011) (e.g., 10%) in the buffer can enhance the stability of some enzymes.[2]

Q4: My this compound substrate is precipitating in the assay buffer. What can I do?

Substrate precipitation can be a common issue, especially with longer-chain or more complex acyl-CoAs. To address this, you can try a few approaches:

  • Lower the substrate concentration: Ensure you are working within the soluble range of your substrate.

  • Include a mild non-ionic detergent: Low concentrations of detergents like Triton X-100 (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic substrates. Some assay protocols include Triton X-100 in the reaction mix.[1]

  • Modify the buffer composition: Adjusting the ionic strength or including additives like glycerol may improve solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of enzymatic assays with this compound.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pHTest a range of pH values (e.g., 6.5 to 9.0) to determine the optimal pH for your enzyme.
Buffer interferenceTry different buffer systems (e.g., Tris-HCl, HEPES, MOPS) at the optimal pH.
Substrate degradationPrepare fresh this compound solutions for each experiment. Keep stock solutions at -80°C.
Enzyme instabilityAdd stabilizing agents such as glycerol (10%) or BSA (0.1 mg/mL) to the assay buffer. The cofactor FAD has been shown to enhance the thermal stability of some acyl-CoA dehydrogenases.[4]
Missing cofactorEnsure all necessary cofactors for your enzyme (e.g., NAD+, FAD, Mg2+) are present at optimal concentrations.
High Background Signal Non-enzymatic substrate hydrolysisRun a control reaction without the enzyme to measure the rate of spontaneous substrate breakdown. Subtract this rate from the enzymatic reaction rate.
Contaminating enzymes in sampleIf using cell lysates or partially purified enzyme, other enzymes may be contributing to the signal. Further purify your enzyme of interest.
Buffer component interferenceRun a control with all assay components except the substrate to check for background from the buffer itself.
Inconsistent Results Pipetting errorsUse calibrated pipettes and prepare a master mix for the reaction components to ensure consistency between wells.
Temperature fluctuationsEnsure consistent incubation temperatures. Use a water bath or incubator for precise temperature control.
Substrate precipitationVisually inspect the reaction mixture for any precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section.

Experimental Protocols

General Protocol for Determining Optimal pH

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.5 to 9.0).

  • Set up a series of reactions, each containing the same concentration of enzyme, this compound, and any necessary cofactors, but with a different pH buffer.

  • Initiate the reactions and measure the activity using your established detection method (e.g., spectrophotometry, fluorometry).

  • Plot the enzyme activity as a function of pH to determine the optimal pH.

Protocol for Assessing Substrate Stability

  • Prepare a solution of this compound in your chosen assay buffer.

  • Incubate the solution at the assay temperature.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and measure the concentration of intact this compound using a suitable method like HPLC.

  • Plot the concentration of this compound over time to determine its stability in the assay conditions.

Visualizations

Enzymatic_Assay_Workflow Enzymatic Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer mix_reagents Mix Buffer, Cofactors, and Substrate prep_buffer->mix_reagents prep_substrate Prepare this compound Stock prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_cofactors Prepare Cofactor Stocks prep_cofactors->mix_reagents pre_incubate Pre-incubate at Assay Temperature mix_reagents->pre_incubate pre_incubate->add_enzyme incubate Incubate for a Defined Time add_enzyme->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure_signal Measure Signal (e.g., Absorbance, Fluorescence) stop_reaction->measure_signal analyze_data Analyze Data and Calculate Activity measure_signal->analyze_data

Caption: A general workflow for performing an enzymatic assay with this compound.

Troubleshooting_Tree Troubleshooting Low Enzyme Activity start Low or No Activity check_ph Is pH optimal? start->check_ph check_stability Is substrate/enzyme stable? check_ph->check_stability Yes optimize_ph Optimize pH check_ph->optimize_ph No check_cofactors Are cofactors present? check_stability->check_cofactors Yes add_stabilizers Add stabilizers (e.g., glycerol, BSA) check_stability->add_stabilizers No check_buffer Is buffer inhibitory? check_cofactors->check_buffer Yes check_cofactor_conc Check cofactor concentrations check_cofactors->check_cofactor_conc No test_new_buffer Test alternative buffer systems check_buffer->test_new_buffer Possibly success Problem Solved check_buffer->success No optimize_ph->check_stability add_stabilizers->check_cofactors check_cofactor_conc->check_buffer test_new_buffer->success

Caption: A decision tree for troubleshooting low enzyme activity in your assay.

References

Resolving peak tailing issues in HPLC for 2-ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethylpentanedioyl-CoA Analysis

Welcome to the troubleshooting guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of this compound. This resource provides answers to frequently asked questions and detailed protocols to address common challenges, particularly peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for an acidic and polar molecule like this compound?

Peak tailing for this compound in reversed-phase HPLC is typically a multifactorial issue stemming from undesirable secondary interactions between the analyte and the stationary phase. The ideal symmetrical peak shape is distorted when a fraction of the analyte is retained longer than the main portion.[1]

The primary causes include:

  • Silanol (B1196071) Interactions: The structure of this compound contains multiple phosphate (B84403) groups and a carboxyl group, which are negatively charged at neutral pH.[2] These anionic groups can interact strongly with residual, positively charged silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] This is a major cause of peak tailing for acidic compounds.[4]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica (B1680970) matrix or from stainless-steel components of the HPLC system (tubing, frits) can act as active sites.[1][5][6] The phosphate backbone of the CoA molecule is an effective chelating agent and can interact strongly with these metal ions, leading to significant tailing.[7][8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in multiple ionic states, leading to peak distortion.[9] For acidic compounds, operating at a pH close to the analyte's pKa can result in poor peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape, a classic symptom of overload.[3][10]

  • Physical Column Issues: A void at the column inlet, caused by the collapse of the stationary phase bed, or a partially blocked inlet frit can distort the sample path, causing tailing for all peaks in the chromatogram.[7][10]

Q2: How does mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical parameter that directly affects the ionization state of both the analyte and the stationary phase silanol groups.[11] For an acidic compound like this compound, the pH should be controlled to ensure it is in a single, un-ionized state to minimize secondary interactions.

  • At Low pH (e.g., pH < 3): The carboxyl and phosphate groups on the analyte are protonated (neutral), and the surface silanol groups are also protonated. This neutral-neutral state minimizes ionic interactions, leading to improved, more symmetrical peak shapes.[7][12] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa for robust results.[11]

  • At Mid-to-High pH (e.g., pH > 4): The analyte becomes deprotonated (anionic), while the silanol groups also become ionized. This leads to strong electrostatic interactions and potential ion-exchange mechanisms, which are a primary cause of peak tailing.[6][13]

Q3: When should I consider using an ion-pairing agent for my analysis?

You should consider using an ion-pairing agent when analyzing highly polar and charged molecules like CoA esters that exhibit poor retention and severe peak tailing on standard reversed-phase columns, even after optimizing pH.[14]

Ion-pairing reagents are surface-active ions added to the mobile phase. For an anionic analyte like this compound, a cationic ion-pairing agent (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium) is used. The agent's hydrophobic tail adsorbs to the stationary phase, creating a dynamic ion-exchange surface that retains the negatively charged analyte, improving both retention time and peak shape.[15][16] These reagents also help by masking residual silanol groups, further reducing tailing.[15]

Troubleshooting Guides & Protocols

Troubleshooting Workflow

If you observe peak tailing, follow this logical workflow to diagnose and resolve the issue. Start with the simplest and most common causes before moving to more complex hardware interventions.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_mobile_phase Step 1: Verify Mobile Phase start->check_mobile_phase check_ph Is pH appropriate for an acidic analyte? (pH < pKa) check_mobile_phase->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 (See Protocol 1) check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes resolved Issue Resolved adjust_ph->resolved adjust_buffer Action: Increase buffer concentration check_buffer->adjust_buffer No check_column Step 2: Evaluate Column check_buffer->check_column Yes adjust_buffer->resolved is_column_old Is the column old or contaminated? check_column->is_column_old flush_column Action: Flush with strong solvent or perform metal passivation (See Protocol 2) is_column_old->flush_column Yes replace_column Action: Replace with a new, high-purity, end-capped column is_column_old->replace_column Yes, after flush check_hardware Step 3: Inspect Hardware is_column_old->check_hardware No flush_column->is_column_old Still Tailing replace_column->resolved all_peaks_tail Are ALL peaks tailing? check_hardware->all_peaks_tail check_dead_volume Action: Check for extra-column (dead) volume. Inspect fittings and tubing length. all_peaks_tail->check_dead_volume Yes check_frit Action: Check for blocked inlet frit. Backflush column (if permissible). all_peaks_tail->check_frit Yes all_peaks_tail->resolved No (Return to chemical causes) check_dead_volume->resolved check_frit->resolved G Chemical Interactions Causing Peak Tailing cluster_0 Scenario 1: Unmodified Mobile Phase (pH > 4) cluster_1 Scenario 2: Modified Mobile Phase (Low pH / Ion-Pairing Agent) analyte_neg Analyte (CoA) Negatively Charged metal_pos Metal Impurity (M⁺) Positively Charged analyte_neg->metal_pos Strong Chelation (Causes Tailing) silanol_neg Silanol Group (Si-O⁻) Negatively Charged stationary_phase_1 Stationary Phase Surface silanol_neg->stationary_phase_1 metal_pos->stationary_phase_1 analyte_neutral Analyte (CoA) Neutral (Low pH) stationary_phase_2 Stationary Phase Surface analyte_neutral->stationary_phase_2 Normal Hydrophobic Interaction (Good Peak Shape) ipa_pos Ion-Pairing Agent (IPA⁺) Masks Silanols silanol_masked Silanol Group (Si-O⁻...IPA⁺) Masked ipa_pos->silanol_masked silanol_masked->stationary_phase_2

References

Minimizing degradation of 2-ethylpentanedioyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the sample preparation and analysis of 2-ethylpentanedioyl-CoA. The information provided is based on established principles for the handling of analogous short- and medium-chain acyl-CoA molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in handling this compound samples?

A1: The main challenges stem from the inherent instability of the thioester bond in acyl-CoA molecules. This makes this compound susceptible to degradation through several pathways, including chemical hydrolysis and enzymatic activity. Maintaining sample integrity from collection through to analysis is therefore critical. Quantification can also be challenging due to their instability in aqueous solutions and the lack of blank matrices.[1]

Q2: What is the most likely degradation pathway for this compound?

A2: The primary degradation pathway for this compound is expected to be hydrolysis of the thioester bond, which can be catalyzed by acidic or alkaline conditions, as well as by cellular thioesterase enzymes. Additionally, as an intermediate in metabolism, it is subject to enzymatic degradation through pathways analogous to fatty acid β-oxidation.[2][3][4]

Q3: What are the optimal storage conditions for this compound samples and standards?

A3: To minimize degradation, samples and standards should be stored at ultra-low temperatures, ideally at -80°C. For short-term storage, -20°C may be acceptable. It is also advisable to store them in a non-aqueous solvent, such as methanol (B129727), which has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1][5] Repeated freeze-thaw cycles should be avoided.

Q4: Which analytical technique is most suitable for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA species.[1][6][7] This technique allows for the separation of this compound from other cellular components and its precise measurement based on its mass-to-charge ratio and fragmentation pattern.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound signal Sample degradation during collection and processing.Immediately quench metabolic activity at the point of sample collection, for example, by snap-freezing in liquid nitrogen. Use extraction buffers at low temperatures and containing agents to inhibit enzymatic activity.
Hydrolysis of the thioester bond.Maintain acidic pH (e.g., pH 4-5) during extraction and storage, as acyl-CoAs are more stable under mildly acidic conditions.[1][8] Avoid strongly acidic or alkaline conditions.[1]
Inefficient extraction.Optimize the extraction solvent. A mixture of organic solvents like acetonitrile (B52724) and methanol with an acidic aqueous buffer is often effective for a broad range of acyl-CoAs.[9]
High variability between replicate samples Inconsistent sample handling.Standardize the entire sample preparation workflow, from the timing of each step to the volumes and temperatures used. Minimize the time samples spend at room temperature.
Repeated freeze-thaw cycles.Aliquot samples after the initial extraction to avoid the need for repeated thawing of the entire sample.
Poor chromatographic peak shape Suboptimal mobile phase composition.Ensure the mobile phase is appropriate for the separation of polar molecules like acyl-CoAs. A common mobile phase combination is an aqueous solution with an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[5]
Issues with the analytical column.Use a column suitable for the analysis of polar compounds, such as a C18 reversed-phase column.[9] Ensure the column is properly equilibrated and has not degraded.
Presence of unexpected peaks in the chromatogram Contamination or degradation products.Review the sample handling procedure to identify potential sources of contamination. Analyze for known degradation products, such as the free acid (2-ethylpentanedioic acid) and coenzyme A.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

Objective: To extract short- and medium-chain acyl-CoAs, including this compound, from tissue samples while minimizing degradation.

Materials:

  • Frozen tissue sample

  • Homogenizer

  • Extraction Buffer: 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9[8][10]

  • Organic Solvent Mixture: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)[10]

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a pre-chilled homogenization tube.[10]

  • Add 0.5 mL of ice-cold Extraction Buffer and the internal standard.[10]

  • Homogenize the tissue on ice.[10]

  • Add 0.5 mL of the ice-cold Organic Solvent Mixture to the homogenate.[10]

  • Vortex the mixture for 2 minutes, then sonicate for 3 minutes in an ice bath.[10]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

  • Collect the supernatant.

  • For improved recovery, re-extract the pellet with another 0.5 mL of the Organic Solvent Mixture, centrifuge again, and combine the supernatants.[10]

  • Dry the combined supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in a solvent suitable for your analytical method, such as methanol, for immediate analysis or storage at -80°C.[1]

Protocol 2: Analysis of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in a prepared sample extract.

Materials:

  • Reconstituted sample extract

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water[5]

  • Mobile Phase B: Acetonitrile[5]

Procedure:

  • Equilibrate the analytical column with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the LC system.

  • Separate the analytes using a gradient elution. An example gradient is as follows:

    • 0-1.5 min: 2% B

    • 1.5-4 min: Ramp to 15% B

    • 4-6 min: Ramp to 30% B

    • 6-13 min: Ramp to 95% B

    • 13-17 min: Hold at 95% B

    • 17-20 min: Return to 2% B and re-equilibrate[5]

  • The mass spectrometer should be operated in positive ion ESI mode.[1][6]

  • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Visualizations

cluster_degradation Potential Degradation Pathways This compound This compound 2-ethylpentanedioic acid + CoA 2-ethylpentanedioic acid + CoA This compound->2-ethylpentanedioic acid + CoA Hydrolysis (Chemical or Enzymatic) Downstream Metabolites Downstream Metabolites This compound->Downstream Metabolites Beta-oxidation like pathway cluster_workflow Sample Preparation Workflow A Tissue Homogenization (Acidic Buffer, on ice) B Protein Precipitation & Acyl-CoA Extraction (Organic Solvents) A->B C Centrifugation (4°C) B->C D Supernatant Collection C->D E Drying under Nitrogen D->E F Reconstitution (Methanol) E->F G LC-MS/MS Analysis or Storage (-80°C) F->G

References

Validation & Comparative

Confirming the Structure of Synthesized 2-Ethylpentanedioyl-CoA: A Comparative Guide to NMR and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in metabolic studies and drug development, the unambiguous structural confirmation of synthesized acyl-coenzyme A (acyl-CoA) thioesters is a critical step to ensure the validity of experimental outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural verification of synthesized 2-ethylpentanedioyl-CoA, a dicarboxylic acid CoA ester. We present detailed experimental protocols, comparative performance data, and predicted NMR spectral data to assist researchers in selecting the most appropriate analytical strategy.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the de novo structural elucidation of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the structure of the acyl moiety and its linkage to Coenzyme A.

Predicted NMR Data for this compound

Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on the analysis of structurally related compounds, such as glutaric acid, diethyl glutarate, and typical chemical shifts for acyl-CoA compounds. These predictions provide a valuable reference for interpreting experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Acyl Moiety of this compound

Atom NumberStructure FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C O-SCoA-~198-202
2-C H(CH₂CH₃)-~2.5-2.7 (m)~45-50
3-CH₂-C H₂-~1.8-2.0 (m)~28-33
4-C H₂-COOH~2.3-2.5 (t)~33-38
5-C OOH-~175-180
6-CH(C H₂CH₃)-~1.5-1.7 (q)~25-30
7-CH(CH₂C H₃)-~0.8-1.0 (t)~10-15

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and pH. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Experimental Protocol: NMR Analysis of this compound

1. Synthesis of this compound:

The synthesis of this compound can be achieved through several methods, including the mixed anhydride (B1165640) or acyl chloride method. A general procedure involves the activation of the carboxyl group of 2-ethylpentanedioic acid followed by reaction with Coenzyme A.

2. Sample Preparation for NMR:

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: The synthesized this compound should be purified, for example by HPLC, to remove any unreacted starting materials or byproducts.

  • Solvent: The sample should be dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), as acyl-CoAs are water-soluble.

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.

  • pH Adjustment: The pH of the sample should be adjusted to a neutral range (pH 6.5-7.5) to ensure the stability of the thioester bond and mimic physiological conditions.

  • Internal Standard: An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added for accurate chemical shift referencing.

3. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • ¹H NMR: A standard one-dimensional ¹H NMR experiment is performed to identify all proton signals and their multiplicities.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is used to identify the chemical shifts of all carbon atoms.

  • 2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, thereby confirming the complete structure of the acyl chain.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that has become a cornerstone for the analysis of acyl-CoAs in complex biological matrices. It offers an excellent alternative and complementary approach to NMR for structural confirmation and quantification.

Principle of LC-MS/MS for Acyl-CoA Analysis

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

  • Liquid Chromatography: The synthesized this compound is first separated from other components in the sample using a reversed-phase HPLC column.

  • Mass Spectrometry: The eluted compound is then ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by a mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. This process provides a highly specific fragmentation pattern that is characteristic of the molecule.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation for LC-MS/MS:

  • Extraction: If the compound is in a complex matrix, a solid-phase extraction (SPE) may be necessary to purify and concentrate the analyte.[1]

  • Solvent: The sample is typically dissolved in a solvent compatible with the LC mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Ionization: Positive ion mode electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs as it provides better sensitivity.[1]

  • MS/MS Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions are set up. For this compound, this would involve monitoring the transition from the precursor ion (the protonated molecule) to a specific product ion, often corresponding to the Coenzyme A moiety or a fragment of the acyl chain.

Performance Comparison: NMR vs. LC-MS/MS

The choice between NMR and LC-MS/MS for the structural confirmation of synthesized this compound depends on the specific requirements of the analysis.

Table 2: Comparison of NMR and LC-MS/MS for Acyl-CoA Analysis

FeatureNMR SpectroscopyLC-MS/MS
Primary Information Detailed 3D structure, atom connectivity, stereochemistryMolecular weight, elemental composition, fragmentation pattern
Sensitivity Lower (mg to µg range)Higher (ng to fg range)[2]
Resolution High spectral resolutionHigh mass resolution
Sample Purity Requirement High purity required for unambiguous interpretationCan analyze complex mixtures
Analysis Time Longer (minutes to hours per experiment)Shorter (minutes per sample)
Quantitative Capability Inherently quantitative under specific conditionsRequires calibration with standards for absolute quantification
Structural Elucidation Excellent for de novo structure determinationProvides confirmation of expected structure and molecular weight

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and logical relationships, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation 2-Ethylpentanedioic Acid 2-Ethylpentanedioic Acid Activation Activation 2-Ethylpentanedioic Acid->Activation Reaction Reaction Activation->Reaction Coenzyme A Coenzyme A Coenzyme A->Reaction Crude this compound Crude this compound Reaction->Crude this compound HPLC Purification HPLC Purification Crude this compound->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy LC-MS/MS Analysis LC-MS/MS Analysis Pure this compound->LC-MS/MS Analysis Structure Confirmed Structure Confirmed NMR Spectroscopy->Structure Confirmed LC-MS/MS Analysis->Structure Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

logical_relationship Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy LC-MS/MS LC-MS/MS Synthesized Compound->LC-MS/MS Detailed Structure (Connectivity) Detailed Structure (Connectivity) NMR Spectroscopy->Detailed Structure (Connectivity) Molecular Weight & Purity Molecular Weight & Purity LC-MS/MS->Molecular Weight & Purity Unambiguous Confirmation Unambiguous Confirmation Detailed Structure (Connectivity)->Unambiguous Confirmation Molecular Weight & Purity->Unambiguous Confirmation

Caption: Logical relationship of analytical techniques for structural confirmation.

Conclusion

Both NMR spectroscopy and LC-MS/MS are powerful and often complementary techniques for the structural confirmation of synthesized this compound. NMR provides unparalleled detail for de novo structure elucidation, offering a complete picture of the molecule's atomic framework. LC-MS/MS, on the other hand, excels in sensitivity and is ideal for confirming the molecular weight and for quantitative analysis in complex mixtures. For researchers in drug development and metabolic studies, a combined approach, utilizing the strengths of both techniques, will provide the highest level of confidence in the identity and purity of their synthesized acyl-CoA compounds.

References

Comparative Analysis of 2-Ethylpentanedioyl-CoA Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected mass spectrometry fragmentation patterns of 2-ethylpentanedioyl-CoA against known acyl-CoA compounds. It includes predicted quantitative data, standardized experimental protocols, and workflow visualizations to support metabolomics and drug discovery research.

Introduction to Acyl-CoA Fragmentation

Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.[1][2] Their analysis by tandem mass spectrometry (MS/MS) is a cornerstone of metabolomics.[3] Acyl-CoAs exhibit characteristic fragmentation patterns, typically involving a significant neutral loss of the phosphorylated ADP moiety (C10H14N5O13P3), corresponding to a mass of 507.10 g/mol , when analyzed in positive ion mode.[4][5] This predictable fragmentation allows for the sensitive and specific detection of various acyl-CoA species from complex biological matrices.[3][4]

Predicted Fragmentation of this compound

While specific experimental data for this compound is not widely published, its fragmentation can be reliably predicted based on the well-established patterns of similar dicarboxylic acyl-CoAs, such as glutaryl-CoA. The primary fragmentation event in positive ion mode is the neutral loss of the 507 Da moiety, yielding a diagnostic acylium ion.

Comparison with Glutaryl-CoA:

Glutaryl-CoA is a five-carbon dicarboxylic acyl-CoA structurally similar to this compound, which is a seven-carbon dicarboxylic acyl-CoA. The fragmentation of glutaryl-CoA serves as an excellent model for predicting the behavior of its ethyl-substituted homolog.

FeatureThis compound (Predicted)Glutaryl-CoA (Known)
Molecular Formula C28H46N7O19P3SC26H42N7O18P3S
Monoisotopic Mass 925.1786 Da883.1473 Da
Precursor Ion [M+H]+ m/z 926.1864m/z 884.1551
Primary Neutral Loss 507.10 Da507.10 Da
Major Fragment Ion [M+H-507]+ m/z 419.0864m/z 377.0551
Other Key Fragments Fragments from the CoA moiety, such as the adenosine (B11128) diphosphate (B83284) fragment at m/z 428.037.[6]Fragments from the CoA moiety, including m/z 428.037.

Table 1: Comparative quantitative data for this compound and Glutaryl-CoA.

Proposed Fragmentation Pathway

The collision-induced dissociation (CID) of this compound is expected to proceed via cleavage at the thioester bond and within the coenzyme A moiety. The following diagram illustrates the predicted primary fragmentation.

G Predicted MS/MS Fragmentation of this compound Parent This compound [M+H]+ m/z 926.1864 Fragment1 Acylium Ion [M+H-507]+ m/z 419.0864 Parent->Fragment1 CID Fragment2 Adenosine Diphosphate Ion m/z 428.037 Parent->Fragment2 CID NeutralLoss Neutral Loss (507.10 Da) Parent->NeutralLoss NeutralLoss->Fragment1

Caption: Predicted fragmentation of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

This section details a standard protocol for the analysis of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Cell Lysates):

  • Harvest cultured cells (~1-10 million) and wash with ice-cold phosphate-buffered saline.

  • Perform metabolite extraction using a cold solvent mixture, such as methanol (B129727)/acetonitrile/water (2:2:1 v/v/v).

  • Centrifuge the extract to pellet cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

  • Key Parameters:

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Temperature: 400-500°C.[4]

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific precursor-product ion transition, typically in the range of 20-40 eV.

Analytical Workflow

The overall workflow for the analysis of this compound involves several sequential steps from sample collection to data interpretation.

G LC-MS/MS Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Harvest Cell Harvesting Extract Metabolite Extraction Harvest->Extract Dry Drying & Reconstitution Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (Positive ESI) LC->MS Peak Peak Integration MS->Peak Quant Quantification Peak->Quant ID Compound ID Quant->ID Interpretation Interpretation ID->Interpretation Biological Context

Caption: Standard workflow for acyl-CoA analysis from biological samples.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. By leveraging comparative data from structurally similar molecules and employing standardized protocols, researchers can achieve reliable identification and quantification of this and other novel acyl-CoA species.

References

Comparative Metabolomics: A Framework for Analyzing Strains With and Without 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential metabolic impact of 2-ethylpentanedioyl-CoA.

While direct comparative metabolomic studies on strains with and without this compound are not extensively available in public literature, this guide provides a comprehensive framework for conducting such an analysis. The following sections detail hypothetical yet plausible metabolomic shifts, standardized experimental protocols, and data visualization strategies to aid researchers in investigating the metabolic role of this compound.

Hypothetical Comparative Metabolite Profiles

The presence of this compound, a dicarboxylic acyl-CoA, could significantly influence cellular metabolism. Based on known acyl-CoA metabolism, its introduction could impact fatty acid metabolism, amino acid catabolism, and the tricarboxylic acid (TCA) cycle. The following table presents a hypothetical comparison of metabolite levels between a wild-type strain and a strain engineered to produce or metabolize this compound.

Metabolite ClassMetaboliteWild-Type Strain (Relative Abundance)Strain with this compound (Relative Abundance)Fold ChangePutative Impact
Acyl-CoAs Acetyl-CoA1.000.75-1.33Potential precursor diversion
Propionyl-CoA1.001.50+1.50Altered odd-chain fatty acid or amino acid metabolism[1]
Succinyl-CoA1.001.20+1.20Anaplerotic input into the TCA cycle[1][2]
Malonyl-CoA1.000.80-1.25Downregulation of fatty acid synthesis[3]
Organic Acids Citrate1.000.85-1.18Reduced entry of acetyl-CoA into the TCA cycle[4]
Succinate1.001.30+1.30Increased TCA cycle intermediates[2]
2-Ethylhydracrylic acidNot DetectedDetected-Biomarker of alternative isoleucine catabolism[5]
Amino Acids Isoleucine1.000.60-1.67Precursor for alternative metabolic pathways[5]
Valine1.000.90-1.11Potential alterations in branched-chain amino acid metabolism[1]
Lipids Long-Chain Acyl-CoAs1.001.40+1.40Indication of altered lipid metabolism and insulin (B600854) sensitivity[6]

Experimental Protocols

To achieve robust and reproducible comparative metabolomics data, standardized protocols are essential.[7] The following outlines key experimental methodologies.

Cell Culture and Metabolite Extraction

Consistent cell culture and rapid quenching of metabolic activity are critical for accurate metabolomic analysis.[8]

  • Cell Seeding: Plate an equal number of cells for both the wild-type and the experimental strain in multiple replicates. A cell count equivalent to at least 1 mg of protein per sample is recommended.[8]

  • Metabolic Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Subsequently, add a pre-chilled extraction solvent, such as a methanol/water mixture, and scrape the cells.[8] Snap-freezing in liquid nitrogen is a common and effective method.[8]

  • Metabolite Extraction: A widely used method is the Bligh-Dyer extraction, which separates metabolites into aqueous and organic phases, allowing for the analysis of both water-soluble metabolites and lipids.[8] The sample is typically homogenized in a chloroform/methanol/water mixture.

Metabolite Analysis using Mass Spectrometry

Mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) is a powerful tool for metabolomics due to its high sensitivity and broad coverage.[7][9]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, for accurate mass determination.

  • GC-MS: Suitable for volatile and thermally stable metabolites. Derivatization is often required to increase volatility.

  • LC-MS: Ideal for a wide range of polar and nonpolar metabolites. Different column chemistries (e.g., reversed-phase, HILIC) can be used to target specific metabolite classes.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the detection of different compound classes.

Data Processing and Analysis

Raw metabolomics data requires several processing steps to extract meaningful biological information.[10]

  • Peak Picking and Alignment: Use software such as Metabox 2.0 to identify and align metabolic features across all samples.[10]

  • Normalization: To account for variations in sample amount and instrument response, normalize the data to an internal standard or total ion current.[10]

  • Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, principal component analysis [PCA], partial least squares-discriminant analysis [PLS-DA]) to identify metabolites that are significantly different between the two groups.

Visualization of Metabolic Pathways

Diagrams are crucial for illustrating the potential impact of this compound on cellular metabolism. The following DOT script generates a directed graph of a hypothetical metabolic pathway affected by this compound.

Metabolic_Pathway cluster_amino_acid Amino Acid Catabolism cluster_fatty_acid Fatty Acid Metabolism cluster_central_carbon Central Carbon Metabolism Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Long-chain Acyl-CoAs Long-chain Acyl-CoAs Acetyl-CoA Acetyl-CoA Long-chain Acyl-CoAs->Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA->TCA Cycle This compound This compound This compound->Succinyl-CoA Hypothesized Entry Point

Hypothetical integration of this compound into central carbon metabolism.


References

Validating the In Vivo Relevance of the Ethylmalonyl-CoA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ethylmalonyl-CoA pathway (EMCP) with its primary alternative, the glyoxylate (B1226380) cycle. It summarizes key experimental data that has been used to validate the in vivo relevance of the EMCP and presents detailed methodologies for the key experiments cited.

Executive Summary

The ethylmalonyl-CoA pathway is a crucial metabolic route in several microorganisms for the assimilation of C2 compounds, serving as an alternative to the more widely known glyoxylate cycle.[1] Its in vivo operation has been validated through sophisticated techniques such as 13C metabolic flux analysis (MFA), which allows for the precise quantification of carbon flow through metabolic networks.[2][3] This guide will delve into the experimental evidence supporting the EMCP's relevance, compare its efficiency and regulation with the glyoxylate cycle, and provide the necessary protocols for researchers to conduct their own validation studies.

Comparative Analysis of Acetyl-CoA Assimilation Pathways

The primary function of both the ethylmalonyl-CoA pathway and the glyoxylate cycle is to enable organisms to grow on two-carbon compounds like acetate (B1210297) or ethanol (B145695) by providing a mechanism to replenish C4 intermediates of the TCA cycle.[1][4] However, they differ significantly in their enzymatic steps, energetic efficiency, and the organisms in which they operate.

FeatureEthylmalonyl-CoA Pathway (EMCP)Glyoxylate Cycle
Key Enzymes Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA epimerase, Methylmalonyl-CoA mutaseIsocitrate lyase, Malate synthase
Net Reaction 2 Acetyl-CoA + 2 CO2 + 2 NADPH + 2 ATP → Succinyl-CoA + Glyoxylate + 2 NADP+ + 2 ADP + 2 Pi2 Acetyl-CoA + NAD+ + FAD → Succinate + 2 CoA + NADH + FADH2
Carbon Efficiency Incorporates CO2, leading to higher carbon conservation.[2]Loses carbon as CO2 in the TCA cycle portion.
Energy Requirement Requires ATP and reducing power (NADPH).[4]Generates reducing equivalents (NADH, FADH2).
Organisms Predominantly found in α-proteobacteria (e.g., Rhodobacter sphaeroides, Methylobacterium extorquens) and some actinomycetes.[1][5]Widespread in bacteria, archaea, protists, fungi, and plants.

Experimental Validation of the Ethylmalonyl-CoA Pathway

The in vivo relevance of the EMCP has been rigorously demonstrated using isotopic labeling experiments, particularly 13C metabolic flux analysis.[2][6] These studies involve feeding the organism a 13C-labeled carbon source (e.g., [1-13C]acetate) and tracking the incorporation of the label into various intracellular metabolites over time.[6]

Key Experimental Findings:
  • Identification of Pathway Intermediates : High-resolution mass spectrometry has confirmed the presence of unique CoA thioesters specific to the EMCP in organisms like Methylobacterium extorquens AM1 grown on methanol.[7]

  • Metabolic Flux Analysis : 13C-MFA has shown that in M. extorquens AM1 growing on acetate, the EMCP is the primary route for acetyl-CoA assimilation, while the TCA cycle is mainly used for oxidation.[8]

  • Dynamic Labeling Experiments : Short-term 13C-labeling experiments have elucidated the sequence of reactions by observing the order of label incorporation into different CoA derivatives of the pathway.[2][6]

  • Genetic Evidence : Mutations in genes encoding key enzymes of the EMCP, such as crotonyl-CoA carboxylase/reductase, lead to an inability to grow on acetate, confirming their essential role in the pathway.[9]

The following table summarizes quantitative data from a 13C-MFA study in M. extorquens AM1, comparing the relative flux through the EMCP and the glyoxylate cycle under methylotrophic conditions.

Metabolic FluxRelative Flux (%)
Ethylmalonyl-CoA Pathway25 ± 1
Glyoxylate Regeneration Cycle (GRC)0 ± 2
Data adapted from a study on Methylobacterium extorquens AM1 demonstrating the dominant role of the EMCP for glyoxylate regeneration.[2]

Signaling Pathways and Experimental Workflows

Ethylmalonyl-CoA Pathway Diagram

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa1->crotonyl_coa ethylmalonyl_coa (2R)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa CO2, NADPH Crotonyl-CoA carboxylase/reductase methylmalonyl_coa (2S)-Methylmalonyl-CoA ethylmalonyl_coa->methylmalonyl_coa Ethylmalonyl-CoA epimerase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA mutase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA succinyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa (2S)-Methylsuccinyl-CoA dehydrogenase methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase pyruvate Pyruvate methylmalyl_coa->pyruvate β-Methylmalyl-CoA lyase

Caption: The Ethylmalonyl-CoA Pathway for acetyl-CoA assimilation.

Glyoxylate Cycle Diagram

Glyoxylate_Cycle acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate Citrate synthase isocitrate Isocitrate citrate->isocitrate Aconitase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate lyase succinate Succinate isocitrate->succinate Isocitrate lyase malate Malate glyoxylate->malate fumarate Fumarate succinate->fumarate Succinate dehydrogenase fumarate->malate Fumarase malate->oxaloacetate Malate dehydrogenase acetyl_coa2 Acetyl-CoA acetyl_coa2->malate Malate synthase

Caption: The Glyoxylate Cycle as an alternative for C2 assimilation.

Experimental Workflow for 13C Metabolic Flux Analysis

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase culture Cell Culture with 13C-labeled Substrate sampling Metabolic Quenching & Sample Collection culture->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis of Labeled Metabolites extraction->analysis flux_calc Flux Estimation using Software (e.g., Metran) analysis->flux_calc Isotopomer Distribution Data model Metabolic Network Model Construction model->flux_calc stat_analysis Statistical Analysis & Confidence Intervals flux_calc->stat_analysis

Caption: A generalized workflow for 13C Metabolic Flux Analysis.

Experimental Protocols

13C-Labeling Experiment for Metabolic Flux Analysis

This protocol is adapted from established methods for studying microbial metabolism.[10][11]

Objective: To determine the in vivo metabolic fluxes by measuring the incorporation of a 13C-labeled substrate into intracellular metabolites.

Materials:

  • Microbial strain of interest

  • Defined growth medium

  • 13C-labeled substrate (e.g., [1-13C]glucose, [1-13C]acetate)

  • Unlabeled substrate

  • Bioreactor or shake flasks

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

  • LC-MS/MS or GC-MS system

Procedure:

  • Pre-culture: Grow the microbial strain in a defined medium with an unlabeled carbon source to mid-exponential phase.

  • Labeling Experiment: Inoculate a fresh culture in the defined medium containing the 13C-labeled substrate. For steady-state analysis, ensure the culture reaches a metabolic and isotopic steady state (typically after at least 5-6 doublings).

  • Sampling and Quenching: Rapidly withdraw a known volume of cell culture and immediately quench the metabolic activity by mixing with a cold quenching solution to prevent further enzymatic reactions.

  • Metabolite Extraction: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in a cold extraction solvent to lyse the cells and extract the intracellular metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites, particularly the intermediates of the pathway of interest.

  • Data Analysis: Use specialized software (e.g., Metran) to fit the measured isotopomer data to a metabolic model of the organism's central carbon metabolism. This will allow for the calculation of intracellular metabolic fluxes.[11]

Proteomic Analysis to Confirm Enzyme Presence

Objective: To identify and quantify the proteins of the metabolic pathway under specific growth conditions.

Materials:

  • Cell pellets from cultures grown on different carbon sources (e.g., acetate vs. methanol)

  • Lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Protein Extraction: Lyse the cell pellets to release the total protein content.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry to identify and quantify the proteins present in the sample.

  • Data Analysis: Compare the protein abundance profiles between different growth conditions to identify enzymes that are upregulated when the pathway is expected to be active. For instance, enzymes of the EMCP were shown to be abundant in M. extorquens AM1 grown on acetate.[8]

Conclusion

The in vivo relevance of the ethylmalonyl-CoA pathway has been unequivocally demonstrated through a combination of advanced experimental techniques, most notably 13C metabolic flux analysis. This guide provides a framework for understanding and comparing the EMCP to its functional analog, the glyoxylate cycle. The detailed protocols and visual representations of the pathways and experimental workflows offer a valuable resource for researchers aiming to investigate this and other metabolic pathways in a quantitative and physiologically relevant manner. The higher carbon efficiency of the EMCP makes it a pathway of significant interest for biotechnological applications aimed at producing value-added chemicals from C2 feedstocks.[5]

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the kinetic performance of human glutaryl-CoA dehydrogenase (GCD) with its physiological substrate, glutaryl-CoA, and a selection of alternative acyl-CoA molecules reveals the enzyme's substrate specificity and catalytic efficiency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of GCD's kinetic parameters, supported by experimental data and detailed protocols, to aid in the study of metabolic pathways and the development of novel therapeutics.

While direct kinetic data for 2-ethylpentanedioyl-CoA with glutaryl-CoA dehydrogenase is not currently available in the published literature, an analysis of GCD's activity with structurally related substrates offers valuable insights into how modifications to the substrate molecule affect the enzyme's catalytic performance. A study investigating a series of alternate substrates with substitutions at the gamma position of glutaryl-CoA provides a strong basis for understanding the enzyme's active site constraints and reaction mechanism.

Comparative Kinetic Performance of Human Glutaryl-CoA Dehydrogenase

The steady-state kinetic constants for the dehydrogenation of glutaryl-CoA and several alternate substrates by human glutaryl-CoA dehydrogenase are summarized in the table below. The data clearly demonstrates that while GCD can accommodate various substrates, it exhibits a pronounced preference for its natural substrate, glutaryl-CoA.

Substratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
Glutaryl-CoA23.02.59.2
4-Nitrobutyryl-CoA0.3815.00.025
This compound Data not available Data not available Data not available

Table 1: Steady-state kinetic constants of human glutaryl-CoA dehydrogenase with glutaryl-CoA and an alternate substrate.[1]

The catalytic efficiency (kcat/Km) for glutaryl-CoA is significantly higher than that for 4-nitrobutyryl-CoA, indicating a much more efficient conversion of the physiological substrate.[1] This difference is primarily driven by a substantially higher turnover number (kcat) and a lower Michaelis constant (Km), which signifies a stronger binding affinity for glutaryl-CoA.[1] The electron-withdrawing nitro group in 4-nitrobutyryl-CoA likely influences the electronic environment at the active site, leading to a less favorable reaction.[1]

Experimental Workflow

The kinetic parameters presented were determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor. The general workflow for such an experiment is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Glutaryl-CoA Dehydrogenase Mix Combine Enzyme, Buffer, and FcPF6 in Cuvette Enzyme->Mix Substrates Acyl-CoA Substrates (Glutaryl-CoA, etc.) Initiate Initiate Reaction by Adding Substrate Substrates->Initiate Reagents Assay Buffer (e.g., Tris-HCl) FcPF6 Reagents->Mix Mix->Initiate Monitor Monitor Absorbance Change at 300 nm (Spectrophotometer) Initiate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot Velocity vs. Substrate Concentration (Michaelis-Menten Plot) Calculate->Plot Determine Determine kcat and Km (Non-linear Regression) Plot->Determine

Caption: Workflow for the kinetic analysis of glutaryl-CoA dehydrogenase.

Signaling Pathway Context

Glutaryl-CoA dehydrogenase plays a crucial role in the mitochondrial degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide.[2] This reaction is a key step in amino acid catabolism, and its deficiency leads to the genetic disorder glutaric aciduria type 1.[2]

signaling_pathway Lys_Trp L-Lysine, L-Hydroxylysine, L-Tryptophan Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA GCD Glutaryl-CoA Dehydrogenase (GCD) Glutaryl_CoA->GCD Crotonyl_CoA Crotonyl-CoA + CO2 GCD->Crotonyl_CoA Beta_Oxidation Further Metabolism (β-oxidation) Crotonyl_CoA->Beta_Oxidation

Caption: Metabolic pathway involving glutaryl-CoA dehydrogenase.

Detailed Experimental Protocols

The following is a representative protocol for determining the kinetic parameters of human glutaryl-CoA dehydrogenase, based on published methods.[1]

Enzyme Assay Protocol

  • Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing 10 mM Tris-HCl buffer (pH 8.0) and 200 µM ferrocenium (B1229745) hexafluorophosphate (B91526) (FcPF₆) as the electron acceptor.

  • Enzyme Addition: Add a known concentration of purified human glutaryl-CoA dehydrogenase to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding varying concentrations of the acyl-CoA substrate (e.g., glutaryl-CoA, 4-nitrobutyryl-CoA).

  • Spectrophotometric Monitoring: Immediately monitor the reduction of FcPF₆ by measuring the decrease in absorbance at 300 nm at 25 °C using a spectrophotometer. The extinction coefficient for FcPF₆ at 300 nm is 4.3 mM⁻¹cm⁻¹.[1]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance change over time.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Determine the steady-state kinetic constants, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear least-squares regression analysis.

    • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.

Note: The synthesis of this compound is not described in the cited literature and would require a separate synthetic chemistry protocol.

This guide highlights the specificity of glutaryl-CoA dehydrogenase for its native substrate and provides a framework for the kinetic analysis of this important enzyme. While data for this compound is absent, the presented information on related substrates offers a valuable comparative context for researchers investigating the metabolism of branched-chain dicarboxylic acids and the development of targeted enzymatic inhibitors.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity with 2-Ethylpentanedioyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic diseases and drug development, the specificity of antibodies is paramount for the accurate detection and quantification of target molecules. This guide provides a comprehensive framework for evaluating the cross-reactivity of an antibody developed against 2-ethylpentanedioyl-CoA with other structurally related acyl-CoAs. As no specific antibodies for this compound are commercially available, this guide will also briefly cover the principles of generating such a specialized antibody.

Generation of an Antibody Against this compound

This compound is a small molecule and, as such, is not immunogenic on its own. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This complex, known as a hapten-carrier conjugate, can then be used to immunize an animal model to produce polyclonal or monoclonal antibodies. The design of the hapten and the conjugation strategy are critical for the specificity of the resulting antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the specificity and cross-reactivity of an antibody against small molecules. The principle of this assay is the competition between the target analyte (this compound) and other test compounds for binding to a limited amount of the specific antibody.

Materials and Reagents:

  • High-binding 96-well microplates

  • Anti-2-ethylpentanedioyl-CoA antibody (primary antibody)

  • This compound standard

  • Potential cross-reacting acyl-CoAs (e.g., glutaryl-CoA, succinyl-CoA, methylmalonyl-CoA, etc.)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Procedure:

  • Coating: Coat the wells of a 96-well microplate with the coating antigen (this compound-BSA conjugate) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition:

    • Prepare a series of dilutions for the this compound standard and each of the potential cross-reacting acyl-CoAs.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the standard or the test compounds for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to the analyte in the solution) will bind to the coated antigen.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Interpretation

The results of the competitive ELISA are typically presented as a standard curve where the signal is inversely proportional to the concentration of the analyte. The concentration of each test compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100

The data should be summarized in a clear and structured table for easy comparison.

Table 1: Cross-Reactivity of Anti-2-Ethylpentanedioyl-CoA Antibody with Other Acyl-CoAs

Test CompoundIC50 (µM)% Cross-Reactivity
This compoundValue100%
Glutaryl-CoAValueCalculated Value
Succinyl-CoAValueCalculated Value
Methylmalonyl-CoAValueCalculated Value
Propionyl-CoAValueCalculated Value
Butyryl-CoAValueCalculated Value
Acetyl-CoAValueCalculated Value

Note: The IC50 values are hypothetical and would be determined experimentally.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat Coat Plate with This compound-BSA Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Add_Mixture Add Antibody-Analyte Mixture to Coated Plate Block->Add_Mixture Preincubation Pre-incubate Primary Antibody with Standard or Test Acyl-CoAs Preincubation->Add_Mixture Wash2 Wash Add_Mixture->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Wash3 Wash Add_Secondary->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Diagram 2: Simplified Metabolic Pathway Involving Acyl-CoAs

Acyl_CoA_Metabolism Amino_Acids Lysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Amino_Acids->Glutaryl_CoA Fatty_Acids Fatty Acids Other_Acyl_CoAs Other Acyl-CoAs Fatty_Acids->Other_Acyl_CoAs 2_Ethylpentanedioyl_CoA This compound Glutaryl_CoA->2_Ethylpentanedioyl_CoA Metabolic Defects Acetyl_CoA Acetyl-CoA Glutaryl_CoA->Acetyl_CoA Normal Metabolism Other_Acyl_CoAs->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified metabolic context of this compound and related acyl-CoAs.

Orthogonal Methods for the Validation of 2-Ethylpentanedioyl-CoA Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of novel or low-abundance metabolites is a critical challenge in metabolomics and drug development. This guide provides a comparative overview of orthogonal methods for the validation of 2-ethylpentanedioyl-CoA, a dicarboxylic acyl-CoA. Ensuring the accuracy of its identification is paramount for understanding its potential roles in metabolic pathways and its significance as a biomarker. This document outlines key orthogonal approaches, presents their performance characteristics, provides detailed experimental protocols, and visualizes the validation workflow.

Comparison of Orthogonal Validation Methods

The validation of this compound identification should not rely on a single analytical technique. Instead, employing multiple, orthogonal methods that measure different physicochemical properties of the molecule provides a more robust and reliable confirmation. The primary methods for acyl-CoA analysis include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Key Performance Metrics for Orthogonal Methods

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS/MS)HPLC with UV/Fluorescence DetectionNuclear Magnetic Resonance (NMR)
Principle Separation by chromatography followed by detection based on mass-to-charge ratio and fragmentation pattern.Separation by chromatography followed by detection based on light absorbance or fluorescence.Detection based on the magnetic properties of atomic nuclei, providing detailed structural information.
Specificity Very High (relies on retention time, precursor mass, and fragment ions).Moderate (relies on retention time and spectral properties; potential for co-elution).High (provides unambiguous structural confirmation).
Sensitivity High (typically in the femtomole to picomole range).[1]Moderate (typically in the picomole range).[2]Low (typically in the nanomole to micromole range).
Quantitative Accuracy High (with the use of stable isotope-labeled internal standards).Good (requires careful calibration).[2]High (inherently quantitative without the need for response factors).
Sample Requirement LowLow to ModerateHigh
Primary Use Case Discovery, identification, and quantification in complex biological matrices.[3][4]Routine quantification of known acyl-CoAs.Structural elucidation and confirmation of synthetic standards.

Experimental Protocols

LC-MS/MS for this compound Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for acyl-CoA analysis due to its high sensitivity and specificity.[3][5]

Sample Preparation:

  • Quench metabolism and extract acyl-CoAs from the biological sample (e.g., cells, tissues) using a cold solution of 10% trichloroacetic acid or an acetonitrile/methanol (B129727)/water mixture.[5][6]

  • Sonicate the sample on ice to ensure complete lysis and extraction.

  • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.[6]

  • Collect the supernatant containing the acyl-CoAs.

  • For absolute quantification, spike the sample with a stable isotope-labeled internal standard of this compound prior to extraction.

Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

Mass Spectrometry Detection:

  • Ionization: Use electrospray ionization (ESI) in positive mode.

  • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification or high-resolution mass spectrometry (HRMS) for accurate mass measurement and formula determination.[4][8]

  • MRM Transitions: For this compound, one would monitor the transition from the precursor ion (the molecular mass + H+) to specific fragment ions. A characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) portion) is often observed for acyl-CoAs.[3]

HPLC with UV Detection

HPLC with UV detection is a more accessible method for quantifying acyl-CoAs, though it is less specific than LC-MS/MS.

Sample Preparation:

  • Follow the same extraction protocol as for LC-MS/MS.

Chromatographic Separation:

  • Utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol.[2]

UV Detection:

  • Monitor the absorbance at 254 nm or 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.[2]

  • Identification is based on matching the retention time of the peak in the sample to that of a purified this compound standard.

NMR for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of a molecule. It is particularly useful for confirming the structure of a chemically or enzymatically synthesized this compound standard.

Sample Preparation:

  • A relatively large amount (micrograms to milligrams) of purified this compound is required.

  • Dissolve the purified compound in a deuterated solvent (e.g., D₂O).

Data Acquisition:

  • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

Data Analysis:

  • The chemical shifts, coupling constants, and correlations from the 2D spectra will provide definitive evidence for the structure of this compound, including the connectivity of the ethyl group and the pentanedioyl backbone.

Visualizing the Validation Workflow and Pathways

Workflow for Orthogonal Validation

The following diagram illustrates a logical workflow for the robust validation of this compound identification.

cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_quantification Quantification & Application A Putative Identification of This compound by LC-HRMS B LC-MS/MS Confirmation (Fragmentation Pattern) A->B Orthogonal Method 1 C Chromatographic Co-elution with Synthetic Standard A->C Orthogonal Method 2 E Quantitative LC-MS/MS Assay (with Internal Standard) B->E C->E D NMR Structural Confirmation of Synthetic Standard D->C Provides Standard F Biological Pathway Investigation E->F

Orthogonal validation workflow for this compound.
Hypothetical Metabolic Pathway

The involvement of this compound in a metabolic pathway can be investigated once its identity is confirmed. The following diagram depicts a hypothetical pathway where it might be an intermediate.

Precursor_Metabolite Precursor Metabolite Enzyme_1 Enzyme_1 Precursor_Metabolite->Enzyme_1 This compound This compound Enzyme_1->this compound Enzyme_2 Enzyme_2 This compound->Enzyme_2 Downstream_Product Downstream Product Enzyme_2->Downstream_Product

Hypothetical metabolic pathway involving this compound.

By following this guide, researchers can confidently validate the identification of this compound, enabling further investigation into its biological significance. The use of orthogonal methods is a cornerstone of rigorous analytical science and is essential for producing high-quality, reproducible data.

References

Investigating Acyl-CoA Metabolism In Vivo: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of metabolic intermediates is crucial. This guide provides a comparative overview of in vivo knockout studies designed to elucidate the roles of acyl-Coenzyme A (acyl-CoA) molecules, offering a framework for investigating novel compounds such as 2-ethylpentanedioyl-CoA.

Comparative Analysis of Key Acyl-CoA Metabolism Knockout Models

To illustrate the impact of disrupting acyl-CoA metabolism, this section compares the phenotypes and key biochemical findings from knockout mouse models of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). These enzymes are central to the regulation of fatty acid synthesis and oxidation.

FeatureACC1 Knockout (Global)ACC2 Knockout (Global)Reference
Primary Function of Target Enzyme Catalyzes the conversion of acetyl-CoA to malonyl-CoA in the cytosol, a rate-limiting step in de novo fatty acid synthesis.[1]Catalyzes the conversion of acetyl-CoA to malonyl-CoA at the mitochondrial membrane, which inhibits carnitine palmitoyltransferase I (CPT1) and thus fatty acid oxidation.[2]
Viability Embryonically lethal.[1][3]Viable and fertile.[1]
Key Phenotype Embryos fail to develop beyond day 8.5, indicating an essential role in early development.[1][3]Higher rate of fatty acid oxidation, leaner phenotype, and reduced body fat.[1]
Metabolic Impact In heterozygous mice (Acc1+/-), there is a 50% reduction in ACC1 mRNA, but protein levels and malonyl-CoA levels are comparable to wild-type, suggesting compensatory mechanisms.[3]Reduced malonyl-CoA levels in heart and skeletal muscle, leading to disinhibition of CPT1 and increased fatty acid oxidation.[2]
Tissue-Specific Findings Adipose-specific knockout of ACC1 results in growth retardation and reduced de novo fatty acid synthesis in fat tissues.[4]N/A (Global knockout viable)

Experimental Protocols: A Blueprint for Investigation

The following protocols are synthesized from methodologies reported in studies of acyl-CoA metabolizing enzyme knockouts and serve as a guide for designing future in vivo studies.

Generation of Knockout Mice

A common strategy for generating knockout mice involves gene targeting in embryonic stem (ES) cells.

  • Targeting Vector Construction : A targeting vector is designed to replace a critical exon of the gene of interest with a selection cassette (e.g., a neomycin resistance gene). The vector typically includes homologous arms to facilitate recombination.

  • ES Cell Transfection and Selection : The targeting vector is introduced into ES cells, and cells that have successfully incorporated the vector are selected for using an antibiotic.

  • Blastocyst Injection : The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Germline-Transmitted Mice : Chimeric offspring are identified and bred to test for germline transmission of the targeted allele.

  • Breeding and Genotyping : Heterozygous mice are interbred to generate homozygous knockout mice, and genotyping is performed using PCR analysis of tail DNA.

Metabolic Phenotyping

A series of metabolic analyses are essential to characterize the impact of the gene knockout.

  • Indirect Calorimetry : Mice are placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER = VCO2/VO2) to assess fuel utilization.

  • Body Composition Analysis : Techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR) are used to determine fat mass, lean mass, and bone mineral density.

  • Glucose and Insulin (B600854) Tolerance Tests : These tests are performed to assess glucose homeostasis and insulin sensitivity.

  • Measurement of Metabolites : Blood and tissue samples are collected to measure levels of key metabolites such as glucose, insulin, free fatty acids, triglycerides, and specific acyl-CoAs using techniques like mass spectrometry.

  • Gene Expression Analysis : RNA is extracted from tissues of interest to quantify the expression of genes involved in relevant metabolic pathways using quantitative real-time PCR (qRT-PCR).

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex relationships in metabolic pathways and experimental workflows.

Caption: Simplified overview of fatty acid synthesis and oxidation pathways.

cluster_workflow In Vivo Knockout Study Workflow start Design Targeting Vector es_cells ES Cell Transfection & Selection start->es_cells blastocyst Blastocyst Injection es_cells->blastocyst chimeras Generate Chimeric Mice blastocyst->chimeras breeding Breeding to Obtain Knockouts chimeras->breeding phenotyping Metabolic Phenotyping breeding->phenotyping data_analysis Data Analysis & Interpretation phenotyping->data_analysis conclusion Functional Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for an in vivo knockout study.

By leveraging the established methodologies and comparative data from well-studied acyl-CoA metabolizing enzymes, researchers can effectively design and execute in vivo knockout studies to elucidate the function of novel molecules like this compound. This approach provides a clear path forward for advancing our understanding of metabolic regulation and for the development of new therapeutic strategies.

References

Validating the Metabolic Fate of 2-Ethylpentanedioyl-CoA: A Comparative Guide to Isotopic Tracing Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic tracing strategies to elucidate and validate the metabolic fate of 2-ethylpentanedioyl-CoA, a dicarboxylic acyl-CoA. While the specific metabolism of this compound is not extensively documented, we can infer its likely degradation through a pathway analogous to the beta-oxidation of other dicarboxylic acids. This guide presents a hypothesized metabolic pathway and compares different isotopic tracing approaches to validate this hypothesis, providing detailed experimental protocols and data interpretation guides.

Hypothesized Metabolic Pathway of this compound

Based on known metabolic pathways for dicarboxylic acids and branched-chain acyl-CoAs, we propose that this compound is metabolized via a modified beta-oxidation pathway. The presence of an ethyl group at the alpha-position suggests a series of enzymatic reactions that accommodate this branching. The proposed pathway involves sequential dehydrogenation, hydration, oxidation, and thiolytic cleavage, ultimately yielding propionyl-CoA and succinyl-CoA.

Metabolic Fate of this compound This compound This compound 2-Ethyl-2-pentenoyl-CoA 2-Ethyl-2-pentenoyl-CoA This compound->2-Ethyl-2-pentenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-2-ethylpentanedioyl-CoA 3-Hydroxy-2-ethylpentanedioyl-CoA 2-Ethyl-2-pentenoyl-CoA->3-Hydroxy-2-ethylpentanedioyl-CoA Enoyl-CoA Hydratase 3-Keto-2-ethylpentanedioyl-CoA 3-Keto-2-ethylpentanedioyl-CoA 3-Hydroxy-2-ethylpentanedioyl-CoA->3-Keto-2-ethylpentanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 3-Keto-2-ethylpentanedioyl-CoA->Propionyl-CoA Thiolase Succinyl-CoA Succinyl-CoA 3-Keto-2-ethylpentanedioyl-CoA->Succinyl-CoA Thiolase

Caption: Hypothesized metabolic pathway of this compound.

Comparison of Isotopic Tracing Strategies

To validate the proposed pathway, different stable isotope-labeled tracers can be employed. The choice of tracer will influence the ability to track carbon flow through the pathway and quantify metabolic fluxes. The primary analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can separate and detect the labeled metabolites and their isotopologues.

Table 1: Comparison of Isotopic Tracers for Validating this compound Metabolism

Isotopic TracerRationaleAdvantagesDisadvantages
Uniformly 13C-labeled 2-Ethylpentanedioic Acid Directly traces the fate of the parent molecule.Provides the most direct evidence of the proposed degradation pathway. Allows for the identification of all downstream metabolites derived from this compound.Synthesis of the labeled compound may be challenging and costly. Does not provide information on the origin of this compound itself.
[1,2-13C2]Acetyl-CoA Precursor (e.g., [1,2-13C2]Glucose) Traces the contribution of glycolysis and pyruvate (B1213749) oxidation to the synthesis of potential precursors of this compound.Readily available and widely used tracer. Can reveal the contribution of central carbon metabolism to the synthesis of the dicarboxylic acid backbone.Indirect tracing method. Labeling in downstream metabolites will be diluted, potentially making detection difficult.
[U-13C3]Propionyl-CoA Precursor (e.g., [U-13C3]Propionate) Traces the potential contribution of odd-chain fatty acid oxidation or certain amino acid catabolism to the ethyl group of this compound.Can elucidate the origin of the ethyl branch of the molecule.[1]The contribution of propionyl-CoA to the synthesis of this specific dicarboxylic acid may be minor, leading to low label incorporation.

Experimental Protocols

Protocol 1: Isotopic Tracing with Uniformly 13C-labeled 2-Ethylpentanedioic Acid

This protocol outlines the steps for tracing the metabolic fate of this compound using a directly labeled precursor in a cell culture model.

1. Cell Culture and Tracer Administration:

  • Culture cells of interest (e.g., hepatocytes, kidney cells) to mid-log phase.

  • Replace the standard culture medium with a medium containing uniformly 13C-labeled 2-ethylpentanedioic acid at a final concentration of 100 µM.

  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites.

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -80°C for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis of Acyl-CoAs:

  • Reconstitute the dried metabolite extract in 50 µL of a suitable solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Inject an aliquot of the sample onto a C18 reverse-phase LC column.

  • Elute the metabolites using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Detect the acyl-CoA species using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the precursor and expected product ions for this compound, propionyl-CoA, and succinyl-CoA, as well as their 13C-labeled isotopologues.[2][3]

4. Data Analysis:

  • Integrate the peak areas for each labeled and unlabeled metabolite at each time point.

  • Calculate the fractional labeling of each metabolite by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all its isotopologues.

  • Plot the fractional labeling over time to determine the kinetics of label incorporation.

Experimental Workflow cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Analysis Cell Seeding Cell Seeding Tracer Incubation Tracer Incubation Cell Seeding->Tracer Incubation Time-course Sampling Time-course Sampling Tracer Incubation->Time-course Sampling Metabolite Quenching Metabolite Quenching Time-course Sampling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Sample Derivatization (optional) Sample Derivatization (optional) Metabolite Extraction->Sample Derivatization (optional) LC-MS/MS LC-MS/MS Sample Derivatization (optional)->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis

Caption: General experimental workflow for isotopic tracing studies.

Predicted Labeling Patterns and Data Interpretation

The expected labeling patterns in the downstream metabolites will depend on the chosen tracer.

Table 2: Predicted 13C Labeling Patterns from Uniformly Labeled 2-Ethylpentanedioic Acid ([U-13C7]2-Ethylpentanedioate)

MetabolitePredicted Labeled IsotopologueRationale
This compound M+7Direct incorporation of the fully labeled precursor.
Propionyl-CoA M+3Thiolytic cleavage of the 13C-labeled backbone releases a 3-carbon labeled unit.
Succinyl-CoA M+4Thiolytic cleavage releases a 4-carbon labeled unit.

The detection of M+3 propionyl-CoA and M+4 succinyl-CoA would provide strong evidence for the proposed beta-oxidation pathway. The relative abundance of these labeled products can be used to infer the flux through this pathway.

Alternative Analytical Approaches

While LC-MS/MS is the preferred method for its sensitivity and specificity in analyzing acyl-CoAs, other techniques can provide complementary information.

Table 3: Comparison of Analytical Methods for Acyl-CoA Analysis

Analytical MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio detection of precursor and fragment ions.High sensitivity and specificity.[2][3] Can analyze a wide range of acyl-CoAs.[4][5][6]Requires specialized equipment and expertise. Matrix effects can influence quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass spectrometry.Excellent chromatographic resolution. Well-established for certain classes of metabolites.Requires derivatization of non-volatile acyl-CoAs, which can be complex and introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and isotopic labeling patterns at specific atomic positions.Provides positional information of isotopes within a molecule.[7] Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.

Logical Framework for Pathway Validation

The validation of the hypothesized metabolic pathway for this compound follows a logical progression of experiments and data analysis.

Logical Framework Hypothesize Metabolic Pathway Hypothesize Metabolic Pathway Select Isotopic Tracer Select Isotopic Tracer Hypothesize Metabolic Pathway->Select Isotopic Tracer Perform Isotopic Labeling Experiment Perform Isotopic Labeling Experiment Select Isotopic Tracer->Perform Isotopic Labeling Experiment Analyze Metabolites by LC-MS/MS Analyze Metabolites by LC-MS/MS Perform Isotopic Labeling Experiment->Analyze Metabolites by LC-MS/MS Compare Observed vs. Predicted Labeling Patterns Compare Observed vs. Predicted Labeling Patterns Analyze Metabolites by LC-MS/MS->Compare Observed vs. Predicted Labeling Patterns Pathway Validated Pathway Validated Compare Observed vs. Predicted Labeling Patterns->Pathway Validated Match Refine Hypothesis Refine Hypothesis Compare Observed vs. Predicted Labeling Patterns->Refine Hypothesis Mismatch Refine Hypothesis->Hypothesize Metabolic Pathway

Caption: Logical framework for validating a metabolic pathway.

By following the methodologies and comparative analyses outlined in this guide, researchers can effectively design and execute isotopic tracing experiments to validate the metabolic fate of this compound and other novel acyl-CoA molecules. This approach provides a robust framework for understanding cellular metabolism and its implications in health and disease.

References

A Head-to-Head Comparison of Analytical Platforms for 2-Ethylpentanedioyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) esters is critical for elucidating biochemical pathways and identifying potential therapeutic targets. 2-Ethylpentanedioyl-CoA, a dicarboxylic acyl-CoA, presents unique analytical challenges due to its polarity and structural complexity. While no standardized analytical platform is exclusively dedicated to this compound, several robust methodologies employed for the analysis of short- and medium-chain acyl-CoAs can be effectively adapted. This guide provides a head-to-head comparison of the most prominent analytical platforms, supported by experimental data for analogous compounds, to inform the selection of the most suitable method for your research needs.

The primary analytical techniques for the quantification of short- to medium-chain acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays. Each of these platforms offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and sample preparation complexity.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical platform is often dictated by its quantitative performance. The following tables summarize key performance metrics for the leading technologies, with data extrapolated from studies on short-chain acyl-CoAs and fatty acids, which serve as reliable proxies for the analysis of this compound.

Table 1: Comparison of Mass Spectrometry-Based Platforms

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 - 10 fmol[1]0.1 - 5 pg (with derivatization)[2]
Limit of Quantification (LOQ) 0.033 µg/mL (derivatized)[3]0.02 - 0.09 µg/mL (derivatized)[4]
Linearity (R²) >0.99[3][5]>0.99[6]
Precision (%RSD) < 5-15%< 1-13%[2][6]
Specificity HighHigh
Throughput HighModerate to High
Derivatization Required No (typically)Yes

Table 2: Comparison of Other Analytical Platforms

ParameterCapillary Electrophoresis (CE)Enzymatic Assays
Limit of Detection (LOD) Picomole range[7]0.3 µM (fluorometric)[8]
Limit of Quantification (LOQ) Not explicitly stated3 µM (fluorometric)[8]
Linearity Linear over 2 orders of magnitude[7]3 - 100 µM (fluorometric)[8]
Precision (%RSD) High< 20%
Specificity Moderate to HighHigh (enzyme-dependent)
Throughput ModerateHigh
Derivatization Required NoNo

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative methodologies for the analysis of short-chain acyl-CoAs using the leading platforms.

LC-MS/MS: The Gold Standard for Acyl-CoA Analysis

LC-MS/MS is widely regarded as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[1] It offers the significant advantage of analyzing these molecules in their native form, thereby avoiding the complexities and potential variability associated with derivatization.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the biological sample (e.g., tissue homogenate, cell lysate) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering hydrophilic compounds.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute more hydrophobic analytes. For short-chain acyl-CoAs, a gradient of 5% to 95% B over 5 minutes is common.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Transitions: The precursor ion (M+H)+ for this compound would be selected, and collision-induced dissociation would generate specific product ions for quantification and confirmation. The exact m/z values would need to be determined using a pure standard.

GC-MS: A Powerful Alternative Requiring Derivatization

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like acyl-CoAs, derivatization is necessary to increase their volatility and thermal stability.[9]

Sample Preparation and Derivatization: Esterification

  • Sample Drying: The sample containing the acyl-CoAs must be completely dry, as water interferes with the derivatization reaction. Lyophilization is a common method.

  • Hydrolysis (Optional): To analyze the acyl group, the thioester bond can be hydrolyzed to release the corresponding carboxylic acid.

  • Esterification: A common method is acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.

    • Add 2 mL of 12-14% BF₃ in methanol to the dried sample.

    • Heat the mixture at 60-100°C for 5-60 minutes in a sealed tube.[9]

    • After cooling, add a known volume of water and an organic extraction solvent (e.g., hexane (B92381) or heptane).

    • Vortex thoroughly and centrifuge to separate the phases.

    • The organic layer containing the fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.

Gas Chromatography

  • Column: A polar capillary column (e.g., wax-type) is typically used for the separation of FAMEs.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp up to approximately 240°C.

Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

Mandatory Visualizations

Experimental and Analytical Workflows

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow sample_prep_lc Sample Preparation (SPE) lc_separation Liquid Chromatography (C18 Column) sample_prep_lc->lc_separation ms_detection_lc Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection_lc data_analysis_lc Data Analysis ms_detection_lc->data_analysis_lc sample_prep_gc Sample Preparation (Drying) derivatization Derivatization (Esterification) sample_prep_gc->derivatization gc_separation Gas Chromatography derivatization->gc_separation ms_detection_gc Mass Spectrometry (EI, SIM/Scan) gc_separation->ms_detection_gc data_analysis_gc Data Analysis ms_detection_gc->data_analysis_gc

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of acyl-CoAs.

Metabolic Pathway Context: The Ethylmalonyl-CoA Pathway

While the precise metabolic role of this compound is not extensively documented, it is structurally related to intermediates of the ethylmalonyl-CoA pathway. This pathway is crucial for the assimilation of acetyl-CoA in many bacteria.[10] Understanding this pathway can provide a logical framework for investigating the metabolic significance of this compound.

ethylmalonyl_coa_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate pyruvate Pyruvate methylmalyl_coa->pyruvate malate Malate glyoxylate->malate + Acetyl-CoA

Caption: Simplified diagram of the ethylmalonyl-CoA pathway for acetyl-CoA assimilation.

References

Comparative Analysis of Structural Analogs for Competitive Binding Assays Targeting Glutarate-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds that act as competitive inhibitors for enzymes involved in glutarate-CoA metabolism, a pathway of significant interest in understanding and potentially treating metabolic disorders such as Glutaric Aciduria Type 1 (GA1). Due to the limited availability of specific data on structural analogs of 2-ethylpentanedioyl-CoA, this guide focuses on competitive inhibitors of Succinyl-CoA:glutarate-CoA transferase (SUGCT), a key enzyme that, along with Glutaryl-CoA Dehydrogenase (GCDH), regulates the levels of glutaryl-CoA and its metabolites.

The data presented herein is intended to assist researchers in the selection of tool compounds for studying this metabolic pathway and as a starting point for the development of novel therapeutic agents.

Competitive Inhibitors of Succinyl-CoA:glutarate-CoA Transferase (SUGCT)

Recent high-throughput screening efforts have identified several compounds that competitively inhibit SUGCT. These molecules, while not direct analogs of this compound, provide valuable insights into the active site of an enzyme that processes a structurally similar substrate, glutaryl-CoA.

Data Presentation: Quantitative Comparison of SUGCT Inhibitors

The following table summarizes the inhibitory potency of identified compounds against human SUGCT. The IC50 values were determined using a fluorometric assay detailed in the Experimental Protocols section.

CompoundTarget EnzymeInhibitor TypeIC50 (µM)
ValsartanSUGCTCompetitivelow µM
Losartan Carboxylic AcidSUGCTCompetitivelow µM
GlutarateSUGCTCompetitive~100 µM
SuccinateSUGCTCompetitive~200 µM
MalonateSUGCTCompetitive>1 mM
AdipateSUGCTCompetitive>1 mM
SuberateSUGCTCompetitive>1 mM

Data sourced from a study on the characterization and inhibition of human succinyl-CoA:glutarate-CoA transferase. The exact low micromolar IC50 values for Valsartan and Losartan Carboxylic Acid were not specified in the referenced text.[1]

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

Fluorometric Assay for SUGCT Activity and Inhibition

This high-throughput screening assay measures SUGCT activity by coupling the formation of HMG-CoA to the NADPH-dependent reduction of HMG-CoA by HMG-CoA reductase (HMGCR).[1]

Principle:

SUGCT catalyzes the transfer of CoA from glutaryl-CoA to 3-hydroxy-3-methylglutarate (HMG), producing glutaric acid and HMG-CoA. The HMG-CoA produced is then used as a substrate by HMGCR, which oxidizes NADPH to NADP+. The decrease in NADPH concentration is monitored by measuring the decrease in fluorescence at 460 nm with excitation at 340 nm.[1]

Reagents and Materials:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.4

  • NADPH

  • Glutaryl-CoA

  • 3-Hydroxy-3-methylglutarate (HMG)

  • Dithiothreitol (DTT)

  • Triton X-100

  • HMG-CoA Reductase (HMGCR)

  • Recombinant human SUGCT

  • Test compounds (potential inhibitors)

  • Microplate fluorometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate pH 7.4, 50 µM NADPH, 20 µM glutaryl-CoA, 4 mM DTT, 0.1% Triton X-100, and 9 U/L HMGCR.[1]

  • Add the test compounds at various concentrations to the wells of a microplate.

  • Add the recombinant SUGCT enzyme to the wells.

  • Initiate the reaction by adding 4 mM HMG.[1]

  • Immediately begin monitoring the decrease in fluorescence at 460 nm (excitation at 340 nm) using a microplate reader.

  • The rate of NADPH consumption is proportional to the SUGCT activity.

  • For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway: Glutarate-CoA Metabolism

The following diagram illustrates the key enzymatic steps in the metabolism of glutaryl-CoA, highlighting the roles of Glutaryl-CoA Dehydrogenase (GCDH) and Succinyl-CoA:glutarate-CoA transferase (SUGCT).[1][2]

Glutarate-CoA Metabolism Glutarate-CoA Metabolism Pathway cluster_lysine_tryptophan Lysine, Hydroxylysine, Tryptophan Degradation cluster_metabolism Mitochondrial Metabolism Amino_Acids L-Lysine, L-Hydroxylysine, L-Tryptophan Glutaryl_CoA Glutaryl-CoA Amino_Acids->Glutaryl_CoA Multiple Steps 3_Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Glutaryl_CoA->3_Hydroxyglutaric_Acid Aberrant Metabolism (in GA1) GCDH GCDH Glutaryl_CoA->GCDH Hydrolysis Spontaneous/ Enzymatic Hydrolysis Glutaryl_CoA->Hydrolysis Glutaric_Acid Glutaric Acid SUGCT SUGCT Glutaric_Acid->SUGCT Crotonyl_CoA Crotonyl-CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->SUGCT Succinate Succinate GCDH->Crotonyl_CoA Oxidative Decarboxylation SUGCT->Glutaryl_CoA SUGCT->Succinate Hydrolysis->Glutaric_Acid

Caption: Metabolic pathway of glutaryl-CoA involving GCDH and SUGCT.

Experimental Workflow: Fluorometric SUGCT Inhibition Assay

The diagram below outlines the workflow for the competitive binding assay used to identify and characterize inhibitors of SUGCT.[1]

SUGCT_Inhibition_Assay_Workflow Workflow for SUGCT Fluorometric Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Reaction Mix: - K-Phosphate Buffer - NADPH - Glutaryl-CoA - DTT, Triton X-100 - HMGCR Dispense_Reagents Dispense Reaction Mix and Test Compounds into Microplate Prepare_Reagents->Dispense_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds Prepare_Inhibitors->Dispense_Reagents Add_Enzyme Add SUGCT Enzyme Dispense_Reagents->Add_Enzyme Initiate_Reaction Initiate with HMG Add_Enzyme->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Decrease (Ex: 340 nm, Em: 460 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate Rate of NADPH Consumption Measure_Fluorescence->Calculate_Activity Determine_IC50 Plot % Inhibition vs. [Inhibitor] to Determine IC50 Calculate_Activity->Determine_IC50

Caption: Workflow of the fluorometric assay for SUGCT inhibition.

References

Predicting the Evolutionary Trajectory of a Putative Metabolic Pathway: The Case of 2-Ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Life Sciences

The identification and characterization of novel metabolic pathways are crucial for advancing our understanding of cellular biochemistry and for the development of new therapeutic agents. This guide provides a comparative bioinformatics analysis to predict the evolutionary conservation of a putative metabolic pathway involving the intermediate, 2-ethylpentanedioyl-CoA. As this pathway is not yet established in canonical metabolic charts, we present a plausible reaction sequence based on known biochemical principles and compare it to the well-characterized β-oxidation of straight-chain dicarboxylic acids. This analysis serves as a framework for researchers to investigate the potential existence and evolutionary origins of this and other novel metabolic routes.

A Hypothetical Pathway for this compound Metabolism

Based on the chemical structure of this compound—a C7 dicarboxylic acid with an ethyl group at the α-position, activated with Coenzyme A—we propose a two-stage metabolic pathway:

  • Formation: The biosynthesis of this compound is hypothesized to occur via the carboxylation of heptanoyl-CoA. This reaction, catalyzed by a putative medium-chain acyl-CoA carboxylase, would introduce a carboxyl group at the second carbon of the seven-carbon acyl chain.

  • Degradation: The breakdown of this compound is predicted to proceed through a modified β-oxidation pathway. This process would systematically shorten the carbon chain, yielding acetyl-CoA and propionyl-CoA. The presence of the ethyl group at the α-carbon suggests the involvement of specialized enzymes to handle this branched structure.

Comparative Analysis with Dicarboxylic Acid β-Oxidation

To assess the potential for evolutionary conservation, we compare the proposed this compound pathway with the established pathway for the β-oxidation of straight-chain dicarboxylic acids.

StepPutative this compound PathwayEstablished Dicarboxylic Acid β-Oxidation PathwayPotential Enzyme Superfamilies
Activation Heptanoyl-CoA Carboxylationω-Oxidation of monocarboxylic acid followed by CoA activationAcyl-CoA Carboxylases, Acyl-CoA Synthetases
First Dehydrogenation Acyl-CoA Dehydrogenase (branched-chain specific)Acyl-CoA Oxidase/DehydrogenaseAcyl-CoA Dehydrogenase Superfamily
Hydration Enoyl-CoA HydrataseEnoyl-CoA HydrataseEnoyl-CoA Hydratase/Isomerase Superfamily
Second Dehydrogenation L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA DehydrogenaseShort-chain Dehydrogenase/Reductase (SDR) family
Thiolytic Cleavage Thiolase (branched-chain specific)3-Ketoacyl-CoA ThiolaseThiolase Superfamily

Experimental Protocols for Bioinformatics Analysis

The following protocols outline a bioinformatics workflow to predict the evolutionary conservation of the enzymes involved in the putative this compound pathway.

Homology Searching and Sequence Retrieval
  • Objective: To identify putative homologs of the enzymes in the proposed pathway across a diverse range of species.

  • Protocol:

    • Obtain the amino acid sequences of known enzymes from the potential superfamilies (e.g., medium-chain acyl-CoA dehydrogenases, acyl-CoA carboxylases) from databases like UniProt and NCBI.

    • Use these sequences as queries to perform BLASTp (Protein-Protein BLAST) searches against the non-redundant protein sequences (nr) database.

    • Select representative sequences from different taxonomic lineages (e.g., bacteria, archaea, eukaryotes) for further analysis.

Multiple Sequence Alignment and Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships between the identified protein sequences.

  • Protocol:

    • Perform multiple sequence alignment of the retrieved homologous sequences using tools like Clustal Omega or MAFFT.

    • Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).

    • Analyze the resulting phylogenetic tree to identify orthologous and paralogous gene clusters, which can provide insights into the functional diversification of these enzyme families.

Conserved Domain and Motif Analysis
  • Objective: To identify functionally important domains and motifs within the protein sequences.

  • Protocol:

    • Scan the protein sequences against conserved domain databases such as Pfam and InterPro.

    • Use motif discovery tools like MEME to identify conserved sequence patterns that may be associated with substrate specificity or catalytic activity.

    • Compare the identified domains and motifs with those of well-characterized enzymes to predict the function of the putative enzymes in the this compound pathway.

Visualizing the Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway and the bioinformatics workflow for its analysis.

cluster_formation Formation cluster_degradation Degradation (β-Oxidation) Heptanoyl-CoA Heptanoyl-CoA Carboxylation Carboxylation Heptanoyl-CoA->Carboxylation Putative Acyl-CoA Carboxylase This compound This compound Carboxylation->this compound Dehydrogenation1 Dehydrogenation1 This compound->Dehydrogenation1 Acyl-CoA Dehydrogenase Hydration Hydration Dehydrogenation1->Hydration Enoyl-CoA Hydratase Dehydrogenation2 Dehydrogenation2 Hydration->Dehydrogenation2 L-3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis Dehydrogenation2->Thiolysis Thiolase Products Acetyl-CoA + Propionyl-CoA Thiolysis->Products

Caption: Proposed metabolic pathway for the formation and degradation of this compound.

Start Start: Query Enzyme Sequence BLASTp Homology Search (BLASTp) Start->BLASTp Sequence_Retrieval Retrieve Homologous Sequences BLASTp->Sequence_Retrieval MSA Multiple Sequence Alignment Sequence_Retrieval->MSA Domain_Analysis Conserved Domain & Motif Analysis Sequence_Retrieval->Domain_Analysis Phylogenetic_Tree Construct Phylogenetic Tree MSA->Phylogenetic_Tree Conservation_Prediction Predict Evolutionary Conservation Phylogenetic_Tree->Conservation_Prediction Domain_Analysis->Conservation_Prediction

Comparative Phenotypic Analysis of Mutants Lacking 2-Ethylmalonyl-CoA Synthesis Capability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Mutants Deficient in the Ethylmalonyl-CoA Pathway

This guide provides a comprehensive comparison of the phenotypic characteristics of mutants unable to synthesize 2-ethylmalonyl-CoA, a key intermediate in the ethylmalonyl-CoA (EMC) pathway. This pathway is a crucial metabolic route for the assimilation of two-carbon compounds in various bacteria, particularly those lacking a functional glyoxylate (B1226380) cycle. The primary focus of this analysis is on mutants deficient in the enzyme crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the synthesis of ethylmalonyl-CoA from crotonyl-CoA. This guide will objectively compare the performance of these mutants with their wild-type counterparts and organisms utilizing the alternative glyoxylate cycle, supported by experimental data.

Introduction to 2-Ethylmalonyl-CoA and the Ethylmalonyl-CoA Pathway

The compound of interest, likely intended as ethylmalonyl-CoA rather than "2-ethylpentanedioyl-CoA," is a central metabolite in the EMC pathway. This pathway serves as an alternative to the glyoxylate cycle for the net conversion of acetyl-CoA into intermediates of the tricarboxylic acid (TCA) cycle, enabling growth on C2 carbon sources like acetate (B1210297). The key enzymatic step leading to the formation of (2S)-ethylmalonyl-CoA is the NADPH-dependent reductive carboxylation of crotonyl-CoA, a reaction catalyzed by crotonyl-CoA carboxylase/reductase (Ccr).[1]

Phenotypic Comparison: Wild-Type vs. Ccr Mutants

Mutants lacking a functional ccr gene exhibit distinct phenotypic differences compared to their wild-type counterparts, particularly when grown on specific carbon sources.

Growth Characteristics

The most striking phenotype of a Δccr mutant is its inability to grow on acetate as the sole carbon source. In contrast, the growth of the mutant on other carbon sources that feed into the central metabolism at different points, such as succinate (B1194679), is typically unaffected.

Table 1: Comparative Growth of Rhodobacter sphaeroides Wild-Type and Δccr Mutant on Different Carbon Sources

StrainCarbon SourceGrowth
Wild-TypeAcetateNormal Growth[2][3]
Δccr MutantAcetateNo Growth[2][3]
Wild-TypeSuccinateNormal Growth[3]
Δccr MutantSuccinateNormal Growth[3]

Data derived from studies on Rhodobacter sphaeroides.

A visual representation of this growth defect is presented in the growth curves of Rhodobacter sphaeroides wild-type and its corresponding Δccr mutant.

Enzyme Activity

The absence of a functional ccr gene directly translates to a lack of crotonyl-CoA carboxylase/reductase activity in cell extracts of the mutant. In wild-type organisms, this enzyme's activity is significantly upregulated when grown on acetate compared to other carbon sources like succinate, highlighting its crucial role in acetate assimilation.

Table 2: Crotonyl-CoA Carboxylase/Reductase Activity in Rhodobacter sphaeroides Cell Extracts

StrainGrowth SubstrateSpecific Activity (U/mg protein)
Wild-TypeAcetate~0.7[4]
Wild-TypeSuccinate< 0.01[4]
Δccr MutantAcetateNot detectable

Comparison with the Glyoxylate Cycle

The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct strategies for acetyl-CoA assimilation. While both pathways achieve the net conversion of two molecules of acetyl-CoA to one molecule of a C4-dicarboxylic acid, they differ in their enzymatic steps, intermediates, and energetic requirements.

Table 3: Comparison of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle

FeatureEthylmalonyl-CoA PathwayGlyoxylate Cycle
Key Enzymes Crotonyl-CoA carboxylase/reductase, Ethylmalonyl-CoA mutase, Methylsuccinyl-CoA dehydrogenaseIsocitrate lyase, Malate (B86768) synthase
Key Intermediate (2S)-Ethylmalonyl-CoAGlyoxylate
ATP Requirement Yes (for activation steps)No
Reductant Requirement NADPH (for Ccr)NADH (generated by malate dehydrogenase)
Carbon Fixation Two molecules of CO2None
Organisms Many α-proteobacteria (e.g., Rhodobacter, Methylobacterium), ActinomycetesMany bacteria, fungi, plants, and nematodes

Signaling Pathways and Experimental Workflows

The regulation of the ethylmalonyl-CoA pathway and the experimental procedures for analyzing mutants can be visualized through the following diagrams.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Ccr +CO2 +NADPH methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa tca_cycle TCA Cycle glyoxylate->tca_cycle + Acetyl-CoA (via Malate) succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca_cycle

Figure 1: The Ethylmalonyl-CoA Pathway.

Experimental_Workflow cluster_growth Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_proteomic Proteomic Analysis growth_culture Bacterial Culture (WT vs. Δccr) growth_conditions Growth Conditions (Acetate vs. Succinate) growth_culture->growth_conditions cell_lysis Cell Lysis growth_culture->cell_lysis protein_extraction Protein Extraction growth_culture->protein_extraction growth_measurement Growth Curve Analysis (OD measurement) growth_conditions->growth_measurement enzyme_assay Enzyme Activity Assay (Ccr activity) cell_lysis->enzyme_assay metabolite_extraction Metabolite Extraction cell_lysis->metabolite_extraction lc_ms LC-MS/MS Analysis (CoA ester quantification) metabolite_extraction->lc_ms protein_digestion Protein Digestion protein_extraction->protein_digestion ms_analysis Mass Spectrometry (Protein identification and quantification) protein_digestion->ms_analysis

Figure 2: Experimental workflow for mutant analysis.

Experimental Protocols

Growth Curve Analysis

Objective: To compare the growth rates of wild-type and Δccr mutant strains on different carbon sources.

Methodology:

  • Prepare a minimal medium (e.g., Sistrom's minimal medium A for Rhodobacter sphaeroides) supplemented with either acetate (e.g., 10 mM) or succinate (e.g., 10 mM) as the sole carbon source.

  • Inoculate triplicate cultures for each strain and condition with a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the cultures under appropriate conditions (e.g., photoheterotrophically for R. sphaeroides).

  • Monitor the growth by measuring the OD600 at regular time intervals until the cultures reach the stationary phase.

  • Plot the OD600 values against time to generate growth curves. Calculate the specific growth rate during the exponential phase.

Crotonyl-CoA Carboxylase/Reductase (Ccr) Enzyme Assay

Objective: To measure the specific activity of Ccr in cell extracts.

Methodology:

  • Harvest bacterial cells from cultures grown on acetate and succinate by centrifugation.

  • Wash the cell pellets with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

  • Clarify the lysate by centrifugation to obtain the cell-free extract.

  • Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).

  • The Ccr activity is measured spectrophotometrically by monitoring the crotonyl-CoA- and CO2-dependent oxidation of NADPH at 340 nm.

  • The reaction mixture (1 ml) contains 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 10 mM NaHCO3, 0.2 mM NADPH, and 0.2 mM crotonyl-CoA.

  • Start the reaction by adding the cell extract and monitor the decrease in absorbance at 340 nm.

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute. The specific activity is expressed as U per mg of protein.[4]

Quantification of CoA Esters by LC-MS/MS

Objective: To determine the intracellular concentrations of ethylmalonyl-CoA and other relevant CoA esters.

Methodology:

  • Metabolite Extraction:

    • Rapidly quench the metabolism of a known amount of bacterial cells by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).

    • Lyse the cells by sonication or bead beating.

    • Separate the protein precipitate by centrifugation.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Separate the CoA esters using reverse-phase liquid chromatography (e.g., C18 column) with a suitable gradient of mobile phases (e.g., aqueous ammonium (B1175870) acetate and acetonitrile).

    • Detect and quantify the CoA esters using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Identify each CoA ester by its specific precursor-to-product ion transition and retention time.

    • Quantify the metabolites by comparing their peak areas to those of known concentrations of authentic standards.

Conclusion

The phenotypic analysis of mutants unable to synthesize ethylmalonyl-CoA, primarily through the knockout of the ccr gene, unequivocally demonstrates the essentiality of the ethylmalonyl-CoA pathway for growth on C2 compounds in organisms lacking the glyoxylate cycle. These mutants exhibit a clear and robust phenotype of acetate-dependent growth arrest, which is not observed on other carbon sources. This makes the Ccr enzyme a potential target for antimicrobial drug development against pathogens relying on this metabolic pathway. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricacies of this pathway and its potential as a therapeutic target.

References

Safety Operating Guide

Navigating the Disposal of 2-ethylpentanedioyl-CoA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 2-ethylpentanedioyl-CoA, it is imperative to adhere to standard laboratory safety protocols. The absence of specific hazard information necessitates treating the compound with a high degree of caution.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat is mandatory to protect from spills.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[1][2] In case of contact, flush the affected area with copious amounts of water.

  • Eyewash stations and safety showers should be easily accessible.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data regarding its physical and chemical properties are not available. The following table illustrates the typical data points that would be presented and should be considered unknown for this compound, reinforcing the need for cautious handling.

PropertyValue
Physical State Data not available
Appearance Data not available
Odor Data not available
pH Data not available
Melting Point/Range Data not available
Boiling Point/Range Data not available
Flash Point Data not available
Solubility Data not available
LD50 (Oral) Data not available

Step-by-Step Disposal Protocol

The recommended disposal method for this compound, in the absence of specific guidelines, is to treat it as a chemical waste. This ensures the highest level of safety and environmental protection.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., pipette tips, tubes, gloves) as chemical waste.

    • Do not mix this waste with general laboratory trash or biohazardous waste unless your institution's guidelines specifically permit it.

  • Waste Collection and Storage:

    • Collect waste this compound, including any contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • The label should include the words "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Caution: Research Chemical - Handle with Care").[3]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from incompatible materials.

  • Consult with Environmental Health and Safety (EHS):

    • Crucially, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of research chemicals. They can provide information on the appropriate waste streams and disposal procedures for your location.

  • Arrange for Professional Disposal:

    • Disposal of the collected chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage this process.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Handling This compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (Fume Hood) A->C D Generate Waste (Contaminated materials, excess reagent) B->D C->D E Is this waste mixed with other hazardous materials? D->E F Segregate waste streams according to institutional policy E->F Yes G Collect in a labeled Hazardous Waste Container E->G No F->G H Store in designated Satellite Accumulation Area G->H I Consult Institutional EHS for specific disposal protocol H->I J Arrange for pickup by licensed waste disposal service I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

By adhering to these conservative, safety-first procedures, researchers can manage and dispose of this compound in a manner that prioritizes personal safety and environmental responsibility, thereby building a culture of trust and reliability in laboratory operations.

References

Personal protective equipment for handling 2-ethylpentanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-ethylpentanedioyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous biochemical reagent, is mandatory. The following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory chemicals.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety. This includes, but is not limited to, a lab coat, protective eyewear, and appropriate gloves.

.[1][2][3] A summary of required PPE is provided in the table below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1-compliant, with side shields.[1]Protects eyes from potential splashes or aerosols.[2][3]
Face ShieldTo be worn over safety glasses or goggles.Recommended during procedures with a high risk of splashing.[2]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade.Provides a barrier against skin contact.[1][4] For prolonged contact or when handling stock solutions, double-gloving is recommended.[2]
Body Protection Laboratory CoatLong-sleeved, knee-length.Protects skin and personal clothing from contamination.[2][3]
Closed-toe Shoes and Long PantsPrevents exposure of feet and legs to spills.[1][2]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Reconstitution:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • When preparing solutions, handle the solid form of this compound with care to avoid generating dust.

  • For reconstituting the compound, use a suitable buffer or solvent as dictated by the experimental protocol. Acyl-CoA compounds are generally soluble in water and methanol.

2. During Experimentation:

  • Always wear the prescribed PPE.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use appropriate lab equipment (e.g., micropipettes with filtered tips) to handle solutions and prevent cross-contamination and aerosol formation.

  • Keep containers of this compound closed when not in use.

3. Post-Experiment and Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable disinfectant or cleaning agent as appropriate for the experimental context.

  • Remove and dispose of gloves properly after handling the compound.

  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Unused Compound and Stock Solutions: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Consumables: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container. Some non-hazardous, water-miscible liquid materials with a neutral pH may be permissible for drain disposal, but this requires verification with your institution's EHS guidelines.[5][6]

Experimental Workflow and Safety Procedures

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace prep_ppe->prep_area prep_reagent Reconstitute this compound prep_area->prep_reagent handle_exp Perform Experiment prep_reagent->handle_exp Proceed to Experiment handle_contain Keep Containers Closed handle_exp->handle_contain disp_waste Segregate Chemical Waste handle_contain->disp_waste End of Experiment disp_sharps Dispose of Contaminated Consumables disp_waste->disp_sharps disp_cleanup Decontaminate Work Area disp_sharps->disp_cleanup post_ppe Remove PPE disp_cleanup->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash G cluster_hazards Potential Hazards cluster_ppe Primary Controls (PPE) cluster_procedures Procedural Controls compound This compound skin_contact Skin Contact compound->skin_contact eye_contact Eye Contact compound->eye_contact inhalation Inhalation compound->inhalation gloves Nitrile Gloves skin_contact->gloves lab_coat Lab Coat skin_contact->lab_coat goggles Safety Goggles eye_contact->goggles fume_hood Fume Hood inhalation->fume_hood handling Careful Handling gloves->handling goggles->handling fume_hood->handling lab_coat->handling disposal Proper Waste Disposal handling->disposal cleanup Decontamination handling->cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.